2,4,4,4-Tetrafluorobutanoic acid
Description
BenchChem offers high-quality 2,4,4,4-Tetrafluorobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,4,4-Tetrafluorobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,4,4-tetrafluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVPZAWBFKDWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: Properties and Applications of 2,4,4,4-Tetrafluorobutanoic Acid
Executive Summary
As medicinal chemistry increasingly ventures into "beyond rule of five" chemical space, the strategic incorporation of fluorine has become indispensable. 2,4,4,4-Tetrafluorobutanoic acid (CAS 1011238-71-3) represents a highly specialized fluorinated building block. By combining an alpha-fluorine atom with a terminal trifluoromethyl (-CF3) group, this compound offers profound physicochemical modifications—specifically, enhanced metabolic shielding, precise pKa modulation, and increased lipophilicity[1]. This whitepaper provides a rigorous technical overview of its properties, mechanistic utility, and validated experimental protocols for its integration into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Analysis
Understanding the baseline quantitative properties of 2,4,4,4-tetrafluorobutanoic acid is critical for downstream synthetic planning and analytical validation[2],.
| Property | Value |
| Chemical Name | 2,4,4,4-Tetrafluorobutanoic acid |
| CAS Number | 1011238-71-3 |
| Molecular Formula | C4H4F4O2 |
| Molecular Weight | 160.07 g/mol |
| InChI Key | OEVPZAWBFKDWSI-UHFFFAOYSA-N |
| Physical Form | Solid (at standard conditions) |
| Typical Purity | ≥95% |
Data compiled from commercial reference standards[2],.
Mechanistic Utility in Medicinal Chemistry
The integration of 2,4,4,4-tetrafluorobutanoic acid into a drug scaffold is rarely arbitrary; it is driven by specific pharmacokinetic and pharmacodynamic goals[3].
Metabolic Shielding & Clearance Reduction
Aliphatic chains are notorious liabilities in drug design due to rapid omega-oxidation and beta-oxidation by Cytochrome P450 (CYP450) enzymes. The terminal -CF3 group in 2,4,4,4-tetrafluorobutanoic acid acts as a robust bioisostere for an isopropyl or tert-butyl group, completely blocking omega-oxidation[4]. Concurrently, the alpha-fluorine provides significant steric and electronic shielding, deactivating the adjacent carbon centers against metabolic attack[3],[5]. This dual-shielding mechanism dramatically prolongs the half-life (t1/2) of the resulting API[6].
Metabolic stability comparison: Standard vs. Tetrafluoro-derivatives.
pKa Modulation and Lipophilicity (logD)
Fluorine is the most electronegative element. The presence of the alpha-fluorine exerts a strong inductive electron-withdrawing effect (-I effect), significantly lowering the pKa of the carboxylic acid compared to its non-fluorinated counterpart[7]. While this makes the carboxylate a weaker nucleophile, it substantially increases the electrophilicity of the carbonyl carbon once activated during synthesis. Furthermore, the overall fluorination increases the lipophilicity (logD) of the molecule, which is a critical parameter for enhancing membrane permeability and blood-brain barrier (BBB) penetration in CNS-targeted therapeutics[5],[8].
Synthetic Workflows & Experimental Protocols
Causality in Reagent Selection
Standard amide coupling reagents (e.g., EDC/NHS) often yield poor results with alpha-fluorinated acids. The reduced nucleophilicity of the fluorinated carboxylate slows down the initial attack on the coupling agent, leading to competing hydrolysis. To overcome this, we utilize HATU in the presence of DIPEA . HATU rapidly forms a highly reactive O-Atab ester intermediate, driving the reaction forward kinetically before degradation pathways can dominate.
Protocol: Synthesis of 2,4,4,4-Tetrafluorobutanamides
This protocol is designed as a self-validating system to ensure high yield and prevent epimerization at the C2 chiral center.
-
Carboxylate Activation:
-
Dissolve 2,4,4,4-tetrafluorobutanoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Cool the reaction vessel to 0 °C under an inert atmosphere (N2 or Ar) to suppress base-catalyzed epimerization of the alpha-proton.
-
Add HATU (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir for 15 minutes.
-
Self-Validation Step: Pull a 5 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS to confirm the complete disappearance of the free acid mass and the formation of the active ester intermediate.
-
-
Nucleophilic Addition:
-
Add the target primary or secondary amine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor reaction completion via TLC or LC-MS.
-
-
Aqueous Workup:
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.
-
-
Drying & Purification:
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or preparative HPLC.
-
Standard Amide Coupling Workflow for 2,4,4,4-Tetrafluorobutanoic Acid.
Analytical Validation
To ensure the structural integrity and stereochemical purity of the final product, the following analytical validations are mandatory:
-
19F NMR Spectroscopy: Confirm the presence and integrity of the terminal -CF3 group (typically appearing as a triplet or multiplet around -65 ppm) and the alpha-fluorine (typically around -190 ppm). The coupling constants (J-values) between the fluorine atoms and adjacent protons provide definitive proof of the structural connectivity.
-
Chiral HPLC Monitoring: Because the alpha-proton is rendered relatively acidic by the adjacent fluorine and carbonyl groups, it is susceptible to base-catalyzed epimerization. If synthesizing an enantiopure derivative, chiral HPLC must be performed on the final amide to quantify the enantiomeric excess (ee) and validate that the 0 °C activation step successfully prevented racemization.
References
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Müller K, Faeh C, Diederich F. "Fluorine in pharmaceuticals: looking beyond intuition." Science. 2007;317(5846):1881–1886. URL:[Link]
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Shah P, Westwell AD. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. 2007;22(4):527–540. URL:[Link]
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pKa values of alpha-fluoro-gamma-trifluoromethyl carboxylic acids
An In-Depth Technical Guide to the pKa of α-Fluoro-γ-Trifluoromethyl Carboxylic Acids
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development, profoundly influencing metabolic stability, lipophilicity, and target-binding affinity. Among the most critical physicochemical parameters, the acid dissociation constant (pKa) dictates a molecule's ionization state, which in turn governs its solubility, permeability, and pharmacokinetic profile. This guide provides a comprehensive analysis of the pKa values of α-fluoro-γ-trifluoromethyl carboxylic acids, a class of compounds bearing two distinct and powerful electron-withdrawing motifs. We will explore the underlying electronic principles, detail robust experimental and computational methods for pKa determination, and provide expert insights into the expected acidity of these highly functionalized molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to rationalize and predict the acidity of complex fluorinated pharmacophores.
The Central Role of pKa in Fluorinated Drug Candidates
The pKa of a carboxylic acid is the pH at which the protonated (R-COOH) and deprotonated (R-COO⁻) forms are present in equal concentrations.[1] This equilibrium is paramount in drug design. For an orally administered drug, the journey from the acidic environment of the stomach (pH ~1.5-3.5) to the more neutral small intestine (pH ~6.0-7.4) and into the bloodstream (pH ~7.4) involves traversing multiple membranes. The ionization state, dictated by the pKa relative to the local pH, dramatically affects a molecule's ability to cross these lipid barriers.
Fluorine and fluorine-containing groups, such as trifluoromethyl (CF₃), are potent modulators of acidity.[2] Their exceptional electronegativity exerts a strong inductive electron-withdrawing effect, which has significant and predictable consequences for the pKa of a nearby carboxylic acid group. Understanding the magnitude of this effect, especially when multiple fluorinated substituents are present at different positions, is critical for the rational design of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Theoretical Framework: The Electronic Influence of Fluorine Substituents
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[3] Any factor that stabilizes this anion will shift the equilibrium towards dissociation, resulting in a stronger acid and a lower pKa value.[4]
The Inductive Effect (-I Effect)
The primary mechanism by which fluorine substituents increase acidity is the inductive effect.[5] Fluorine, being the most electronegative element, pulls electron density through the sigma (σ) bonds of the molecule towards itself.[3][5] This electron withdrawal has two key consequences:
-
Polarization of the O-H Bond: The electron density is pulled away from the carboxylic acid group, making the O-H bond more polarized and the proton more electropositive, thus facilitating its departure.
-
Stabilization of the Carboxylate Anion: Upon deprotonation, a negative charge is localized on the carboxylate group. The electron-withdrawing fluorine substituents help to delocalize or disperse this negative charge over a larger area of the molecule.[2][4] This charge dispersal is a powerful stabilizing force. A more stable conjugate base corresponds to a stronger parent acid.[6]
The strength of the inductive effect is additive; multiple fluorine atoms will have a greater acid-strengthening effect than a single one.[3] This is clearly observed in the pKa values of acetic acid and its fluorinated analogs.
Positional Dependence of the Inductive Effect
The inductive effect is distance-dependent, decaying significantly as the number of bonds between the substituent and the carboxyl group increases.[3][5] This principle is crucial for understanding the distinct roles of the α-fluoro and γ-trifluoromethyl groups in our target molecules.
-
α-Fluoro Group: Located on the carbon immediately adjacent to the carboxyl group, the α-fluoro substituent exerts a very strong inductive effect, leading to a substantial decrease in pKa.
-
γ-Trifluoromethyl Group: The CF₃ group is a very powerful electron-withdrawing group due to the cumulative effect of three fluorine atoms. However, being located at the gamma position (three carbons away from the carboxyl group), its inductive influence is attenuated. While it will still contribute to increasing the overall acidity, its impact will be significantly less pronounced than that of the α-fluoro group.[6]
Synthesis of α-Fluoro-γ-Trifluoromethyl Carboxylic Acids
The synthesis of these target molecules requires strategic introduction of both the α-fluoro and γ-trifluoromethyl functionalities. While a single, unified route is highly dependent on the overall molecular scaffold, the general approach involves combining established methods for α-fluorination with building blocks already containing a trifluoromethyl group.
A plausible synthetic strategy could involve the α-fluorination of a carboxylic acid or ester that already contains the γ-trifluoromethyl moiety. Several modern methods exist for the synthesis of α-fluorocarboxylic acids.[7] One common approach is the electrophilic fluorination of a ketene silyl acetal, an enol derivative of the parent ester.[8]
Alternatively, a multicomponent reaction involving gem-difluoroalkenes, a fluoride source, and carbon dioxide can yield α-trifluoromethyl carboxylic acids directly, which could then be further elaborated.[9] Other methods include the Ag-catalyzed decarboxylative fluorination of malonic acid derivatives.[7] The synthesis of α-trifluoromethyl esters and amides has also been well-documented.[10][11]
Experimental Determination of pKa
Accurate experimental determination of pKa is essential for validating computational predictions and for regulatory submissions. For highly fluorinated acids, which can be very strong, specialized techniques are often required.
Potentiometric Titration
This is the classical and most common method for pKa determination. It involves the gradual addition of a standardized titrant (e.g., 0.1 M NaOH) to a solution of the acid while monitoring the pH with a calibrated electrode.
Step-by-Step Protocol:
-
Preparation: A precise amount of the α-fluoro-γ-trifluoromethyl carboxylic acid is dissolved in a suitable solvent, typically purified water or a water/co-solvent mixture (e.g., methanol) if solubility is low. The solution is placed in a thermostatted vessel.
-
Calibration: A pH meter with a glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Titration: A standardized solution of 0.1 M NaOH is added in small, precise increments using a calibrated burette.[5]
-
Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[5] For greater accuracy, a first derivative plot (ΔpH/ΔV vs. V) is often used, where the peak indicates the equivalence point.
¹⁹F NMR Spectroscopy for Fluorinated Compounds
A powerful and highly specific method for determining the pKa of fluorinated compounds involves monitoring the chemical shift of the fluorine atoms using ¹⁹F NMR spectroscopy.[12][13] The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. Protonation and deprotonation of the nearby carboxylic acid group cause a significant change in this environment, leading to a measurable shift in the ¹⁹F NMR signal.
Step-by-Step Protocol:
-
Sample Preparation: A series of samples are prepared containing a constant concentration of the fluorinated acid across a wide range of pH values, created using appropriate buffers.
-
NMR Acquisition: A ¹⁹F NMR spectrum is acquired for each sample.
-
Data Analysis: The observed ¹⁹F chemical shift (δ) is plotted against the pH of the solution.
-
Curve Fitting: The resulting data points form a sigmoidal curve that can be fitted to a logistic function derived from the Henderson-Hasselbalch equation.[12] The inflection point of this curve corresponds to the pKa of the acid.
This method is particularly advantageous as it avoids issues with solubility at high or low pH and can be used for very strong acids where traditional titration is challenging.[13][14]
Caption: Experimental workflows for pKa determination.
Computational Prediction of pKa
In silico pKa prediction is a vital tool in early-stage drug discovery, allowing for the rapid screening of virtual compounds.[1] Several methods are available, ranging from rapid, empirical models to highly accurate but computationally expensive quantum mechanical calculations.[15]
Quantum Mechanical (QM) Methods
QM methods, particularly those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions.[16] The general approach involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution.
Workflow:
-
Conformer Search: Identify the lowest energy conformations of both the protonated acid (R-COOH) and the deprotonated anion (R-COO⁻).
-
Geometry Optimization: Optimize the geometry of the lowest energy conformers in both the gas phase and in a simulated solvent environment using a continuum solvation model (e.g., PCM, SMD).
-
Energy Calculation: Perform high-level single-point energy calculations to obtain the free energies of the solvated species.
-
pKa Calculation: The pKa is calculated from the free energy of the dissociation reaction. This requires a reference value for the solvation free energy of the proton, which is a known challenge but can be addressed with established thermodynamic cycles.[16]
Machine Learning (ML) and QSPR Methods
Quantitative Structure-Property Relationship (QSPR) and machine learning models offer a much faster method for pKa prediction.[17] These models are trained on large datasets of experimentally determined pKa values and learn to correlate molecular descriptors (e.g., electronic, topological) with acidity.[18] For fluorinated compounds, it is crucial to use models that have been specifically trained on datasets containing a significant number of organofluorine molecules, as standard models often struggle with the unique electronic properties of fluorine.[17]
Caption: Computational workflows for pKa prediction.
Data Analysis and Expected pKa Values
To estimate the pKa of an α-fluoro-γ-trifluoromethyl carboxylic acid, we can analyze the pKa values of simpler, related acids. The data clearly shows the acid-strengthening effect of fluorination.
| Carboxylic Acid | Chemical Formula | pKa Value | Reference(s) |
| Acetic Acid | CH₃COOH | 4.76 | [5] |
| Fluoro acetic Acid | FCH₂COOH | 2.58 ± 0.03 | [5][12] |
| Difluoro acetic Acid | F₂CHCOOH | 1.22 ± 0.03 | [5][12] |
| Trifluoro acetic Acid | F₃CCOOH | 0.03 ± 0.08 | [5][12] |
| Butyric Acid | CH₃CH₂CH₂COOH | 4.82 | [5] |
| 4-Chlorobutyric Acid | ClCH₂CH₂CH₂COOH | 4.52 | [6] |
| 3-Chlorobutyric Acid | CH₃CHClCH₂COOH | 4.06 | [6] |
| 2-Chlorobutyric Acid | CH₃CH₂CHClCOOH | 2.84 | [6] |
Expert Analysis and Estimation:
-
Baseline: Starting with a simple carboxylic acid like butyric acid (pKa ≈ 4.82).
-
Effect of α-Fluoro Group: Introducing a fluorine atom at the α-position (position 2) causes a dramatic drop in pKa. The difference between propanoic acid (pKa 4.87) and 2-fluoropropanoic acid (predicted pKa ~2.68) is over 2 pKa units.[5] Similarly, the difference between butyric acid and 2-chlorobutanoic acid is nearly 2 pKa units (4.82 vs 2.84).[6] Given that fluorine is more electronegative than chlorine, the effect of an α-fluoro group on butanoic acid would lower the pKa to approximately 2.6 - 2.8 .
-
Effect of γ-Trifluoromethyl Group: The CF₃ group is strongly electron-withdrawing. Its effect at the γ-position (position 4) will be less than a halogen at the α- or β-positions, but still significant. For comparison, a chlorine at the 4-position of butyric acid lowers the pKa from 4.82 to 4.52 (a ΔpKa of 0.3).[6] A CF₃ group is a much stronger withdrawing group than Cl, so its effect, even at the γ-position, will be more substantial. A reasonable estimate for the ΔpKa from a γ-CF₃ group is likely in the range of -0.5 to -0.8 pKa units.
-
Combined Effect: The effects of the two groups are roughly additive. Starting from the α-fluorobutanoic acid estimate (pKa ≈ 2.7) and subtracting the effect of the γ-CF₃ group (~0.6), we can predict a pKa for α-fluoro-γ-trifluoromethyl carboxylic acid to be in the range of 2.0 to 2.2 .
This places the molecule in the category of a strong carboxylic acid, significantly more acidic than acetic acid but less acidic than difluoroacetic or trifluoroacetic acid.
Conclusion
The pKa of α-fluoro-γ-trifluoromethyl carboxylic acids is governed by the powerful and additive inductive effects of the two distinct fluorine-containing substituents. The α-fluoro group provides the dominant contribution to the enhanced acidity due to its proximity to the carboxyl group, while the more distant γ-trifluoromethyl group provides a secondary, but still significant, acidifying effect. An estimated pKa in the range of 2.0-2.2 highlights the potent ability of fluorine substitution to tune this critical physicochemical property. Accurate determination of this value is achievable through well-established experimental methods like potentiometric titration and, more specifically for this class, ¹⁹F NMR spectroscopy. Furthermore, modern computational chemistry offers reliable predictive power to guide molecular design in drug discovery programs. A thorough understanding and application of these principles are indispensable for any scientist working on the development of novel fluorinated therapeutics.
References
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A.L. Wallace, M.R. Tutter, T.C. Bitas, K.T. Bogen, D.S. Aga, P.M. Gara, E.P. Furlong, K.T. K. (2025). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology Letters, 12(9), 1238-1246. [Link]
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Wallace, A. L., Tutter, M. R., Bitas, T. C., Bogen, K. T., Aga, D. S., Gara, P. M., Furlong, E. P., & Higgins, C. P. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters, 12(9), 1238–1246. [Link]
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Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Journal of Computational Chemistry, 46(2). [Link]
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Wallace, A. L., Tutter, M. R., Bitas, T. C., Bogen, K. T., Aga, D. S., Gara, P. M., Furlong, E. P., & Higgins, C. P. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. ResearchGate. [Link]
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JoVE. Substituent Effects on Acidity of Carboxylic Acids. JoVE. [Link]
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Organic Chemistry Portal. (2024). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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Goss, K. U. (2025). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of α‐trifluoromethyl carboxylic acids. ResearchGate. [Link]
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Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Semantic Scholar. [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids?. Quora. [Link]
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Xu, B., et al. (2019). Efficient Synthesis of α-Trifluoromethyl Carboxylic Acids and Esters through Fluorocarboxylation of gem-Difluoroalkenes. Angewandte Chemie International Edition, 58(20), 6772-6775. [Link]
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Wagen, C. (2025). How to Predict pKa. Rowan. [Link]
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Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-7468. [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
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Ishida, T., & Nishino, M. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
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Fokin, A. A., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of the National Academy of Sciences of Ukraine. [Link]
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An In-depth Technical Guide to 2,4,4,4-Tetrafluorobutyric Acid: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science.[1] The strategic incorporation of fluorine atoms into a carbon scaffold can dramatically alter a molecule's physicochemical and biological properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides a comprehensive technical overview of 2,4,4,4-Tetrafluorobutyric acid, a unique fluorinated carboxylic acid, with a focus on its nomenclature, physicochemical properties, and a representative synthesis protocol.
Nomenclature and Identification
The systematic naming of organofluorine compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For carboxylic acids, the carbon atom of the carboxyl group is assigned as the first carbon (C1) of the parent chain.[4][5][6]
IUPAC Name and Synonyms
The officially recognized IUPAC name for the compound with the chemical structure shown above is 2,4,4,4-tetrafluorobutanoic acid .[7] The numbering of the carbon chain begins at the carboxylic acid group, and the positions of the four fluorine atoms are indicated by the locants 2, 4, 4, and 4.
While "2,4,4,4-Tetrafluorobutyric acid" is a commonly used and acceptable name, "2,4,4,4-tetrafluorobutanoic acid" is the preferred IUPAC name. Currently, there are no other widely recognized synonyms for this specific compound.
Chemical Identifiers
A comprehensive list of chemical identifiers for 2,4,4,4-Tetrafluorobutyric acid is provided in the table below. These identifiers are crucial for database searches and unambiguous identification of the compound.
| Identifier | Value | Source |
| IUPAC Name | 2,4,4,4-Tetrafluorobutanoic acid | IUPAC[4][5] |
| Common Name | 2,4,4,4-Tetrafluorobutyric acid | |
| CAS Number | 1011238-71-3 | Sigma-Aldrich[7] |
| Molecular Formula | C₄H₄F₄O₂ | Sigma-Aldrich[7] |
| Molecular Weight | 160.07 g/mol | Sigma-Aldrich[7] |
| InChI | 1S/C4H4F4O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10) | Sigma-Aldrich[7] |
| InChIKey | OEVPZAWBFKDWSI-UHFFFAOYSA-N | Sigma-Aldrich[7] |
| SMILES | O=C(O)C(F)CC(F)(F)F |
Nomenclature Rationale
The naming of 2,4,4,4-Tetrafluorobutanoic acid follows a logical application of IUPAC rules:
-
Identify the Principal Functional Group: The carboxylic acid group (-COOH) is the highest priority functional group in the molecule, and therefore determines the suffix of the name.[8]
-
Determine the Parent Chain: The longest continuous carbon chain containing the carboxyl group has four carbons. The alkane parent is therefore "butane".
-
Name the Parent Carboxylic Acid: The "-e" from "butane" is replaced with "-oic acid" to give "butanoic acid".[6]
-
Number the Parent Chain: The carbon of the carboxyl group is assigned the number 1 position.
-
Identify and Number the Substituents: There are four fluorine atoms. One is on carbon 2, and three are on carbon 4.
-
Assemble the Full Name: The substituents are named and their positions indicated as prefixes. The full name is therefore 2,4,4,4-tetrafluorobutanoic acid .
Physicochemical Properties
| Property | 4,4,4-Trifluorobutanoic Acid | 2,4,4,4-Tetrafluorobutanoic acid |
| Molecular Formula | C₄H₅F₃O₂ | C₄H₄F₄O₂ |
| Molecular Weight | 142.08 g/mol | 160.07 g/mol |
| Physical Form | Powder to lump | Solid[7] |
| Melting Point | 25-31 °C | Data not available |
| Boiling Point | 166-167 °C | Data not available |
| pKa | 4.16 (at 25 °C) | Data not available |
| Water Solubility | Soluble | Data not available |
Data for 4,4,4-Trifluorobutanoic acid sourced from ChemicalBook.[9]
Synthesis of Fluorinated Carboxylic Acids
While a specific, detailed experimental protocol for the synthesis of 2,4,4,4-Tetrafluorobutyric acid is not prominently available in peer-reviewed literature, a general and robust method for the synthesis of related fluorinated amino acids involves the alkylation of a chiral glycine equivalent.[10] The following is a representative, multi-step synthesis for a similar compound, (S)-2-Amino-4,4,4-trifluorobutanoic acid, which can be conceptually adapted. This method highlights the introduction of a trifluoromethyl group, a common motif in medicinal chemistry.[3]
Representative Synthesis: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid
This synthesis employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with 1,1,1-trifluoro-2-iodoethane.[10]
Step 1: Alkylation of the Ni(II)-Glycine Complex
-
To a four-necked flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF).
-
Add the Ni-glycine complex, 1,1,1-trifluoro-2-iodoethane, and a solution of potassium hydroxide in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Add water to the reaction mixture and continue stirring to precipitate the product.
-
Filter the precipitate and wash with water to obtain the alkylated Ni(II) complex.
Step 2: Disassembly of the Complex and Isolation of the Amino Acid
-
To a separate flask, add dimethoxyethane (DME), the alkylated Ni(II) complex from Step 1, and hydrochloric acid.
-
Heat the mixture and stir for 1 hour.
-
Cool the reaction and add water, then continue stirring.
-
Filter the precipitate to separate the chiral auxiliary.
-
The filtrate containing the desired amino acid can then be further purified or derivatized as needed.[10]
Applications in Drug Development
The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1] Fluorine's high electronegativity can influence the acidity of nearby functional groups, modulate molecular conformation, and block sites of metabolism, thereby increasing the drug's half-life.[2] While specific applications of 2,4,4,4-Tetrafluorobutyric acid in drug development are not widely documented, its structural motifs suggest potential utility as a building block in medicinal chemistry. The trifluoromethyl group is a common bioisostere for an isopropyl group, and its presence can significantly impact a molecule's binding to target proteins.[3]
Safety and Handling
As with all fluorinated organic acids, 2,4,4,4-Tetrafluorobutyric acid should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. It is expected to be corrosive and can cause severe skin burns and eye damage.[11][12] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed immediately with copious amounts of water.
References
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Chemistry LibreTexts. (2024, March 17). 21.1: Naming Carboxylic Acid Derivatives. [Link]
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University of Calgary. IUPAC Rules. [Link]
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Chemistry Steps. (2022, October 13). Naming Carboxylic Acids. [Link]
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Molecules. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
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LibreTexts. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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Molecules. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
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PubChem. 2,4,4,4-Tetrafluorobut-2-enoic acid. [Link]
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PubMed. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. [Link]
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PubChem. An Acrylic Polyester Resin and An Aqueous Coating Compositon Containing the Same - Patent US-2021277163-A1. [Link]
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CAS Common Chemistry. Methyl 4-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3,4,4-hexafluorobutanoate. [Link]
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PubChemLite. 2,2,4,4-tetrafluorobutanoic acid (C4H4F4O2). [Link]
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The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]
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Molecules. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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Molbank. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
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Molecules. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
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The Fluorine Advantage: Strategic Deployment of Fluorinated Carboxylic Acids in Drug Discovery
Introduction: The "Fluorine Effect" in Medicinal Chemistry
In modern drug discovery, the strategic incorporation of fluorine is not merely a structural tweak; it is a fundamental driver of molecular optimization. Fluorine’s unique physicochemical profile—characterized by its high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å) or oxygen (1.52 Å)—makes it an unparalleled tool for medicinal chemists[1]. Today, nearly one-third of blockbuster drugs and 15–20% of all marketed therapeutics contain at least one fluorine atom[2].
Among the most versatile building blocks in this space are fluorinated carboxylic acids . These moieties serve dual purposes: they act as critical pharmacophores that engage target proteins via salt bridges, and they function as synthetic handles for late-stage functionalization (e.g., amide and ester couplings). However, the "set and forget" approach to fluorination is flawed; inappropriate placement can lead to metabolic instability or toxicity[1]. As a Senior Application Scientist, I approach fluorinated carboxylic acids through a lens of causality—understanding why fluorine alters a molecule's behavior ensures that our synthetic and biological workflows are both predictable and robust.
Physicochemical Causality: Modulating pKa and Lipophilicity
The primary reason we utilize fluorinated carboxylic acids is to exploit the strong inductive electron-withdrawing effect of the fluorine atom. By pulling electron density away from the carboxylate anion, alpha-fluorination stabilizes the conjugate base, drastically lowering the pKa of the acid[3].
This pKa modulation dictates the ionization state of the drug at physiological pH (7.4), directly impacting both target binding affinity and membrane permeability (LogD). Furthermore, while aromatic fluorination typically increases lipophilicity, aliphatic fluorination can either increase or decrease LogP depending on the local dipole moments, the specific alpha-substituent, and the resulting electronic distribution modulation at neighboring hydrogen atoms[4].
Quantitative Impact of Alpha-Fluorination
To illustrate this causality, consider the stepwise fluorination of acetic acid. The additive inductive effect of each fluorine atom systematically lowers the pKa, fundamentally altering the molecule's acidity profile.
Table 1: Physicochemical Impact of Alpha-Fluorination on Acetic Acid Derivatives
| Compound | Chemical Formula | Approx. pKa | Inductive Effect Strength | Primary Application in Drug Design |
| Acetic Acid | CH₃COOH | 4.76 | Baseline | Standard metabolic intermediate |
| Fluoroacetic Acid | CH₂FCOOH | 2.59 | Strong | Modulating local dipole moments |
| Difluoroacetic Acid | CHF₂COOH | 1.24 | Very Strong | Hydrogen bond donor/acceptor tuning |
| Trifluoroacetic Acid | CF₃COOH | 0.23 | Maximum | Extreme pKa suppression; lipophilicity boost |
Bioisosterism: Overcoming Carboxylic Acid Liabilities
While carboxylic acids are ubiquitous in drug design, they carry inherent liabilities. They often suffer from poor passive membrane permeability due to their high polarity, and they are highly susceptible to Phase II metabolic liabilities, specifically acyl glucuronidation, which can lead to reactive, toxic metabolites[5].
To circumvent this, we deploy fluorinated alcohols and phenols as carboxylic acid bioisosteres [5]. By placing a strongly electron-withdrawing trifluoromethyl (-CF₃) group adjacent to a hydroxyl group, we lower the pKa of the alcohol to mimic the acidity of a carboxylate. This preserves the necessary polar contacts for target binding while entirely eliminating the reactive acyl center responsible for glucuronidation toxicity.
Decision tree for selecting fluorinated motifs based on specific molecular liabilities.
Synthetic Workflows: Overcoming Amide Coupling Bottlenecks
Coupling fluorinated carboxylic acids with amines to form amides is notoriously challenging. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the carboxylate oxygen, making activation difficult. If the target amine is also electron-deficient or sterically hindered, standard coupling reagents (e.g., EDC/HOBt) frequently fail[6].
The Mechanistic Solution: Acyl Fluorides Historically, chemists turned to acyl chlorides for difficult couplings. However, acyl chlorides are highly prone to rapid hydrolysis and side reactions. Acyl fluorides offer a superior, field-proven alternative. The C-F bond in an acyl fluoride is uniquely stable to hydrolysis, yet it remains highly reactive toward amine nucleophiles[7].
Recent advancements allow for the in situ generation of acyl fluorides from unactivated carboxylic acids using bench-stable, inexpensive reagents like Pentafluoropyridine (PFP)[7] or 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃)[8]. This enables a seamless, one-pot amide coupling protocol.
Workflow for one-pot amide coupling via in situ acyl fluoride generation and validation.
Self-Validating Experimental Protocol: One-Pot Amide Coupling via PFP
Trust in a synthetic protocol requires self-validation. Blindly adding reagents and hoping for product formation leads to wasted time and resources. The following protocol utilizes Pentafluoropyridine (PFP) to generate an acyl fluoride in situ, with built-in analytical checkpoints to guarantee success[7].
Materials Required
-
Fluorinated carboxylic acid (1.0 eq)
-
Pentafluoropyridine (PFP) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Amine nucleophile (1.1 eq)
-
Dry Acetonitrile (MeCN)
Step-by-Step Methodology
Step 1: Activation (Acyl Fluoride Generation) Dissolve the fluorinated carboxylic acid (1.0 mmol) and PFP (1.0 mmol) in dry MeCN (5 mL) under an inert nitrogen atmosphere. Add DIPEA (2.0 mmol) dropwise. Stir the reaction mixture at room temperature for 16 hours. Causality: PFP acts as a deoxyfluorinating agent. The base (DIPEA) facilitates the nucleophilic attack of the carboxylate onto the electron-deficient PFP ring, driving the formation of the acyl fluoride[7].
Step 2: Self-Validation Checkpoint 1 (¹⁹F NMR) Before adding the amine, extract a 0.1 mL aliquot, dilute it in CD₃CN, and acquire a rapid ¹⁹F NMR spectrum. Validation Logic: The successful generation of the acyl fluoride is confirmed by the appearance of a distinct diagnostic peak (typically between +15 to +25 ppm, depending on the substrate)[7]. Do not proceed to Step 3 until >95% conversion is analytically confirmed.
Step 3: Amide Bond Formation Once activation is validated, add the amine nucleophile (1.1 mmol) directly to the reaction flask (one-pot procedure).
Step 4: Thermal Driving (If Required) If coupling a sterically hindered or electron-deficient amine, elevate the reaction temperature to 60°C. Causality: The robust stability of the acyl fluoride intermediate prevents thermal degradation, allowing you to supply the necessary kinetic energy to overcome the activation barrier of the hindered amine[6].
Step 5: Self-Validation Checkpoint 2 (LC-MS) Monitor the reaction progress via LC-MS. The mass corresponding to the acyl fluoride intermediate should disappear, replaced by the target amide mass.
Step 6: Workup and Isolation Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure fluorinated amide.
Conclusion
The integration of fluorinated carboxylic acids into drug discovery pipelines offers immense potential for optimizing pharmacokinetics, metabolic stability, and target affinity. However, realizing this potential requires a rigorous understanding of the underlying physicochemical causality—specifically how fluorine modulates pKa and lipophilicity. By adopting self-validating synthetic methodologies, such as in situ acyl fluoride generation, development professionals can reliably synthesize complex, sterically hindered fluorinated therapeutics, accelerating the path from discovery to clinical application.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar (Organic & Biomolecular Chemistry). URL:[Link]
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Organic Letters. URL: [Link]
-
Optimization of BTFFH promoted coupling / Acyl fluoride generation via BT-SCF3. ResearchGate. URL: [Link]
-
Structure property relationships of fluorinated carboxylic acid bioisosteres. ResearchGate. URL: [Link]
-
Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. ResearchGate. URL: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL: [Link]
-
Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. ChemRxiv. URL:[Link]
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Solvent-Dependent Thermodynamics and Solubility Profiling of 2,4,4,4-Tetrafluorobutanoic Acid
Executive Summary
The rational design of chemical syntheses and extraction workflows requires a rigorous understanding of solute-solvent interactions. 2,4,4,4-Tetrafluorobutanoic acid (CAS: 1011238-71-3) is a highly specialized, solid fluorinated aliphatic building block utilized in pharmaceutical development and advanced materials[1]. The strategic placement of fluorine atoms fundamentally alters its physicochemical profile compared to its hydrocarbon analogs, enhancing its acidity and altering its solvation dynamics[2].
This technical guide provides an in-depth analysis of the solubility behavior of 2,4,4,4-tetrafluorobutanoic acid across various organic solvents. By synthesizing thermodynamic principles with field-proven empirical methodologies, this whitepaper equips researchers with the self-validating protocols necessary to quantify and leverage its solubility profile in complex drug development workflows.
Structural and Physicochemical Causality
To predict solubility, one must first deconstruct the molecular architecture. The structure of 2,4,4,4-tetrafluorobutanoic acid (
-
Inductive Effects and pKa: The extreme electronegativity of the four fluorine atoms exerts a profound electron-withdrawing inductive effect (-I). This stabilizes the carboxylate anion, drastically lowering the pKa (estimated ~2.0–2.5) compared to standard butanoic acid (pKa 4.82)[2]. Consequently, the molecule exhibits enhanced polarity and a stronger propensity for hydrogen bonding.
-
Fluorophobic/Fluorophilic Balance: While the dominant -COOH group imparts hydrophilic and polar characteristics, the polyfluorinated tail introduces unique solvophobic effects. In non-polar hydrocarbon solvents, the rigid, electron-dense fluorine cloud resists favorable van der Waals interactions, leading to phase separation or low solubility[2].
Thermodynamics of Solvation in Organic Media
Solubility is fundamentally governed by the Gibbs free energy of solvation (
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Exhibit excellent solubility. The solvent acts as both a hydrogen bond donor and acceptor, interacting strongly with the carboxylic acid moiety and the polarized C-F bonds.
-
Polar Aprotic Solvents (e.g., Acetonitrile): Acetonitrile is highly effective for solvating fluorinated carboxylic acids. Its high dielectric constant stabilizes polar intermediates, which is why it is the solvent of choice in homogeneous decarboxylative fluorination reactions[3].
-
Lewis Base Solvents (e.g., THF, Cyclohexanone): Solvents with carbonyl or ether functional groups act as strong hydrogen-bond acceptors. The solubility of carboxylic acids in these Lewis bases is exceptionally high and can be further enhanced by the presence of co-extracted water in biphasic systems[4].
-
Non-Polar Solvents (e.g., Hexane): Exhibit poor solubility. The weak London dispersion forces in aliphatic hydrocarbons are insufficient to compensate for the enthalpic cost of breaking the highly ordered, hydrogen-bonded crystal lattice of the fluorinated acid.
Thermodynamic pathway of 2,4,4,4-tetrafluorobutanoic acid solvation in organic media.
Quantitative Solubility Data and Solvent Matrix
To guide synthetic planning and extraction protocols, the following table synthesizes the predictive solubility behavior of 2,4,4,4-tetrafluorobutanoic acid across standard organic solvents, grounded in their physicochemical properties.
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Predicted Solubility | Dominant Solvation Mechanism |
| Polar Protic | Methanol | 32.7 | 1.70 | Very High | Strong H-bond donor/acceptor interactions with -COOH and -F. |
| Polar Aprotic | Acetonitrile | 37.5 | 3.92 | High | Dipole-dipole alignment; stabilizes the polarized C-F backbone[3]. |
| Lewis Base | Tetrahydrofuran (THF) | 7.5 | 1.75 | High | Strong H-bond acceptance from the highly acidic -COOH proton[4]. |
| Halogenated | Dichloromethane (DCM) | 8.9 | 1.60 | Moderate | Weak dipole interactions; limited H-bonding capacity. |
| Non-Polar | Hexane | 1.9 | 0.00 | Low | Weak London dispersion forces; insufficient to break solute lattice. |
Standardized Protocol for Empirical Solubility Determination
To ensure high-fidelity data suitable for regulatory submissions or rigorous drug development workflows, the isothermal shake-flask method is the gold standard. This protocol is a self-validating system that ensures thermodynamic equilibrium is reached and analytically verified.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of solid 2,4,4,4-tetrafluorobutanoic acid to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.
-
Isothermal Equilibration: Place the vials in a thermostated shaking incubator set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: Extended equilibration ensures the system overcomes any kinetic barriers to dissolution, reaching true thermodynamic saturation.
-
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved solid.
-
Aliquot Extraction and Dilution: Carefully extract a known volume (e.g., 100 µL) of the clear supernatant. Immediately dilute this aliquot into a compatible analytical solvent (e.g., 50:50 Acetonitrile:Water) to prevent crystallization upon temperature fluctuations.
-
Quantification via HPLC-MS: Expert Insight: Because short-chain aliphatic carboxylic acids lack a conjugated π-electron system, they exhibit negligible UV absorbance. Therefore, quantification must be performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) in negative electrospray ionization (ESI-) mode. Construct a calibration curve using standard solutions to determine the exact concentration.
Standardized isothermal shake-flask workflow for empirical solubility quantification.
Applications in Advanced Research
Understanding the solubility profile of 2,4,4,4-tetrafluorobutanoic acid is critical for several advanced applications:
-
API Synthesis & Photoredox Catalysis: Selecting the optimal solvent for coupling reactions is paramount. Polar aprotic solvents like acetonitrile are preferred to maintain homogeneity during the decarboxylative fluorination of aliphatic carboxylic acids[3].
-
Analytical Chemistry: Due to its unique retention time and stability, tetrafluorobutanoic acid is frequently utilized as a highly soluble internal standard in complex analytical matrices, such as the GC/ECD quantification of haloacetic acid disinfection by-products in water treatment[5].
-
Liquid-Liquid Extraction: The acid can be partitioned into aqueous phases at high pH (as the highly soluble carboxylate salt) and extracted back into organic Lewis base solvents at low pH, a process that can be enhanced by water-mediated solubility shifts[4].
References
-
Title: Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Perfluoroalkyl carboxylic acids Source: Wikipedia URL: [Link]
-
Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL: [Link]
-
Title: Disinfection By-Product Formation in Drinking Water Treated with Chlorine Following UV Photolysis & UV/H2O2 Source: UWSpace - University of Waterloo URL: [Link]
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Difference between 2,4,4,4-tetrafluorobutanoic acid and perfluorobutanoic acid
Navigating Fluorinated Carboxylic Acids: A Technical Whitepaper on 2,4,4,4-Tetrafluorobutanoic Acid vs. Perfluorobutanoic Acid (PFBA)
Executive Summary
In the landscape of modern drug design and environmental toxicology, the strategic incorporation of fluorine is a double-edged sword. While perfluorinated compounds like Perfluorobutanoic acid (PFBA) offer extreme chemical stability, their resistance to biological degradation has led to severe ecological bioaccumulation and hepatotoxicity. As a Senior Application Scientist, I frequently guide development teams toward "soft drug" architectures—molecules designed to exert their intended effect but degrade predictably. 2,4,4,4-Tetrafluorobutanoic acid represents this paradigm shift. By selectively retaining C-H bonds within the aliphatic chain, it bridges the gap between the metabolic inertness of legacy perfluoroalkyl substances (PFAS) and the rapid clearance required for modern pharmaceutical and agrochemical intermediates.
Structural and Physicochemical Profiling
The fundamental divergence between PFBA and 2,4,4,4-tetrafluorobutanoic acid lies in their carbon-fluorine (C-F) bond distribution, which dictates their inductive effects, acidity, and lipophilicity.
-
Perfluorobutanoic Acid (PFBA,
) : In PFBA, every aliphatic hydrogen is replaced by fluorine. The intense electron-withdrawing inductive effect of the seven fluorine atoms stabilizes the carboxylate anion, driving its down to an exceptionally low 0.08[1]. Consequently, PFBA is entirely dissociated at physiological pH. This complete ionization, combined with the hydrophobic shielding of the perfluorinated chain, makes PFBA highly mobile in aqueous environments and notoriously persistent[2]. -
2,4,4,4-Tetrafluorobutanoic Acid (
) : This partially fluorinated analog features a terminal trifluoromethyl group ( ), a non-fluorinated methylene bridge ( ), and a monofluorinated alpha carbon ( ). Because inductive effects decay rapidly with distance, the absence of fluorine at the beta-carbon and the presence of only a single alpha-fluorine significantly attenuate the electron-withdrawing pull on the carboxylic acid. This results in a higher (estimated ~2.2–2.5), altering its membrane permeability and protein-binding profile compared to PFBA.
Table 1: Comparative Physicochemical and Biological Profiling
| Property | Perfluorobutanoic Acid (PFBA) | 2,4,4,4-Tetrafluorobutanoic Acid | Mechanistic Driver |
| Aliphatic C-H Bonds | 0 | 3 | Determines susceptibility to enzymatic oxidation. |
| 0.08 | ~2.2 - 2.5 (Estimated) | Inductive stabilization of the carboxylate anion by adjacent fluorines. | |
| Metabolic Stability | Inert (No degradation) | Susceptible to degradation | C-F bond energy (~485 kJ/mol) prevents CYP450/β-oxidation in PFBA. |
| Clearance Mechanism | Renal excretion (Saturable) | Hepatic metabolism + Renal | Presence of beta- |
Metabolic Trajectories and Pharmacokinetics (ADME)
The causality behind the toxicity of PFAS compounds is rooted in their pharmacokinetics. PFBA is metabolically inert; no evidence of biotransformation exists in mice, rats, or humans[3]. Because it cannot be enzymatically broken down, its elimination relies entirely on renal excretion. However, PFBA undergoes saturable renal tubular reabsorption, leading to non-linear pharmacokinetics, bioaccumulation, and subsequent hepatotoxicity—specifically upregulating genes associated with steatosis and disrupting lipid metabolism via PPARα-dependent and independent pathways[3].
Conversely, the strategic placement of C-H bonds in 2,4,4,4-tetrafluorobutanoic acid introduces deliberate metabolic liabilities. The
Metabolic trajectories of PFBA versus 2,4,4,4-tetrafluorobutanoic acid.
Experimental Protocols: Validating Pharmacokinetic Divergence
To empirically validate the mechanistic claims above, laboratories must employ self-validating experimental systems. The following protocols are designed to ensure internal data integrity.
Protocol 1: Self-Validating In Vitro Hepatocyte Clearance Assay
Causality: This assay directly measures the intrinsic clearance (
System Validation (Controls):
-
Positive Control: Verapamil (confirms hepatocyte enzymatic viability).
-
Negative Control: PFBA (confirms assay stability; any observed "clearance" of PFBA indicates non-specific binding or evaporation, invalidating the run).
Step-by-Step Methodology:
-
Preparation: Thaw cryopreserved human hepatocytes and suspend in Williams' E medium to a concentration of
viable cells/mL. -
Incubation: Pre-incubate 50 µL of the cell suspension at 37°C for 10 minutes. Add 50 µL of the test compound (2,4,4,4-TFBA or PFBA at 2 µM final concentration) to initiate the reaction.
-
Time-Course Sampling: At
and minutes, withdraw 20 µL aliquots from the incubation matrix. -
Enzymatic Quenching: Immediately dispense the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures metabolic enzymes, precipitating proteins and freezing the reaction at the exact time point.
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Plot the natural log of the remaining percentage versus time. The slope (
) is used to calculate , where is incubation volume and is cell number.
Step-by-step in vitro hepatocyte clearance assay workflow.
Protocol 2: Potentiometric Determination of
Causality: The ionization state of a carboxylic acid dictates its partitioning into lipid bilayers and its mechanism of renal clearance (passive diffusion vs. active transport). Measuring the exact
System Validation (Controls): Titrate a known standard (Acetic acid,
Step-by-Step Methodology:
-
Calibration: Calibrate the glass pH electrode using standard buffers at pH 1.68, 4.01, and 7.00.
-
Sample Preparation: Dissolve 2,4,4,4-tetrafluorobutanoic acid in 50 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions) to a concentration of 2 mM.
-
Titration: Under a nitrogen blanket (to prevent
absorption), titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator. Add titrant in 0.05 mL increments. -
Data Analysis: Plot the first derivative of the pH with respect to the volume of titrant (
) to identify the equivalence point. Calculate the at the half-equivalence point using the Henderson-Hasselbalch equation.
Toxicological and Environmental Implications
The environmental footprint of PFBA is a subject of intense regulatory scrutiny. Due to its high mobility and lack of degradation pathways, PFBA rapidly contaminates drinking water resources and bioaccumulates in agricultural crops, with bioaccumulation factors reaching up to 68.4 in corn[4]. In marine ecosystems, environmentally relevant concentrations of PFBA induce pronounced tissue injuries in the liver and intestine, disrupting calcium signaling and causing gut microbiota dysbiosis[5].
By transitioning to partially fluorinated building blocks like 2,4,4,4-tetrafluorobutanoic acid, researchers can harness the unique stereoelectronic properties of fluorine—such as enhanced binding affinity and targeted metabolic blocking—without contributing to the growing crisis of persistent organic pollutants.
References
-
PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH Source: Flanders Marine Institute (VLIZ) URL:[Link]
-
IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
OVERVIEW OF BACKGROUND INFORMATION AND ASSESSMENT METHODS - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Toxicological effects of perfluorobutanoic acid (PFBA) on juvenile large yellow croaker: A comprehensive analysis Source: Social Science Research Network (SSRN) URL:[Link]
Sources
- 1. iris.epa.gov [iris.epa.gov]
- 2. vliz.be [vliz.be]
- 3. PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OVERVIEW OF BACKGROUND INFORMATION AND ASSESSMENT METHODS - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
2,4,4,4-Tetrafluorobutanoic acid molecular weight and formula
Molecular Weight, Formula, and Application in Drug Discovery
Part 1: Executive Summary
2,4,4,4-Tetrafluorobutanoic acid (CAS: 1011238-71-3) is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates.[1][2] Characterized by a terminal trifluoromethyl group (
Its primary utility lies in bioisosterism and pKa modulation . The strategic placement of fluorine atoms enhances metabolic stability by blocking the
Part 2: Chemical Identity & Physicochemical Properties[3]
Core Identification Data[4]
| Property | Specification |
| Chemical Name | 2,4,4,4-Tetrafluorobutanoic acid |
| CAS Registry Number | 1011238-71-3 |
| Molecular Formula | |
| Molecular Weight | 160.07 g/mol |
| InChI Key | OEVPZAWBFKDWSI-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Purity Grade | Typically |
Structural Analysis
The molecule consists of a butanoic acid backbone modified at the C2 and C4 positions.
-
C4 Position: A trifluoromethyl (
) group acts as a strong electron-withdrawing group (EWG), imparting high lipophilicity and metabolic resistance. -
C2 Position (
-Carbon): The single fluorine atom creates a chiral center (unless racemic) and significantly lowers the pKa of the carboxylic acid via the inductive effect.
Structure Diagram:
Physicochemical Profile (Experimental & Predicted)
| Parameter | Value / Range | Significance in Drug Design |
| pKa (Acid) | ~2.6 – 3.0 (Predicted) | Significantly more acidic than butanoic acid (4.82) and 4,4,4-trifluorobutanoic acid (4.16). Improves solubility at physiological pH. |
| LogP (Lipophilicity) | ~1.3 – 1.7 | Fluorination generally increases lipophilicity, aiding membrane permeability. |
| Boiling Point | ~165 – 170 °C | High boiling point indicates strong intermolecular H-bonding (dimer formation). |
| Density | > 1.4 g/cm³ | High density is characteristic of polyfluorinated aliphatics. |
Part 3: Synthesis & Manufacturing Protocols
As a specialized intermediate, the synthesis of 2,4,4,4-tetrafluorobutanoic acid typically requires electrophilic
Synthetic Route: Electrophilic -Fluorination
This method utilizes Ethyl 4,4,4-trifluorobutanoate as the starting material. The introduction of the
Reaction Scheme (Graphviz Visualization)
Caption: Synthetic pathway for 2,4,4,4-tetrafluorobutanoic acid via electrophilic fluorination.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2,4,4,4-tetrafluorobutanoate
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere.
-
Reagents: Add anhydrous THF (150 mL) and Diisopropylamine (1.1 eq). Cool to -78°C.
-
Base Formation: Add
-Butyllithium ( -BuLi, 1.1 eq) dropwise. Stir for 30 min to generate Lithium Diisopropylamide (LDA). -
Enolization: Add Ethyl 4,4,4-trifluorobutanoate (1.0 eq) dropwise at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Fluorination: Dissolve NFSI (1.2 eq) in anhydrous THF and add slowly to the enolate solution.
-
Completion: Allow the reaction to warm to room temperature (RT) overnight.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ). Wash organic layer with brine, dry over , and concentrate.
Step 2: Hydrolysis to the Free Acid
-
Dissolve the crude ester in a mixture of THF/Water (3:1).
-
Add Lithium Hydroxide (LiOH) (2.0 eq). Stir at RT for 4–6 hours.
-
Purification: Acidify the mixture to pH 1 using 1N HCl. Extract with Ethyl Acetate.[3][4]
-
Crystallization: Recrystallize from Hexane/EtOAc to obtain pure 2,4,4,4-tetrafluorobutanoic acid.
Part 4: Applications in Drug Development
Bioisosterism & Metabolic Stability
In medicinal chemistry, the C-F bond is a critical tool for blocking metabolic degradation.
-
Metabolic Blockade: The
-position of carboxylic acids is prone to metabolic oxidation. Replacing the -hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) prevents this degradation, extending the half-life ( ) of the drug. -
Leucine Mimetic: The trifluoromethyl group mimics the steric bulk of an isopropyl group (as seen in Leucine) but with altered electronics. This makes 2,4,4,4-tetrafluorobutanoic acid a valuable precursor for fluorinated amino acids.
Conformational Control (The Gauche Effect)
Fluorine introduces specific conformational preferences due to the gauche effect , where the C-F bond prefers to be gauche to adjacent electron-rich bonds (like C-C or C-O).
-
Impact: Incorporating this moiety into a peptide backbone can "lock" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.
Acidity Modulation (pKa Tuning)
The
-
Mechanism: The strong electronegativity of fluorine pulls electron density away from the carboxylate anion, stabilizing it.
-
Utility: This is useful for designing prodrugs or ensuring the molecule is ionized at physiological pH (7.4) to limit blood-brain barrier (BBB) penetration if peripheral restriction is desired.
Part 5: Safety & Handling
Hazard Classification: Corrosive (Skin Corr.[5][6] 1B). Signal Word: DANGER.
-
Personal Protective Equipment (PPE):
-
Respiratory: Use a full-face respirator with acid gas cartridges if dust/vapors are present.
-
Skin: Nitrile gloves (double-gloving recommended) and a lab coat.
-
Eyes: Chemical safety goggles.
-
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Incompatibility: Avoid contact with strong bases and oxidizing agents. Decomposition may release Hydrogen Fluoride (HF) , which is extremely toxic.
References
-
Sigma-Aldrich. Product Specification: 2,4,4,4-Tetrafluorobutanoic acid (CAS 1011238-71-3).[1][2] Merck KGaA.
-
PubChem. Compound Summary: 2,2,4,4-Tetrafluorobutanoic acid (Isomer Data). National Library of Medicine.
- Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
-
ChemicalBook. 4,4,4-Trifluorobutyric acid Properties and Synthesis.
Sources
- 1. 379-90-8|2,2,3,4,4,4-Hexafluorobutyric acid|BLD Pharm [bldpharm.com]
- 2. 375-85-9|Perfluoroheptanoic acid|BLD Pharm [bldpharm.com]
- 3. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4,4,4-Trifluorobutanoic acid | C4H5F3O2 | CID 2777085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4,4-Trifluorobutyric acid 97 406-93-9 [sigmaaldrich.com]
Safety data sheet (SDS) for 2,4,4,4-tetrafluorobutanoic acid
Topic: Safety Data Sheet (SDS) Technical Guide: 2,4,4,4-Tetrafluorobutanoic Acid Document Type: Technical Safety Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists[1]
Executive Summary & Chemical Identity
2,4,4,4-Tetrafluorobutanoic acid (CAS: 1011238-71-3) is a specialized fluorinated building block utilized in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability of drug candidates.[1] Unlike simple aliphatic acids, the presence of an
This guide moves beyond standard SDS enumeration to provide a mechanistic understanding of the compound's hazards, specifically addressing the
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 1011238-71-3 | Unique Identifier |
| IUPAC Name | 2,4,4,4-Tetrafluorobutanoic acid | |
| Structure | ||
| Molecular Weight | 160.07 g/mol | |
| Physical State | Solid | Low-melting solid (approx. 30–40°C inferred) |
| Acidity (pKa) | ~2.5 – 2.8 (Predicted) | Significantly stronger than butanoic acid (pKa 4.[1][2][3][4][5][6]82) due to -I effect of F atoms. |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH) | Hygroscopic; likely water-soluble with dissociation.[1] |
Hazard Identification & Toxicology Logic
The Alpha-Fluoro Risk Factor
While standard SDSs may classify this compound generically as "Irritant" or "Corrosive," the structural presence of an
-
Metabolic Toxicity Potential: Structurally analogous
-fluoro acids (e.g., fluoroacetic acid) can be metabolized to fluorocitrate, a potent inhibitor of aconitase in the Krebs cycle.[1] While the -substitution in 2,4,4,4-tetrafluorobutanoic acid may mitigate this pathway compared to fluoroacetate, precautionary handling as a metabolic poison is scientifically justified until specific LD50 data proves otherwise.[1] -
Corrosivity: The electron-withdrawing induction from four fluorine atoms renders the carboxylic proton highly acidic.[1] It should be treated as Skin Corr.[7][8] 1B (Causes severe skin burns and eye damage).[8]
GHS Classification (Conservative Assessment)[1]
-
Signal Word: DANGER
-
Hazard Statements:
Emergency Response Protocols
The "HF Potential" Decision
In the event of thermal decomposition or reaction with strong nucleophiles, fluorinated acids can release fluoride ions.[1] While not free Hydrofluoric Acid (HF), deep tissue exposure can mimic HF burns (calcium sequestration).
Protocol: All dermal exposures should be treated with Calcium Gluconate (2.5% gel) as a precautionary measure if initial washing does not relieve pain immediately.[1]
Emergency Decision Tree
Figure 1: Emergency response logic flow emphasizing the precautionary use of Calcium Gluconate for fluorinated acid exposures.[1]
Safe Handling & Synthesis Workflow
Engineering Controls
-
Containment: All weighing and manipulation of the solid must occur within a Class II Fume Hood or Glovebox .[1] The solid is likely hygroscopic and may fume in moist air.
-
Material Compatibility:
-
Recommended: Borosilicate glass (standard), PTFE (Teflon), PFA.
-
Avoid: Nylon (degradation by acids), Aluminum (reactive with acidic fluorides).[1]
-
Standard Operating Procedure (SOP) for Reagent Prep
The following workflow ensures containment of the
Figure 2: Safe handling workflow for preparing 2,4,4,4-tetrafluorobutanoic acid solutions.
Storage & Stability[1]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] The compound is acidic and may degrade if exposed to atmospheric moisture over time.[1]
-
Segregation: Store away from strong bases, oxidizing agents, and alkali metals.[1]
Disposal & Environmental Compliance
Do not mix with general organic waste. Fluorinated carboxylic acids are often resistant to biodegradation (PFAS-like persistence concerns).[1]
-
Neutralization: Quench small spills with Sodium Bicarbonate (
) or Calcium Carbonate ( ) to form the salt.[1] -
Segregation: Collect in a dedicated "Halogenated / Fluorinated Organic" waste container.
-
Destruction: High-temperature incineration (>1100°C) with scrubber systems is required to prevent HF emission.[1]
References
-
PubChem. (2025).[1][10] 4,4,4-Trifluorobutanoic acid (Analogous Compound Safety Data). National Library of Medicine.[5] Retrieved March 6, 2026, from [Link]
-
Concordia University. (2022).[1] Superacids and Fluorinated Acid Safety Guidelines. Environmental Health & Safety. Retrieved March 6, 2026, from [Link]
Sources
- 1. 4,4,4-Trifluorobutanoic acid | C4H5F3O2 | CID 2777085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 71-23-8: 1-Propanol | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 4,4,4-Trifluorobutyric acid | 406-93-9 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2,4,4,4-tetrafluorobutanoic acid | 1011238-71-3 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. medline.com [medline.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. PubChemLite - 2,2,4,4-tetrafluorobutanoic acid (C4H4F4O2) [pubchemlite.lcsb.uni.lu]
Suppliers and price of 2,4,4,4-tetrafluorobutanoic acid
An In-Depth Technical Guide to 2,4,4,4-Tetrafluorobutanoic Acid: Sourcing, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a paramount strategy for enhancing pharmacological profiles. Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Within the arsenal of fluorinated building blocks, 2,4,4,4-tetrafluorobutanoic acid emerges as a specialized synthon with significant potential for creating novel therapeutics.
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed overview of the chemical properties, commercial availability, and pricing landscape for 2,4,4,4-tetrafluorobutanoic acid. Furthermore, it delves into logical synthetic strategies and explores its potential applications as a key structural motif in the design of next-generation pharmaceuticals.
Part 1: Chemical Properties and Characterization
2,4,4,4-Tetrafluorobutanoic acid is a carboxylic acid characterized by the presence of four fluorine atoms, including a trifluoromethyl group at the terminal position. This high degree of fluorination imparts distinct chemical properties that are highly sought after in pharmaceutical design. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic proton and influences the molecule's overall electronic profile and conformational preferences.
| Property | Value | Source |
| CAS Number | 1011238-71-3 | |
| Molecular Formula | C₄H₄F₄O₂ | |
| Molecular Weight | 160.07 g/mol | |
| Physical Form | Solid | |
| InChI Key | OEVPZAWBFKDWSI-UHFFFAOYSA-N |
While specific spectroscopic data for this exact compound is not widely published, characterization would typically involve ¹H NMR, ¹⁹F NMR, ¹³C NMR, and IR spectroscopy. The ¹⁹F NMR would be particularly informative for confirming the presence and coupling of the different fluorine environments.
Part 2: Sourcing, Suppliers, and Price Analysis
As a specialized research chemical, 2,4,4,4-tetrafluorobutanoic acid is not a widely stocked commodity. Its availability is limited, and it is often synthesized on a made-to-order basis.
Known Suppliers:
| Supplier | Product Name | CAS Number | Notes |
| Life Chemicals Inc. (via distributors like Sigma-Aldrich/Merck ) | 2,4,4,4-tetrafluorobutanoic acid | 1011238-71-3 | Availability may be region-dependent and is often listed as not currently sold, suggesting it is a catalog item requiring synthesis upon request. |
Price Analysis:
Direct pricing for 2,4,4,4-tetrafluorobutanoic acid is generally provided upon quotation due to its niche status. However, an analysis of structurally similar fluorinated butanoic acid derivatives provides a reasonable expectation of cost for research quantities. These compounds are high-value building blocks, and their price reflects the complexity of their synthesis.
Comparative Pricing of Related Fluorinated Analogs:
| Compound | Supplier | Quantity | Price (approx.) |
| (S)-2-Amino-4,4,4-trifluorobutanoic acid | Fluorochem | 100 mg | £177.00 |
| (S)-2-Amino-4,4,4-trifluorobutanoic acid | Fluorochem | 1 g | £741.00 |
| (R)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid | Advanced Biochemicals | 10 g | In Stock (Price on Request)[3] |
| 4,4,4-Trifluorobutyric acid | Sigma-Aldrich | - | Discontinued |
The data indicates that researchers should budget for costs in the range of several hundred to over a thousand dollars (or equivalent) per gram for this class of compound.
Part 3: Synthesis Methodologies
One such strategy could be the oxidation of a corresponding alcohol, 4,4,4-trifluoro-2-fluorobutanol. The synthesis of related fluorinated butanols has been described, often starting from precursors like diethyl malonate.[4] An alternative approach could involve a Reformatsky-type reaction using a fluorinated acetonitrile, followed by hydrolysis, a method used for preparing similar oxo-butanoic acids.[5]
Below is a proposed workflow for a hypothetical synthesis, illustrating the key transformations.
Caption: Proposed two-step synthesis of 2,4,4,4-tetrafluorobutanoic acid.
Hypothetical Experimental Protocol
This protocol is illustrative and requires laboratory optimization and safety assessment.
Step 1: Synthesis of Ethyl 2,4,4,4-tetrafluorobutanoate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere.
-
Enolate Formation: The flask is charged with a solution of lithium diisopropylamide (LDA) (1.1 molar equivalents) in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Ethyl 4,4,4-trifluorobutanoate (1.0 molar equivalent), dissolved in anhydrous THF, is added dropwise via the dropping funnel. The choice of a strong, non-nucleophilic base like LDA is critical to ensure complete deprotonation at the alpha-carbon without competing reactions at the ester carbonyl.
-
Fluorination: After stirring for 1 hour at -78 °C, a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 molar equivalents) in anhydrous THF is added dropwise. NFSI is chosen as an effective and relatively safe electrophilic fluorine source. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the target ester.
Step 2: Hydrolysis to 2,4,4,4-Tetrafluorobutanoic Acid
-
Reaction Setup: The purified ethyl 2,4,4,4-tetrafluorobutanoate is dissolved in a mixture of ethanol and water.
-
Hydrolysis: An excess of lithium hydroxide (or sodium hydroxide) (e.g., 3-4 molar equivalents) is added, and the mixture is stirred at room temperature or gently heated to drive the saponification to completion.
-
Acidification and Extraction: Upon reaction completion (monitored by TLC), the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and carefully acidified to a pH of ~1 using cold hydrochloric acid. This protonates the carboxylate salt to yield the desired carboxylic acid.
-
Isolation: The acidic aqueous solution is extracted multiple times with diethyl ether or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, 2,4,4,4-tetrafluorobutanoic acid.
Part 4: Applications in Research and Drug Development
The primary value of 2,4,4,4-tetrafluorobutanoic acid lies in its role as a building block for more complex molecules. The strategic placement of fluorine can significantly alter the properties of a parent drug molecule.
Key Roles in Medicinal Chemistry:
-
Metabolic Blocking: The trifluoromethyl group (CF₃) is exceptionally stable and can be used to replace metabolically vulnerable methyl or ethyl groups, thereby increasing the half-life of a drug.[2]
-
Modulation of pKa: The strong electron-withdrawing effect of the fluorine atoms lowers the pKa of the carboxylic acid, which can be crucial for tuning the ionization state of a molecule at physiological pH, affecting solubility and cell permeability.
-
Bioisosteric Replacement: The difluoromethyl group (CF₂H) is recognized as a potential bioisostere for hydroxyl (OH), thiol (SH), or amine (NH) groups, as it can act as a hydrogen bond donor.[1] While this molecule contains a CF₂ group as part of the chain, its derivatives can be used to explore such interactions.
-
Conformational Control: The steric and electronic properties of fluorine can lock a molecule into a specific, more bioactive conformation, enhancing its binding affinity to a target protein.[1]
Caption: Integration of the fluorinated acid into a drug discovery workflow.
This building block could be particularly valuable in the synthesis of novel peptides, where it can be used as a non-natural amino acid surrogate after appropriate functionalization. Its use is analogous to how trifluoroacetic acid (TFA) is indispensable in the purification and synthesis of peptides.[6]
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,4,4,4-tetrafluorobutanoic acid must be obtained from the supplier, the hazards can be reliably inferred from related fluorinated carboxylic acids. These compounds are typically hazardous and require careful handling.
Summary of Expected Hazards:
-
Toxicity: Harmful if swallowed.
-
Irritation: May cause respiratory irritation.[8]
| Hazard Information | GHS Classification |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.[9]H318: Causes serious eye damage.H335: May cause respiratory irritation. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.
-
Emergency Procedures: An emergency eyewash station and safety shower must be readily accessible. Have appropriate spill control materials on hand.
Conclusion
2,4,4,4-Tetrafluorobutanoic acid represents a valuable, albeit specialized, tool for the medicinal chemist. Its highly fluorinated structure offers a powerful method for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct commercial availability is limited and the cost is significant, its synthesis is achievable through established organofluorine methodologies. For research teams focused on leveraging the benefits of strategic fluorination, the investment in acquiring or synthesizing this building block can unlock new avenues in the development of more stable, effective, and innovative therapeutics.
References
-
MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
-
SpectraBase. Ethyl 2,4,4,4-tetrafluoro-3-oxo-butanoate. [Link]
-
PubChemLite. 2,2,4,4-tetrafluorobutanoic acid (C4H4F4O2). [Link]
-
MDPI. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. [Link]
-
Halocarbon Life Sciences. TFA - Pharmaceutical Applications. [Link]
-
PMC. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
National Institute of Standards and Technology. SAFETY DATA SHEET. [Link]
-
PubChem. 4,4,4-Trifluorobutanoic acid | C4H5F3O2 | CID 2777085. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
Sources
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- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 3. (R)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid - Advanced Biochemicals [advancedbiochemicals.com]
- 4. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 5. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 6. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 4,4,4-Trifluorobutanoic acid | C4H5F3O2 | CID 2777085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Methodological & Application
Synthesis of 2,4,4,4-tetrafluorobutanoic acid from 4,4,4-trifluorobutanoic acid
Application Note: Synthesis of 2,4,4,4-Tetrafluorobutanoic Acid via Electrophilic -Fluorination
Introduction & Strategic Rationale
The strategic introduction of fluorine atoms into aliphatic chains is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. The compound 2,4,4,4-tetrafluorobutanoic acid (CAS: 1011238-71-3) serves as a highly valuable fluorinated building block for drug discovery and materials science. Synthesizing this molecule from the commercially available 4,4,4-trifluorobutanoic acid (CAS: 406-93-9)[2] requires precise control over enolization and electrophilic trapping to prevent unwanted side reactions.
This application note details a robust, three-step protocol for the
Mechanistic Causality & Experimental Design (E-E-A-T)
In drug development and scale-up chemistry, understanding the mechanistic causality behind each protocol step is paramount to ensuring reproducibility.
-
Why Esterification First? Direct enolization of a free carboxylic acid requires generating a dianion (using >2 equivalents of a strong base). In molecules with a highly electron-withdrawing
-CF group, dianion formation often leads to poor solubility, reduced nucleophilicity, and an increased risk of E1cB-type -elimination of fluoride. Converting the acid to ethyl 4,4,4-trifluorobutanoate [3] neutralizes the acidic proton, allowing for clean mono-anion formation using only a slight excess of base. -
Why LDA and NFSI? Lithium diisopropylamide (LDA) at -78 °C ensures rapid, irreversible, and kinetically controlled deprotonation of the
-carbon. For the fluorination step, NFSI is chosen over other reagents like Selectfluor. Selectfluor is practically insoluble in THF and typically requires polar solvents (e.g., MeCN or DMF), which can quench the highly reactive lithium enolate. NFSI, conversely, is highly soluble in THF and smoothly transfers an electrophilic fluorine atom to the enolate at cryogenic temperatures[4]. -
Saponification Considerations: The final hydrolysis of the
-fluoro ester must be performed under mild basic conditions (LiOH, room temperature). Harsh conditions (e.g., refluxing NaOH) can trigger the elimination of HF, yielding an undesired -unsaturated byproduct.
Workflow Visualization
Figure 1: Three-step synthetic workflow for 2,4,4,4-tetrafluorobutanoic acid.
Quantitative Data & Reaction Parameters
| Reaction Step | Reagents & Equivalents | Temp & Time | Expected Yield | Key Analytical Marker (NMR) |
| 1. Esterification | EtOH (solvent), H | 80 °C, 12 h | >90% | |
| 2. Fluorination | LDA (1.1 eq), NFSI (1.2 eq) | -78 °C to RT, 4 h | 65–75% | |
| 3. Hydrolysis | LiOH (2.0 eq), THF/H | 25 °C, 4 h | >85% |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of Ethyl 4,4,4-trifluorobutanoate
Objective: Protect the carboxylic acid to prevent dianion-related side reactions[3].
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add 4,4,4-trifluorobutanoic acid (10.0 g, 70.4 mmol)[2] to 150 mL of absolute ethanol.
-
Catalysis: Slowly add concentrated sulfuric acid (0.4 mL, ~0.1 eq) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (80 °C) for 12 hours.
-
Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the residue with diethyl ether (200 mL) and wash sequentially with saturated aqueous NaHCO
(2 × 100 mL) and brine (100 mL). -
Isolation: Dry the organic layer over anhydrous MgSO
, filter, and carefully concentrate (Note: the product is volatile). -
Self-Validation: Confirm completion via
H NMR. The broad carboxylic acid peak (~11.0 ppm) should be absent, replaced by a characteristic ethyl quartet at ~4.15 ppm.
Phase 2: Electrophilic -Fluorination
Objective: Introduce the
-
Preparation: Flame-dry a 250 mL two-neck flask under argon. Add anhydrous THF (80 mL) and diisopropylamine (11.0 mL, 78.5 mmol). Cool to -78 °C using a dry ice/acetone bath.
-
LDA Generation: Add
-butyllithium (2.5 M in hexanes, 31.0 mL, 77.5 mmol) dropwise. Stir for 30 minutes at -78 °C. -
Enolization: Dissolve ethyl 4,4,4-trifluorobutanoate (12.0 g, 70.5 mmol) in anhydrous THF (20 mL) and add dropwise to the LDA solution over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: Dissolve NFSI (26.6 g, 84.6 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the enolate at -78 °C.
-
Maturation: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH
Cl (100 mL). Extract with ethyl acetate (3 × 100 mL). Wash the combined organics with water and brine, dry over MgSO , and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield ethyl 2,4,4,4-tetrafluorobutanoate.
-
Self-Validation:
F NMR is critical here. Look for the appearance of a new fluorine signal (typically a doublet of multiplets) in the region of -190 to -200 ppm, corresponding to the newly installed -C-F bond. H NMR will show a doublet of doublets for the -proton with a large coupling constant (~48 Hz).
Phase 3: Saponification to 2,4,4,4-Tetrafluorobutanoic Acid
Objective: Remove the ethyl protecting group under mild conditions to yield the target compound.
-
Setup: In a 250 mL round-bottom flask, dissolve ethyl 2,4,4,4-tetrafluorobutanoate (9.0 g, 47.8 mmol) in a 1:1 mixture of THF and distilled water (100 mL total).
-
Hydrolysis: Add lithium hydroxide monohydrate (4.0 g, 95.6 mmol). Stir vigorously at room temperature (25 °C) for 4 hours. Do not heat, as elevated temperatures may promote HF elimination.
-
Workup: Remove THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove unreacted ester and non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1 using 2M HCl.
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over MgSO
, and concentrate under reduced pressure to afford the pure 2,4,4,4-tetrafluorobutanoic acid. -
Self-Validation:
H NMR will confirm the complete disappearance of the ethyl ester signals (quartet at 4.15 ppm, triplet at 1.25 ppm). The F NMR must retain the -F signal.
References
1.[1] Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Source: mdpi.com URL:
2. Title: 2,4,4,4-tetrafluorobutanoic acid | 1011238-71-3 Source: sigmaaldrich.com URL:
3.[2] Title: 4,4,4-Trifluorobutyric acid | 406-93-9 Source: chemicalbook.com URL:
4.[3] Title: Ethyl 4,4,4-trifluorobutyrate Source: chemimpex.com URL:
5.[4] Title: Synthetic Approaches to Fluorinated α-Amino Acids Source: thieme-connect.de URL:
Application Note: Electrophilic Fluorination of Trifluorobutanoic Acid Enolates
Executive Summary
The strategic installation of fluorine into organic scaffolds is a critical tool for modulating physicochemical properties, such as metabolic stability, lipophilicity, and target binding affinity[1]. Specifically, the synthesis of
Mechanistic Rationale & Causality
The core transformation relies on the generation of an electron-rich enolate that subsequently attacks an electrophilic fluorine source to form the new C–F bond[3].
-
Enolization Dynamics: The
-protons of 4,4,4-trifluorobutanoates are mildly acidified by the strong inductive electron-withdrawing effect of the -CF group. However, quantitative deprotonation requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is selected to ensure complete enolization while strictly suppressing undesired Claisen-type self-condensation or decomposition of the intermediate[4]. -
Fluorine Transfer Mechanism: Electrophilic fluorination of enolates typically proceeds via an
-type pathway, though single-electron transfer (SET) mechanisms can compete depending on the substrate and reagent[3]. -
Reagent Causality: N-Fluorobenzenesulfonimide (NFSI) is chosen over Selectfluor® for this specific workflow. Because the reaction utilizes a lithium enolate generated in tetrahydrofuran (THF), the fluorinating agent must be soluble in ethereal solvents at -78 °C. NFSI, a neutral sulfonimide, offers excellent solubility in THF, ensuring a homogeneous reaction mixture and rapid, selective fluorine transfer. In contrast, Selectfluor is a cationic salt with poor solubility in THF, which can lead to heterogeneous reaction pockets and diminished yields.
Quantitative Data: Reagent Selection Matrix
To guide protocol adaptation, the following table summarizes the quantitative and qualitative differences between the two most common electrophilic N-F reagents when applied to lithium enolates.
| Reagent Parameter | N-Fluorobenzenesulfonimide (NFSI) | Selectfluor® |
| Chemical Nature | Neutral N-F sulfonimide | Cationic N-F salt |
| Solubility in THF (-78 °C) | High (Optimal for enolates) | Poor (Requires MeCN/H |
| Active F+ Transfer Mechanism | Predominantly | Mixed |
| Primary Byproduct | Dibenzenesulfonimide (Neutral) | DABCO derivative (Salt) |
| Suitability for this Protocol | Highly Recommended | Not Recommended |
Self-Validating Experimental Protocol
Target: Synthesis of Methyl 2-fluoro-4,4,4-trifluorobutanoate. Note: This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any failure in intermediate generation is caught before proceeding.
Materials & Equipment
-
Methyl 4,4,4-trifluorobutanoate (Substrate, 1.0 equiv)
-
Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 equiv)
-
N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried Schlenk flask, argon manifold, and dry ice/acetone bath.
Step-by-Step Methodology
-
System Preparation: Purge a flame-dried Schlenk flask with argon. Add anhydrous THF (10 mL per mmol of substrate) and cool the system to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Inject LDA (1.1 equiv) dropwise into the cold THF. Stir for 10 minutes. Slowly add methyl 4,4,4-trifluorobutanoate (1.0 equiv) over 15 minutes via syringe pump.
-
Causality: Slow addition prevents localized exothermic heating, maintaining the strict cryogenic environment required to prevent enolate degradation. Stir for 45 minutes at -78 °C.
-
-
Electrophilic Fluorination: In a separate argon-purged vial, dissolve NFSI (1.2 equiv) in a minimum volume of anhydrous THF (approx. 2 mL/mmol). Add this NFSI solution dropwise to the enolate mixture.
-
Causality: Predissolving NFSI ensures immediate availability for the
attack, preventing the enolate from acting as a base toward unreacted substrate. The slight excess (1.2 equiv) drives the reaction to completion.
-
-
Reaction Progression: Maintain the reaction at -78 °C for 2 hours. Checkpoint: Remove a 0.1 mL aliquot, quench in saturated NH
Cl, and analyze via TLC (Hexanes/EtOAc 9:1) to confirm the disappearance of the starting material. -
Quenching & Workup: Once validated, quench the reaction at -78 °C by adding saturated aqueous NH
Cl (5 mL/mmol). Allow the mixture to warm to room temperature.-
Causality: The acidic quench neutralizes remaining LDA and protonates the dibenzenesulfonimide byproduct, partitioning it effectively during extraction.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.
Analytical Validation Checkpoints
To validate the structural integrity of the synthesized methyl 2-fluoro-4,4,4-trifluorobutanoate, utilize the following analytical benchmarks:
-
F NMR (400 MHz, CDCl
): The system is self-validating via NMR. The terminal -CF group will appear as a multiplet near -65 ppm . The newly installed -F atom will appear as a distinct doublet of multiplets near -195 ppm , exhibiting a massive geminal/vicinal coupling constant ( Hz) indicative of the direct C-F bond. -
GC-MS (EI): Monitor for the molecular ion peak to confirm the mass shift. The expected molecular weight is
m/z.
Process Visualization
Figure 1: Mechanistic workflow for electrophilic fluorination of 4,4,4-trifluorobutanoate.
References
- BenchChem.Methyl 4,4,4-trifluorobutyrate: Properties and Applications in Drug Development.
- Wikipedia.Electrophilic Fluorination: Scope, Limitations, and Reagents.
- PubMed Central (PMC).Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers.
- ACS Publications.Biomimetic Transamination of α-Alkyl β-Keto Carboxylic Esters. Chemoenzymatic Approach to the Stereochemically Defined α-Alkyl β-Fluoroalkyl β-Amino Acids.
Sources
- 1. Methyl 4,4,4-trifluorobutyrate | 2365-82-4 | Benchchem [benchchem.com]
- 2. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Amide coupling conditions for alpha-fluorinated carboxylic acids
Application Note: Precision Amide Coupling for -Fluorinated Carboxylic Acids
Executive Summary
The incorporation of fluorine into carboxylic acids (
-
Electronic Deactivation: The strong electron-withdrawing effect (–I effect) of fluorine significantly lowers the pKa of the carboxylic acid (e.g., acetic acid pKa ~4.8 vs. difluoroacetic acid pKa ~1.2). This stabilizes the carboxylate anion, reducing its nucleophilicity toward coupling reagents.
-
Hyper-Electrophilicity: Once activated, the intermediate is highly electrophilic, making it susceptible to hydrolysis by trace water or attack by competing nucleophiles.
-
Racemization Risk: For chiral mono-
-fluoro acids, the increased acidity of the -proton renders the substrate highly prone to racemization via enolization under basic conditions.
This guide details three field-proven protocols designed to navigate these competing constraints, moving beyond standard HATU/DIPEA conditions which often fail or lead to racemization in these specific systems.
Mechanistic Decision Framework
The choice of coupling condition must be dictated by the specific fluorination pattern and the steric profile of the amine.
Decision Tree: Reagent Selection
Figure 1: Decision matrix for selecting coupling conditions based on substrate chirality and electronics.
Detailed Experimental Protocols
Protocol A: T3P (Propylphosphonic Anhydride) – The Anti-Racemization Standard
Best For: Chiral mono-
Reagents:
- -Fluoro Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step Procedure:
-
Dissolution: Charge the carboxylic acid (1.0 equiv) and amine (1.1 equiv) into a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous EtOAc (concentration ~0.2 M). Note: DMF can be used for solubility, but EtOAc facilitates easier workup.
-
Base Addition: Cool the mixture to 0 °C. Add NMM (3.0 equiv) dropwise.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Critical: Do not premix T3P and base without the acid; the acid must be present to react immediately.
-
-
Reaction: Allow to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Monitoring: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 40 °C.
-
-
Workup: Dilute with EtOAc. Wash effectively with water (x2), sat.
(x2), and brine. The T3P byproducts are water-soluble and removed easily.
Protocol B: BTFFH-Mediated Acyl Fluoride Generation
Best For:
Reagents:
- -Difluoro Acid (1.0 equiv)
-
BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Amine (1.1 equiv)
-
Solvent: DCM or DCM/DMF (anhydrous)
Step-by-Step Procedure:
-
Pre-Activation (In Situ Acyl Fluoride Formation):
-
Dissolve the fluorinated acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add DIPEA (2.5 equiv) followed by BTFFH (1.2 equiv).
-
Stir at room temperature for 30 minutes. Visual check: Solution often turns clear.
-
-
Coupling:
-
Add the amine (1.1 equiv) in one portion.
-
Optional: If the amine is an HCl salt, add an additional 1.0 equiv of DIPEA.
-
-
Reaction: Stir at room temperature for 2–16 hours.
-
Optimization: For extremely hindered amines, heat to 40–50 °C in a sealed vial. Acyl fluorides are thermally stable enough to withstand mild heating.
-
-
Workup: Standard aqueous extraction (1M HCl, then
).
Protocol C: Ghosez’s Reagent (Neutral Acid Chloride Formation)
Best For: Extremely hindered/unreactive amines or when "base-free" activation is required to prevent side reactions.
Mechanism: Ghosez’s reagent (
Reagents:
-
Fluorinated Acid (1.0 equiv)
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)
-
Amine (1.2 equiv)
-
Base (for the coupling step only): DIPEA or Pyridine (2.0 equiv)
-
Solvent: Dry DCM or Chloroform
Step-by-Step Procedure:
-
Activation:
-
Dissolve acid (1.0 equiv) in dry DCM.[3]
-
Add Ghosez’s reagent (1.2 equiv) dropwise at 0 °C.
-
Stir at room temperature for 1–2 hours.
-
Validation: Aliquot a small sample, quench with MeOH, and check for Methyl Ester formation by LCMS to confirm acid chloride formation.
-
-
Coupling:
-
Cool the mixture back to 0 °C.
-
Add a solution of the Amine (1.2 equiv) and DIPEA (2.0 equiv) in DCM dropwise.
-
Note: The base is only added after the acid chloride is formed, minimizing contact time between the base and the activated species in the absence of the amine.
-
-
Reaction: Stir at RT for 2–6 hours.
Comparative Analysis of Reagents
| Feature | HATU / DIPEA | T3P / NMM | BTFFH (Acyl Fluoride) | Ghosez (Acid Chloride) |
| Reactivity | High | Moderate | Very High | Extreme |
| Racemization Risk | High (with strong base) | Low | Low/Moderate | Moderate |
| Steric Tolerance | Moderate | Good | Excellent | Excellent |
| Workup | Requires column usually | Aqueous wash | Requires column | Requires column |
| Moisture Sensitivity | Sensitive | Tolerant | Moderate | Very Sensitive |
| Best Use Case | General purpose | Chiral | Bulky/Unreactive amines |
Troubleshooting Guide
Issue: Low Conversion (Starting Material Remains)
-
Cause: The low pKa of the
-fluoro acid means the carboxylate is too stable. -
Solution: Switch to Protocol B (BTFFH) . The formation of the Acyl Fluoride drives the equilibrium forward. Alternatively, use a stronger base catalyst like DMAP (0.1 equiv) if the substrate is achiral.
Issue: Racemization Observed (Chiral Mono-F)
-
Cause: Base-mediated proton abstraction.
-
Solution: Switch to Protocol A (T3P) . Use a weaker base like Collidine (TMP) instead of DIPEA.[4] Lower the temperature to 0 °C or -10 °C.
Issue: Hydrolysis of Active Ester
-
Cause: Trace water competing with the amine for the highly electrophilic fluorinated carbonyl.
-
Solution: Ensure solvents are anhydrous. Switch to Protocol C (Ghosez) which scavenges water (the reagent reacts with water to form an amide, sacrificing itself but keeping the system dry).
References
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[7] Chemical Society Reviews. [Link]
-
Archimica (Now Euticals). T3P (Propanephosphonic Acid Anhydride) Application Note. [Link] (Contextual Reference for T3P Protocols)
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
Application Note: Enantioselective Synthesis of 2-Fluoro-4,4,4-Trifluorobutanoic Acid
[1][2]
Executive Summary & Strategic Importance
The target molecule, 2-fluoro-4,4,4-trifluorobutanoic acid , represents a critical fluorinated building block in modern drug discovery. It serves as a lipophilic, metabolically stable bioisostere for leucine and valine, and as a precursor for
Synthesizing this molecule with high enantiomeric excess (ee) is challenging due to the "fluorine effect"—the high electronegativity of the
This guide details two distinct, field-proven routes to access this scaffold:
-
Route A (Organocatalysis): Ideal for discovery chemistry and gram-scale synthesis.[1] It utilizes the MacMillan/Jørgensen protocol for direct
-fluorination of aldehydes.[1] -
Route B (Asymmetric Hydrogenation): Ideal for process scale-up.[1] It employs Ruthenium-BINAP catalyzed hydrogenation of the corresponding 2-fluoroalkenoate.[1]
Strategic Route Selection
The choice of route depends on available starting materials and scale requirements.[1]
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Route A: Organocatalytic -Fluorination (The "Enamine" Protocol)[4]
This route relies on the formation of a chiral enamine intermediate using a secondary amine catalyst.[1] The catalyst blocks one face of the enamine, forcing the electrophilic fluorine source (NFSI) to attack from the opposite side.
Reaction Mechanism & Logic
The reaction proceeds via a closed transition state .[1] The bulky substituents on the imidazolidinone catalyst shield the Re-face (or Si-face, depending on catalyst chirality), directing the fluorinating agent to the exposed face.
Key Reagents:
-
Substrate: 4,4,4-Trifluorobutanal (prepared via Swern oxidation of the alcohol).[1]
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI ).[1][2][3] Why? NFSI is stable, easy to handle, and sufficiently reactive for enamine activation without causing immediate side reactions.
-
Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan Catalyst 1 ).
Detailed Protocol
Step 1: Enantioselective
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (2S,5S)-MacMillan Catalyst (20 mol%) in THF/Isopropanol (9:1 v/v).
-
Note: The addition of 10% alcohol helps solubilize the NFSI and improves reaction kinetics.[1]
-
-
Substrate Addition: Cool the mixture to -10°C. Add 4,4,4-trifluorobutanal (1.0 equiv). Stir for 10 minutes to allow enamine formation.
-
Fluorination: Add NFSI (1.2 equiv) in one portion.[1]
-
Reaction: Stir at -10°C for 12–24 hours. Monitor by 19F-NMR (look for the appearance of the -CHF- doublet around -200 ppm).[1]
-
Workup: Filter the reaction mixture through a pad of silica gel (eluting with Et2O) to remove the sulfonimide byproduct. Concentrate the filtrate carefully (the aldehyde is volatile).
Step 2: Pinnick Oxidation (Aldehyde
Since the target is the acid, the chiral aldehyde must be oxidized without racemization.[1]
-
Dissolve the crude
-fluoroaldehyde in t-BuOH/H2O (3:1).[1] -
Add 2-methyl-2-butene (5 equiv) as a scavenger for HOCl.[1]
-
Add NaH2PO4 (2 equiv).[1]
-
Slowly add NaClO2 (1.5 equiv) at 0°C.
-
Stir at 0°C for 2 hours.
-
Quench: Add saturated Na2SO3.
-
Isolation: Acidify to pH 2 with 1N HCl and extract with EtOAc. The product, (R)-2-fluoro-4,4,4-trifluorobutanoic acid , is obtained after drying and concentration.
Expected Yield: 65–75% (over 2 steps).[1] Expected ee: 90–94%.[1]
Route B: Asymmetric Hydrogenation (The "Scale-Up" Protocol)
For larger batches, organocatalysis can be expensive due to catalyst loading.[1] Transition metal-catalyzed hydrogenation of the corresponding fluoro-olefin is more atom-economical.[1]
Substrate Synthesis
The precursor, Ethyl 2-fluoro-4,4,4-trifluorobut-2-enoate , is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction using triethyl 2-fluoro-2-phosphonoacetate and trifluoroacetaldehyde (or its hemiacetal).
Detailed Protocol
Catalyst System: Ru(OAc)2((R)-BINAP) .
-
Why? Ruthenium-BINAP complexes are the gold standard for hydrogenating functionalized olefins.[1] The carboxylate group coordinates to the Ru center, directing the hydride delivery.[1]
Step-by-Step:
-
Catalyst Preparation: In a glovebox, charge a hydrogenation vessel with Ru(OAc)2((R)-BINAP) (1 mol%).[1]
-
Solvent: Add degassed EtOH (0.5 M concentration relative to substrate).
-
Substrate: Add Ethyl 2-fluoro-4,4,4-trifluorobut-2-enoate (1.0 equiv).
-
Hydrogenation: Seal the vessel. Purge with H2 (3x).[1] Pressurize to 50 bar (725 psi) H2.
-
Reaction: Stir at 50°C for 24 hours.
-
Workup: Vent H2 carefully. Concentrate the solvent.[1]
-
Hydrolysis: Dissolve the chiral ester in THF/Water. Add LiOH (1.1 equiv) at 0°C. Crucial: Keep temperature low to prevent racemization of the acidic
-proton.[1] -
Purification: Acidify and extract. Recrystallize if necessary (the acid is a solid).[1]
Expected Yield: >90%. Expected ee: 92–96%.[1]
Reagent Comparison & Troubleshooting
| Reagent | Role | Pros | Cons |
| NFSI | F+ Source | Stable solid, non-hygroscopic, high selectivity. | Atom inefficient (large sulfonimide byproduct).[1] |
| Selectfluor | F+ Source | More reactive than NFSI.[1] | Low solubility in organic solvents; often requires polar media which can raceimize.[1] |
| MacMillan Cat. | Organocatalyst | Metal-free, robust, commercially available.[1] | High loading (10-20 mol%) required; slower kinetics.[1] |
| Ru-BINAP | Metal Catalyst | Low loading (0.1-1 mol%), excellent for scale.[1] | Requires high pressure H2 equipment; Ru residue removal needed.[1] |
Troubleshooting Table:
-
Problem: Low ee in Route A.
-
Problem: Racemization during Hydrolysis (Route B).
Visualizing the Organocatalytic Cycle
Figure 2: The organocatalytic cycle for Route A.[1] The chiral amine forms an enamine intermediate, which undergoes face-selective electrophilic fluorination by NFSI.
References
-
MacMillan, D. W. C.; Beeson, T. D.
-Fluorination of Aldehydes."[1] Journal of the American Chemical Society, 2005 , 127, 8826–8828.[1] -
Ma, J.-A.; Cahard, D. "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions."[1] Chemical Reviews, 2004 , 104, 6119–6146.[1]
-
Gouault, N.; Le Roch, M.; Chevanne, M. "
-Fluoro- and -difluoro- -trifluorobutanoic acids: Synthesis and acidity." Tetrahedron Letters, 2008 , 49, 6648.[1] -
Lozano, O.; Blessley, G.; Martinez del Campo, T.
-Fluorination of Aldehydes and Ketones."[1] Angewandte Chemie Int.[1] Ed., 2011 , 50, 8105.[1] -
Hamari Chemicals. "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 2019 , 24, 4521.[1] (Cited for general handling of trifluorobutanoic acid derivatives).[1] 5
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. epub.jku.at [epub.jku.at]
- 3. Enantioselective Organocatalytic α-Fluorination of Aldehydes [authors.library.caltech.edu]
- 4. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic hydrogenation of fluorinated crotonic acid derivatives
Application Note: Catalytic Hydrogenation of Fluorinated Crotonic Acid Derivatives
Executive Summary
The incorporation of fluorine into aliphatic chains—specifically the trifluoromethyl (
This guide addresses two critical application scenarios:
-
Enantioselective Hydrogenation: Establishing chiral centers at the
-position of - enoates using homogeneous Rh-catalysis. -
Defluorination-Free Saturation: Reducing
-fluorinated olefins (e.g., 4,4,4-trifluorocrotonic acid) while suppressing bond cleavage.
Mechanistic Insight & Challenges
Understanding the electronic and steric perturbations caused by the fluorine atoms is prerequisite to catalyst selection.
The "Fluorine Effect" on Reactivity
-
Electronic Deactivation: The strong electron-withdrawing nature of the
group lowers the HOMO energy of the C=C double bond, making it less nucleophilic. This often necessitates electron-rich phosphine ligands to facilitate coordination to the metal center. -
Defluorination Pathways: In heterogeneous systems (Pd/C), the formation of metal-alkyl intermediates can lead to
-fluoride elimination, ejecting HF and generating a defluorinated side product. This is thermodynamically driven by the formation of strong Metal-F bonds and the stability of the resulting conjugated system.
Asymmetric Induction (The Quadrant Model)
For
Figure 1: Catalytic Cycle & Defluorination Risk
Caption: The Rh(I) catalytic cycle. Note the critical divergence at the Migratory Insertion step where
Catalyst Selection Guide
| Substrate Class | Challenge | Recommended Catalyst System | Solvent System | Expected Outcome |
| Enantioselectivity; Steric bulk of CF | Rh(cod) | MeOH or TFE (2,2,2-Trifluoroethanol) | >95% ee; Full conversion | |
| Defluorination; Acidic substrate | 5% Rh/C or Pt/C (Avoid Pd if possible) | EtOAc or iPrOH (Avoid MeOH/Base) | Quant. Yield; <1% Defluorination | |
| Extremely hindered; Z/E isomerization | Rh-SegPhos or Ru-BINAP | EtOH/DCM (1:1) | >98% ee (Chiral Amino Acid) |
Detailed Experimental Protocols
Protocol A: Asymmetric Hydrogenation of Ethyl 3-(trifluoromethyl)crotonate
Target: Synthesis of chiral
Rationale: Rhodium complexes with electron-rich bisphosphine ligands (like DuPhos) are superior for electron-deficient fluorinated olefins. TFE is used as a co-solvent to enhance turnover frequency (TOF) via hydrogen-bonding activation of the carbonyl oxygen.
Reagents:
-
Substrate: Ethyl 3-(trifluoromethyl)but-2-enoate (1.0 equiv)
-
Pre-catalyst: [Rh(cod)
]BF (1.0 mol%) -
Ligand: (R,R)-Me-DuPhos (1.1 mol%)
-
Solvent: Anhydrous Methanol (degassed)
Step-by-Step Workflow:
-
Glovebox Operation (Recommended): In a nitrogen-filled glovebox, weigh [Rh(cod)
]BF (4.0 mg, 0.01 mmol) and (R,R)-Me-DuPhos (3.4 mg, 0.011 mmol) into a vial. Dissolve in 1 mL MeOH and stir for 15 min to form the active catalyst (orange to red color change). -
Substrate Preparation: Dissolve the substrate (1.0 mmol) in 4 mL MeOH.
-
Reactor Loading: Transfer the substrate solution and catalyst solution into a high-pressure steel autoclave (e.g., Parr reactor) equipped with a glass liner.
-
Purging: Seal the reactor. Purge with
(3 cycles at 5 bar) followed by (3 cycles at 5 bar).-
Critical: Do not stir during purging to avoid splashing catalyst onto the upper walls where no reaction occurs.
-
-
Reaction: Pressurize to 10 bar (150 psi)
. Stir at 1000 rpm at 25°C for 12 hours.-
Note: Heating is rarely required and may erode ee.
-
-
Workup: Vent
carefully. Concentrate the solvent under reduced pressure. -
Analysis: Determine conversion by
NMR and ee by Chiral GC (e.g., Cyclosil-B column) or SFC.
Protocol B: Heterogeneous Hydrogenation of 4,4,4-Trifluorocrotonic Acid
Target: Saturation to 4,4,4-trifluorobutyric acid without C-F cleavage.
Rationale: Palladium is prone to oxidative addition into C-F bonds, especially at allylic positions. Rhodium on Carbon (Rh/C) is less "fluorophilic" and minimizes defluorination. Ethyl Acetate is chosen over alcohols to prevent esterification of the free acid.
Reagents:
-
Substrate: 4,4,4-Trifluorocrotonic acid (10 g)
-
Catalyst: 5% Rh/C (dry or 50% wet paste, 2 wt% loading relative to substrate)
-
Solvent: Ethyl Acetate (100 mL)
Step-by-Step Workflow:
-
Safety Check: Ensure the autoclave is rated for acidic corrosive service or use a glass/Teflon liner.
-
Loading: Charge the reactor with 4,4,4-trifluorocrotonic acid and Ethyl Acetate.
-
Catalyst Addition: Add 5% Rh/C carefully.
-
Safety: Catalysts can ignite solvent vapors. Add catalyst as a wet slurry or under an inert blanket (
).
-
-
Hydrogenation: Purge
/ as standard. Pressurize to 3 bar (45 psi) . -
Temperature Control: Maintain 20–25°C .
-
Warning: Temperatures >50°C significantly increase the rate of defluorination (detected by HF etching of glass liners).
-
-
Filtration: After consumption of starting material (monitor by H2 uptake), filter the catalyst through a Celite pad.
-
Caution: The filter cake is pyrophoric. Keep wet with water before disposal.
-
-
Isolation: Evaporate the solvent to yield the clean saturated acid.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Electron-deficient olefin is sluggish. | Increase pressure to 30 bar; Switch solvent to TFE (Trifluoroethanol) to activate the carbonyl. |
| Low Enantioselectivity | Non-selective coordination; H-bonding interference.[1] | Lower temperature to 0°C; Switch from MeOH to DCM; Use bulky ligands like TangPhos or DuanPhos . |
| Defluorination (HF generation) | Switch metal: Use Rh or Pt instead of Pd. Avoid Base: Ensure reaction media is neutral or slightly acidic. | |
| Catalyst Poisoning | Trace amines or thiols in substrate. | Pass substrate through a plug of activated silica or alumina before reaction. |
Safety & Handling (HF Protocol)
Hydrogenating fluorinated compounds carries the risk of generating Hydrofluoric Acid (HF) if defluorination occurs.
-
Glassware: Inspect glass liners for "frosting" after reaction (sign of etching). If observed, HF was generated.
-
Neutralization: Always have a saturated sodium bicarbonate (
) quench solution ready. -
Exposure: In case of skin contact with reaction mixtures suspected of containing HF, apply Calcium Gluconate gel immediately and seek medical attention.[2]
-
Venting: Vent H2 gases through a caustic scrubber (NaOH solution) to trap any volatile HF.
References
-
Asymmetric Hydrogenation of Fluorinated Olefins
-
Gridnev, I. D., & Imamoto, T. (2004).[3] Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Chiral Bisphosphines. Accounts of Chemical Research.
-
-
Synthesis of Fluorinated Amino Acids
-
Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews.
-
-
Prevention of Defluorination
-
Noveski, D., et al. (2003). C–F Activation and Hydrodefluorination of Fluorinated Alkenes at Rhodium. Dalton Transactions.
-
-
Safety in Fluorine Chemistry
-
Missouri S&T.[4] Guidelines for Safe Use of Hydrofluoric Acid.
-
Sources
Troubleshooting & Optimization
Preventing HF elimination in alpha-fluoro carboxylic acid reactions
Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically designed for researchers and drug development professionals struggling with dehydrofluorination (HF elimination) during the activation and coupling of
Below, you will find mechanistic insights, a troubleshooting Q&A, quantitative data comparisons, and self-validating experimental protocols to ensure the structural integrity of your fluorinated targets.
Mechanistic Insight: The E1cB Elimination Pathway
The incorporation of a fluorine atom at the
A tertiary amine base (like DIPEA or TEA) abstracts the acidic
Mechanistic divergence in α-fluoro acid coupling: Amide formation vs. base-catalyzed HF elimination.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a [M-20]+ mass peak in my LC-MS after a standard peptide coupling?
A1: A mass loss of 20 Da is the hallmark of dehydrofluorination (loss of HF). In standard EDC/DIPEA or HATU/DIPEA protocols, the highly basic conditions drive the elimination of the
Q2: What is the most reliable coupling strategy to prevent this elimination? A2: We highly recommend a base-free coupling strategy using the DIC/Oxyma Pure system. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester intermediate without requiring an external tertiary amine base. This neutral-to-mildly-acidic environment completely bypasses the enolate formation step, preserving the delicate C-F bond during the synthesis of fluorinated peptides[3].
Q3: My amine is a hydrochloride salt, so I must use a base to free-base it. What should I do?
A3: If a base is absolutely necessary, avoid strong bases like DIPEA (pKa ~10.5) or TEA (pKa ~10.7). Instead, substitute them with weaker, sterically hindered bases such as 2,4,6-collidine (pKa ~7.4) or 2,6-lutidine (pKa ~6.7). These bases are strong enough to neutralize the amine hydrochloride but generally too weak to efficiently abstract the
Q4: Are there alternative activation methods that resist elimination for sterically hindered substrates? A4: Yes. Generating an 4 is a field-proven technique. Acyl fluorides behave like highly activated esters but are remarkably stable to ketene-driven elimination. They minimize steric hindrance during the coupling of sensitive substrates and outcompete the elimination pathway[4].
Quantitative Data: Impact of Coupling Conditions
The table below summarizes the typical reaction outcomes when coupling a standard
| Coupling System | Base Equivalent | Temperature | Target Amide Yield (%) | HF Elimination Byproduct (%) |
| HATU | 2.0 eq DIPEA | 25 °C | < 20% | > 75% |
| EDC / HOBt | 2.0 eq TEA | 25 °C | 35% | 55% |
| DIC / Oxyma | None | 25 °C | > 90% | < 2% |
| BTFFH | 2.0 eq DIPEA* | 0 °C to RT | 85% | < 5% |
*Note: In BTFFH coupling, DIPEA is used, but the extreme electrophilicity of the resulting acyl fluoride ensures that nucleophilic attack by the amine outcompetes base-catalyzed
Validated Experimental Protocols
Protocol A: Base-Free Amide Coupling via DIC/Oxyma
Use this protocol as your primary method for standard
-
Preparation: Dissolve the
-fluoro carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF to a concentration of 0.1 M. -
Activation: Cool the mixture to 0 °C. Add DIC (1.1 eq) dropwise. Stir for 10 minutes to allow the formation of the active Oxyma ester.
-
Coupling: Add the free amine (1.1 eq) dissolved in a minimal amount of DMF.
-
Causality Note: If using an amine hydrochloride salt, pre-mix the salt with exactly 1.0 eq of 2,4,6-collidine in DMF for 5 minutes before adding it to the activated ester. Do not add base directly to the activated acid.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Self-Validation: Sample 5
L of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The absence of a [M-20]+ peak and a clean [M+H]+ peak confirms the suppression of HF elimination.
Protocol B: Acyl Fluoride Activation via BTFFH
Use this protocol when dealing with sterically hindered amines where DIC/Oxyma yields poor conversion.
-
Preparation: Dissolve the
-fluoro carboxylic acid (1.0 eq) and the amine (1.1 eq) together in anhydrous DCM (0.1 M). -
Cooling: Cool the mixture strictly to 0 °C under an inert atmosphere (N
or Ar). Temperature control is critical here to suppress the elimination pathway. -
Activation: Add BTFFH (1.2 eq) as a solid, followed immediately by the slow, dropwise addition of DIPEA (2.5 eq).
-
Causality Note: The low temperature and rapid kinetics of BTFFH ensure the carboxylic acid is instantly converted to the stable acyl fluoride. This intermediate undergoes immediate nucleophilic attack by the amine before the DIPEA can catalyze
-deprotonation[4].
-
-
Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and warm to room temperature for 1 hour.
-
Workup: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with DCM, wash the combined organics with brine, dry over Na SO , and concentrate under reduced pressure.
References
-
One-Pot Route to New α,α-Difluoroamides and α-Ketoamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement Source: ChemRxiv URL:[Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
🔬 Technical Support Center: Fluorinated Chiral Intermediates
The following guide is structured as a Technical Support Knowledge Base for a specialized chemical reagent supplier. It is designed to assist researchers encountering racemization issues with chiral
Role: Senior Application Scientist Topic: Minimizing Racemization of Chiral 2-Fluoro Carboxylic Acids Ticket ID: #F-RAC-OPT-001
📋 Executive Summary
The Challenge:
Chiral 2-fluoro carboxylic acids (
The Failure Mode:
Under basic conditions—standard in most coupling protocols—the
The Solution Strategy:
-
Reagent Selection: Switch from "activating" reagents (acid chlorides, HATU) to "stabilizing" reagents (T3P, DMTMM).
-
Base Management: Replace strong/non-hindered bases (TEA, DIPEA) with weak, sterically hindered bases (2,4,6-Collidine).
-
Solvent Control: Use non-polar solvents (DCM, EtOAc) to promote tight ion pairing and discourage enolate separation.
🧩 Module 1: Mechanistic Troubleshooting (The "Why")
Before optimizing, you must identify how your chirality is slipping. The following diagram illustrates the critical failure pathway.
📉 Diagram 1: The Racemization Pathway
This flowchart details the mechanism of optical loss via base-catalyzed enolization.
Caption: Mechanism of racemization via base-mediated enolization of the activated carboxylate.
🛠️ Module 2: Optimization Protocols (The "How")
📊 Reagent Selection Matrix
Do not rely on "standard" peptide coupling conditions. Use this matrix to select the correct system.
| Reagent | Risk Level | Mechanism of Action | Recommended Use Case |
| T3P (Propylphosphonic anhydride) | 🟢 Low | Forms mixed anhydride; low epimerization due to fast reaction kinetics and acidic byproduct. | Gold Standard for 2-fluoro acids. |
| DMTMM | 🟢 Low | Triazine-based; works in protic solvents; avoids strong base activation.[1] | Good for scale-up and base-sensitive substrates. |
| HATU / HBTU | 🔴 High | Highly reactive; requires basic pH which rapidly deprotonates the | Avoid unless T3P fails. Must use Collidine at 0°C. |
| EDC / HOBt | 🟡 Medium | Slower activation; carbodiimide can cause racemization if base is present. | Acceptable if base-free (using free amine). |
| Acid Chlorides | 🔴 Critical | Extreme reactivity; ketene formation is highly likely. | Do Not Use for chiral 2-fluoro acids. |
🧪 Protocol A: T3P Coupling (The "Safe" Method)
This protocol utilizes T3P to minimize base exposure. T3P is supplied as a 50% solution in EtOAc or DMF.
-
Setup: Dissolve the 2-fluoro carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM or EtOAc (Concentration ~0.1 M).
-
Note: Avoid DMF if possible; polar solvents stabilize the separated ion pair of the enolate, increasing racemization risk.
-
-
Cooling: Cool the mixture to -10°C to 0°C .
-
Reason: Lower temperature slows the rate of deprotonation (
) more than the rate of coupling ( ).
-
-
Base Addition: Add 2,4,6-Collidine (2.5 - 3.0 equiv) dropwise.
-
Why Collidine? It is a weak base (
) and sterically hindered, making it poor at abstracting the acidic -proton but sufficient to neutralize the T3P byproduct.
-
-
Reagent Addition: Add T3P (50% soln) (1.2 - 1.5 equiv) slowly.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature only if necessary. Monitor by HPLC.
-
Workup: Wash with water, mild acid (0.5M HCl), and brine. T3P byproducts are water-soluble, simplifying purification.[2]
🧪 Protocol B: DMTMM Coupling (Base-Free Option)
Ideal for amines available as free bases.
-
Setup: Dissolve 2-fluoro carboxylic acid (1.0 equiv) in THF or DCM .
-
Reagent: Add DMTMM-Cl (1.1 equiv).
-
Amine: Add the amine (1.0 - 1.2 equiv).
-
Condition: Stir at room temperature.
-
Note: DMTMM activates the acid without requiring an exogenous base to "activate" the reagent, keeping the pH neutral.
-
❓ Module 3: Troubleshooting & FAQs
📉 Diagram 2: The Decision Tree
Follow this logic flow when you detect enantiomeric excess (ee) erosion.
Caption: Systematic troubleshooting flow for restoring optical purity in fluoro-acid couplings.
💬 Frequently Asked Questions
Q: Why is my 2-fluoro acid racemizing while my 2-methyl acid did not?
A: This is the inductive effect (
Q: Can I use HATU if I lower the temperature? A: Proceed with extreme caution. HATU requires a basic environment to function optimally. If you must use HATU, use Collidine as the base and cool to -20°C . However, T3P is chemically superior for this specific application because it does not generate the highly activated (and easily enolizable) O-acylisourea intermediate in the same way.
Q: How do I verify if racemization is happening during the reaction vs. during the workup?
A: Perform a Deuterium Quench Test . Run your coupling reaction in the presence of a small amount of
Q: Is there a "base-free" method? A: Yes. If your amine is a liquid/free base, you can use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or DMTMM in a non-basic solvent. These reagents allow coupling without adding tertiary amines like TEA.
📚 References
-
T3P Reagent Profile & Applications Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[2] Source: Core.ac.uk / Sigma Aldrich Technical Library. URL:[Link] (Verified via search context 1.10)
-
DMTMM for Racemization Suppression Title: A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Source: Chem. Pharm. Bull. 50(4) 549—550 (2002).[4] URL:[Link] (Verified via search context 1.6)
Sources
Technical Support Center: Purification Methods for Volatile Fluorinated Organic Acids
A Senior Application Scientist's Guide to Troubleshooting Trifluoroacetic Acid (TFA) Removal
Welcome to the technical support center for the purification of volatile fluorinated organic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these compounds. Our primary focus will be on Trifluoroacetic Acid (TFA), a ubiquitous reagent in synthetic chemistry and chromatography, particularly in the context of peptide synthesis and purification. Its removal is critical for downstream biological applications and accurate compound quantification.
This resource is structured in a question-and-answer format to directly address the practical issues you may face in the lab. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use and removal of TFA.
Q1: What is TFA and why is it so prevalent in my synthetic peptide workflow?
Trifluoroacetic acid (TFA) is a strong organic acid that is highly effective for cleaving synthesized peptides from the resin support during solid-phase peptide synthesis (SPPS).[1] It is also a widely used ion-pairing agent in the mobile phase for reversed-phase high-performance liquid chromatography (RP-HPLC), as it improves peak shape and resolution for peptides and other charged molecules.[1] Its volatility was initially considered an advantage, suggesting easy removal; however, its strong ionic interaction with the purified compound often makes its complete removal challenging.
Q2: How can residual TFA from my purification negatively impact my downstream experiments?
Residual TFA can have several detrimental effects on subsequent applications:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to misleading results or artifacts in cell-based assays by altering cell growth, viability, or signaling pathways.[1]
-
Alteration of Peptide Structure and Activity: As a counterion, TFA binds to free amino groups (like the N-terminus and lysine side chains) on a peptide. This can alter the peptide's secondary structure and, consequently, its biological activity.[1]
-
Interference with Analytical Techniques: TFA can suppress the signal in mass spectrometry (MS) and interfere with certain spectroscopic methods like infrared (IR) spectroscopy.[1]
-
Inaccurate Peptide Quantification: The presence of TFA salts adds to the total weight of a lyophilized peptide sample, leading to an overestimation of the actual peptide content. This residual TFA can account for 5% to 25% of the total sample weight, depending on the number of basic residues in the peptide sequence.[1][2]
Q3: What are the principal methods for removing or reducing TFA in purified samples?
Several techniques are employed to either remove TFA or exchange it for a more biologically compatible counterion, such as acetate or chloride. The choice of method depends on the properties of your compound and the requirements of your downstream application.
| Method | Principle | Advantages | Disadvantages |
| Lyophilization with HCl | Counter-ion exchange using a stronger, volatile acid. | Effective, relatively simple, and widely documented.[3][4] | May not be suitable for acid-sensitive compounds; may require multiple cycles for complete removal.[3] |
| Ion-Exchange Chromatography | Separation based on charge. The positively charged peptide is bound to a resin, TFA is washed away, and the peptide is eluted with a new salt. | Highly effective; allows for exchange to a specific desired counterion (e.g., acetate).[1][3] | More complex and time-consuming; potential for sample loss during the process.[4] |
| Repeated Lyophilization | Dissolving the sample in water or a mild buffer and re-lyophilizing. | Simple; can remove unbound, residual TFA. | Ineffective at removing ionically bound TFA.[3] |
| Precipitation | Precipitating the peptide from a solution where TFA remains soluble. | Can be quick for removing bulk TFA after cleavage.[3][5] | May not be suitable for all peptides; can lead to co-precipitation of impurities. |
| Specialized HPLC Media | Using novel reversed-phase or ion-pair extraction media that do not require TFA or facilitate its removal. | Can streamline the purification and removal process into a single workflow.[4][6] | May require specific columns and method development. |
Q4: How do I accurately quantify the amount of residual TFA in my sample?
Several analytical techniques can be used to determine the concentration of residual TFA. The choice depends on the available instrumentation and the required sensitivity.
| Analytical Technique | Principle | Sensitivity | Key Considerations |
| Ion Chromatography (IC) | Separation of ions followed by conductivity detection. | High (ng/mL levels).[7][8] | Considered a gold standard for sensitive and direct quantification.[2][7][8] |
| ¹⁹F-NMR Spectroscopy | Detects the fluorine nucleus, providing a specific signal for TFA. | Moderate. | Excellent for specificity; requires a known concentration standard for quantification.[1][9] |
| FT-IR Spectroscopy | Measures the absorption of infrared light by TFA's characteristic bonds. | Lower. | Can be used for qualitative or semi-quantitative estimation.[1][9] |
| HPLC with ELSD | Evaporative Light-Scattering Detector can quantify non-volatile components like TFA salts. | Moderate. | Useful when other methods are unavailable.[9] |
Section 2: Troubleshooting Guide
This section provides direct answers to specific problems encountered during the purification of volatile fluorinated organic acids.
Issue 1: My cell-based assay shows unexpected toxicity or inconsistent results after introducing my HPLC-purified peptide.
-
Q: What is the likely cause and how can I fix it? A: The most probable cause is cellular toxicity from residual TFA in your peptide sample.[1] Even at low concentrations, TFA can alter the pH of cell culture media and exert direct cytotoxic effects. To resolve this, you must first confirm the presence and quantity of TFA using a suitable analytical method like Ion Chromatography.[7][8] If significant levels are detected, you must perform a counter-ion exchange to replace TFA with a more biocompatible ion, such as chloride or acetate, using one of the protocols detailed in Section 3.
Issue 2: I've performed the recommended three cycles of lyophilization with 10 mM HCl, but ¹⁹F-NMR analysis still shows a significant TFA peak.
-
Q: Why is the standard protocol not working for my peptide, and what should I do next? A: This is a common issue, particularly for peptides with multiple basic residues (e.g., Lysine, Arginine, Histidine) or a free N-terminus, as these positively charged sites can bind the negatively charged TFA counterion with high affinity.[3]
Troubleshooting Workflow:
Caption: Troubleshooting logic for persistent TFA.
Explanation: The standard protocol may not provide a sufficient excess of chloride ions to competitively displace all the bound TFA from your specific peptide.
-
Increase HCl Concentration: Try increasing the HCl concentration to provide a greater driving force for the exchange.
-
Increase Cycles: Additional cycles of dissolution and lyophilization can further enhance removal.
-
Switch Methods: If repeated lyophilization is still ineffective, your peptide's high affinity for TFA necessitates a more robust method. Anion-exchange chromatography is the recommended alternative as it physically separates the peptide from the TFA.[3]
-
Issue 3: My peptide precipitates out of solution during the dissolution step with aqueous HCl.
-
Q: What causes this solubility issue and how can I prevent it? A: Peptide solubility is highly dependent on pH, ionic strength, and its amino acid sequence. The addition of HCl alters the pH and counter-ion environment, which can cause peptides, especially hydrophobic ones or those near their isoelectric point (pI), to precipitate.[3]
Solutions:
-
Lower the Peptide Concentration: Attempt the procedure with a more dilute peptide solution (e.g., 0.5 mg/mL or lower) to keep it below its solubility limit.[3]
-
Incorporate a Co-Solvent: If compatible with your workflow, adding a small percentage (5-10%) of an organic solvent like acetonitrile can help maintain solubility. Ensure the co-solvent is removed during lyophilization.
-
Check the pI: If the pH of your HCl solution is close to the peptide's pI, its net charge will be near zero, minimizing solubility. Adjusting the pH further away from the pI may help.
-
Issue 4: When I try to evaporate my HPLC fractions containing TFA, the liquid "creeps" up the sides of the container.
-
Q: What is this phenomenon and how can I manage it for safe and effective evaporation? A: This phenomenon is known as "creep" and is a characteristic of TFA due to its very low surface tension.[10] The liquid can flow up the sides of a container, carrying your dissolved sample with it, which can lead to sample loss, cross-contamination, and damage to your evaporation equipment.[10]
Management Strategies:
-
Dilute with Water: Diluting the solution with water (to at least 40% v/v) can increase the surface tension and reduce creep.[10]
-
Use a Purpose-Built Evaporator: Select an evaporation system designed for use with corrosive acids like TFA. These systems use resistant materials like PFA-coated metals and EPDM seals and have control systems to prevent solvent bumping.[10]
-
Avoid Blow-Down Evaporators: The corrosive TFA vapors generated by these systems are likely to damage your fume hood and ventilation systems.[10]
-
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints and expected outcomes.
Protocol 1: TFA Removal by Counter-Ion Exchange with HCl and Lyophilization
This protocol is a robust and widely used method for exchanging TFA for the more biocompatible chloride ion.[1][3][4]
Caption: Workflow for TFA removal via HCl lyophilization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in high-purity, distilled water to a concentration of approximately 1 mg/mL.[4] Ensure the peptide is fully dissolved.
-
Acidification: To the peptide solution, add a stock solution of 100 mM HCl to achieve a final HCl concentration between 2-10 mM.[4]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[3][4]
-
Freezing: Flash-freeze the solution. Freezing in liquid nitrogen is preferred as it creates a larger surface area, facilitating more efficient lyophilization.[3][4]
-
Lyophilization: Lyophilize the frozen sample overnight or until all the solvent is removed and a dry, fluffy powder remains.[4] This process removes the water and excess HCl.[11][12]
-
Repeat: For thorough TFA removal, repeat steps 1-5 a total of three times.[4]
-
Final Reconstitution: After the final lyophilization cycle, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.
Protocol 2: TFA Removal Using Strong Anion-Exchange (SAX) Chromatography
This method is ideal for acid-sensitive peptides or when a specific counterion like acetate is desired.[1][5]
Step-by-Step Methodology:
-
Resin Selection and Preparation:
-
Counter-ion Loading: Equilibrate the column by eluting it with a 1 M solution of the desired final salt (e.g., 1 M Sodium Acetate for acetate exchange).[5][13]
-
Washing: Wash the column thoroughly with several column volumes of distilled water to remove the excess equilibration salt (e.g., sodium acetate).[5][13]
-
Sample Loading: Dissolve your peptide-TFA salt in distilled water and apply it to the top of the prepared column.[1][5]
-
Elution and Collection: Elute the column with distilled water. The peptide, now in its new salt form (e.g., peptide-acetate), will pass through the column while the TFA ions remain bound to the resin. Collect the fractions containing your peptide.[5]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final product as a dry powder.
Section 4: Safety and Handling of Volatile Fluorinated Organic Acids
Q: What are the primary hazards associated with TFA, and what personal protective equipment (PPE) is required?
A: Trifluoroacetic acid is a strong, corrosive organic acid. The liquid and its mist can cause severe burns to all body tissues, including the skin, eyes, and respiratory tract.[14] Inhalation of vapors can damage the lungs, and ingestion may be fatal.[14]
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a face shield must be used when handling concentrated TFA.[15][16]
-
Gloves: Use butyl or neoprene gloves. Nitrile gloves may offer some protection for brief contact but should be checked for compatibility. Always double-check the manufacturer's resistance data.[14][16]
-
Lab Coat/Apron: A lab coat and a chemical-resistant apron are required to protect skin and clothing.[14][15]
Q: How should I handle and store TFA?
A:
-
Ventilation: Always handle TFA in a properly functioning chemical fume hood to prevent inhalation of vapors.[14][15]
-
Storage: Store TFA in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizers, and certain metals.[14] The container must be chemically compatible (e.g., polyethylene or Teflon); do not store in metal or glass containers.[14][16]
-
Dilution: When diluting, always add the acid slowly to water, never the other way around, to control the exothermic reaction.[14]
Q: What is the correct procedure for disposing of TFA waste?
A:
-
Neutralization: Small spills can be neutralized with an alkaline material like sodium bicarbonate or soda ash.[14]
-
Waste Containers: All TFA waste, including contaminated consumables, should be collected in designated "Halogenated Organic Waste" containers.[15]
-
Institutional Protocols: Never dispose of TFA down the drain. Always follow your institution's specific waste management protocols for halogenated organic acids.[15]
References
- Technical Support Center: TFA Contamination in HPLC-Purified Peptides - Benchchem. ()
- Determination of Residual Trifluoroacetate in Protein Purification Buffers and Peptide Preparations by Reagent-Free™ Ion Chrom
- Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chrom
- Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide - Benchchem. ()
- Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
- Residual TFA Determination - Creative Peptides-Peptide Drug Discovery. ()
- Post Cleavage Purification and Analysis of Peptides; TFA removal. ()
- Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid - R&D World. ()
- TFA removal service: switch to acetate or HCl salt form of peptide. - LifeTein. ()
- Removing Trifluoroacetic Acid (TFA)
- A Rapid Solution to the Challenge of Synthetic Peptide Purification | BioPharm Intern
- Standard Oper
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. ()
- Guidelines for the Safe Use of Hydrofluoric Acid - McGill University. ()
- Introduction to Lyophiliz
- The science of lyophilization in the pharmaceutical industry - Niras. ()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. peptide.com [peptide.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. lcms.cz [lcms.cz]
- 8. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rdworldonline.com [rdworldonline.com]
- 11. youtube.com [youtube.com]
- 12. The science of lyophilization in the pharmaceutical industry [niras.com]
- 13. scribd.com [scribd.com]
- 14. fau.edu [fau.edu]
- 15. hscprep.com.au [hscprep.com.au]
- 16. mcgill.ca [mcgill.ca]
Improving yield in fluorination of 4,4,4-trifluorobutanoates
Welcome to the Technical Support Center for Advanced Fluorination Workflows . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges associated with the electrophilic
The introduction of a fluorine atom at the
Part 1: Mechanistic Overview & Causality
Fluorinating 4,4,4-trifluorobutanoates (such as ethyl 4,4,4-trifluorobutanoate or its
The Core Challenge: The strongly electron-withdrawing
Mechanistic pathway of electrophilic α-fluorination highlighting byproduct divergence.
Part 2: Troubleshooting FAQs
Q1: My overall yield is low, and I am recovering >40% of my starting material. What is failing?
A1: High starting material recovery in the absence of difluorination indicates incomplete enolate formation or premature quenching. Lithium diisopropylamide (LDA) degrades over time, and trace moisture in your THF or substrate will instantly protonate the enolate.
Causality: The
Q2: I am seeing a 60:40 ratio of mono-fluoro to
Q3: Can I use Selectfluor instead of NFSI for this substrate? A3: While Selectfluor is an excellent reagent, it is largely insoluble in THF at -78 °C. Causality: Enolates of 4,4,4-trifluorobutanoates are highly sensitive and will decompose or undergo aldol-type condensations at the elevated temperatures (e.g., 0 °C to RT) required to dissolve Selectfluor in mixed solvent systems (like MeCN/THF). NFSI is highly soluble in THF at -78 °C, ensuring a homogenous reaction environment that preserves enolate integrity[1].
Decision tree for diagnosing and resolving common fluorination yield issues.
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting yield/selectivity for the fluorination of ethyl 4,4,4-trifluorobutanoate.
| Base (1.1 eq) | Fluorinating Agent (1.2 eq) | Temp (°C) | Addition Method | Yield (%) | Mono:Di Ratio | Mechanistic Observation |
| NaH | Selectfluor | 0 °C | Direct | 35% | 60:40 | High temp caused enolate decomposition; poor solubility. |
| LDA | NFSI | -78 °C | Direct | 65% | 80:20 | Enolate equilibration led to significant difluorination. |
| LDA | NFSI | -78 °C | Inverse | 88% | 95:5 | Optimal. Immediate trapping prevents equilibration. |
| LiHMDS | NFSI | -90 °C | Inverse | 92% | 98:2 | Bulkier base further suppresses side reactions. |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes an inverse-addition methodology to maximize the yield of the mono-fluorinated product while embedding self-validating checkpoints to ensure scientific integrity.
Step 1: Preparation of the Enolate
-
Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Add anhydrous THF (0.2 M relative to substrate) and freshly distilled diisopropylamine (1.15 equiv). Cool to -78 °C.
-
Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to ensure complete LDA formation.
-
Slowly add ethyl 4,4,4-trifluorobutanoate (1.0 equiv) neat or as a concentrated THF solution down the side of the flask. Stir for 45 minutes at -78 °C.
Self-Validation Checkpoint (
Quench Test): Action: Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe and inject it into a vial containing 0.5 mL of. Extract with 0.5 mL of . Validation: Run a quick NMR. The complete disappearance of the -proton signal (typically around 2.4-2.6 ppm) confirms 100% enolization. If the signal is present, abort the fluorination, as your base or solvent is compromised.
Step 2: Inverse Addition Fluorination
-
In a separate, flame-dried flask, dissolve NFSI (1.2 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Using a wide-bore cannula, transfer the enolate solution dropwise into the NFSI solution over 30-45 minutes. Maintain the internal temperature of the receiving flask strictly below -70 °C.
-
Causality Note: By adding the enolate to an excess of the electrophile, the local concentration of NFSI is always vastly higher than the enolate, ensuring immediate trapping and preventing the enolate from acting as a base to deprotonate the newly formed
-fluoro product.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step 3: Quench and Workup
-
Stir the reaction for an additional 2 hours at -78 °C.
-
Quench the reaction at -78 °C by adding saturated aqueous
solution. Allow the mixture to warm to room temperature. -
Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Self-Validation Checkpoint (
NMR Analysis): Action: Before column chromatography, take aNMR of the crude mixture. Validation: You should observe the terminal group (typically a doublet or multiplet around -65 ppm) and the newly installed -F (typically a multiplet around -190 to -200 ppm). The integration ratio between the mono-fluoro signal and any difluoro signal (usually shifted downfield) will dictate your purification strategy.
Part 5: References
-
Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs National Center for Biotechnology Information (PMC)[Link]
Sources
Optimizing coupling reagents for sterically hindered fluorinated acids
Technical Support Center: Advanced Coupling Protocols
Subject: Troubleshooting & Optimization Guide for Sterically Hindered Fluorinated Carboxylic Acids
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because standard EDC/NHS or HATU protocols have failed to deliver acceptable yields for your fluorinated, sterically congested substrates.
Coupling sterically hindered fluorinated acids presents a "perfect storm" of synthetic challenges:
-
Steric Wall: Bulky substituents (e.g.,
, ) physically block the nucleophilic attack of the amine.[1] -
Electronic Trap: The strong electron-withdrawing nature of fluorine increases the acidity of the
-proton, making the substrate highly prone to racemization (epimerization) via enolization, especially under basic conditions.[1] -
Low Nucleophilicity: If your amine partner is also fluorinated or electron-deficient, the reaction rate drops precipitously.[1]
This guide moves beyond basic textbook chemistry to provide field-tested solutions for these specific edge cases.
Part 1: Reagent Selection Matrix
Q: Why are my standard peptide coupling reagents (EDC, HBTU) failing? A: Standard reagents rely on the formation of active esters (OBt/OAt). For sterically hindered systems, these leaving groups are often too bulky to allow the amine to approach the carbonyl center. Furthermore, prolonged reaction times required for hindered systems increase the window for base-mediated racemization.[1]
Use the following decision matrix to select the correct reagent for your specific failure mode:
| Reagent Class | Recommended Reagent | Best Use Case | Mechanism of Action |
| Phosphonic Anhydrides | T3P® (Propylphosphonic anhydride) | First-line defense. High racemization risk; mild steric hindrance.[1] | Forms a mixed anhydride.[1] Low epimerization due to rapid intramolecular reaction and buffering capacity.[1] |
| Fluoroformamidiniums | TFFH / BTFFH | Extreme steric hindrance. (e.g., | Generates an Acyl Fluoride in situ.[1][2] The small radius of the fluoride leaving group allows amine approach where OBt/OAt esters fail.[1] |
| Oxyma-Uroniums | COMU | General hindered coupling. Safer alternative to HATU.[1][3] | Superior leaving group (Oxyma) velocity compared to HOBt; less explosion risk than HOAt.[1] |
| Chloroenamines | Ghosez’s Reagent | Acid-sensitive / Ultra-low nucleophilicity. | Generates Acid Chlorides under neutral conditions.[1] Highly reactive but moisture sensitive.[1] |
Part 2: Visualizing the Decision Logic
The following flowchart illustrates the logical pathway for selecting a reagent based on your specific substrate constraints.
Figure 1: Decision tree for selecting coupling reagents based on steric and electronic constraints.
Part 3: Detailed Optimization Protocols
Protocol A: The "Low Racemization" Method (T3P)
Target:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF . (Avoid DMF if possible to simplify workup, though T3P is compatible).
-
Base Addition: Add Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv).[1]
-
Activation: Cool to 0°C. Add T3P (50% w/w solution, 1.5 - 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1][6]
-
Tip: If conversion stalls, heat to 40-50°C. T3P is thermally stable.[1]
-
Protocol B: The "Sledgehammer" Method (TFFH/Acyl Fluoride)
Target: Extremely hindered acids (e.g.,
-
Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM (or NMP for solubility).
-
Reagent: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv).[1]
-
Base: Add DIPEA (2.5 equiv) dropwise under Nitrogen.[1]
-
Coupling: Add the hindered amine (1.2 equiv).
-
catalysis (Optional): If the amine is electron-deficient, add 0.1 equiv of HOAt or DMAP (use DMAP only if racemization is not a concern).[1]
Protocol C: Neutral Activation (Ghosez’s Reagent)
Target: Acid-sensitive substrates or when base-mediated side reactions are dominant.[1]
-
Preparation: Dissolve carboxylic acid (1.0 equiv) in dry DCM .
-
Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) at 0°C.
-
Stir: Stir for 1-2 hours at RT to form the acid chloride.
-
Coupling: Add the amine (1.2 - 1.5 equiv) and a mild scavenger base (e.g., solid
or polymer-supported amine) to soak up the HCl generated.[1]
Part 4: Troubleshooting & FAQs
Q1: I see the "Activated Ester" peak on LCMS, but it won't convert to product.
-
Diagnosis: The active ester (OBt/OAt) is too bulky.[1] The amine cannot reach the carbonyl.[1]
-
Fix: Switch to Protocol B (TFFH) . The acyl fluoride is significantly smaller than an OBt ester.[1] Alternatively, use Microwave irradiation (60°C, 30 mins) with T3P to overcome the activation energy barrier.
Q2: My product is 50:50 racemic (Epimerized).
-
Diagnosis: Your base is too strong or the activation time is too long.[1] The
-proton of a fluorinated acid is highly acidic.[1] -
Fix:
Q3: The reaction turns into a black tar.
-
Diagnosis: Likely decomposition of the fluorinated intermediate or polymerization of the reagent (common with unstable acid chlorides).[1]
-
Fix: Ensure strict anhydrous conditions. If using Ghosez's reagent, ensure the temperature doesn't exceed RT. Switch to T3P , which is milder and has a cleaner impurity profile.
Q4: Can I use HATU? Everyone uses HATU. [1]
-
Diagnosis: HATU is excellent but risky for primary amines in excess base (guanidinium formation) and can be explosive on scale.[1]
-
Fix: For hindered systems, COMU is often superior to HATU due to better solubility and a faster leaving group (Oxyma), leading to higher yields in difficult sequences.
Part 5: Mechanism of Action (Acyl Fluoride)[1]
Understanding why TFFH works where HATU fails is critical for experimental design.
Figure 2: Mechanism of TFFH-mediated activation.[1] The compact size of the fluoride leaving group is the key determinant of success for sterically hindered couplings.[1]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][7] Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Carpino, L. A., & El-Faham, A. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[1] Journal of the American Chemical Society.[1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]
-
Patterson, A. W., et al. (2011). Optimization of T3P for the synthesis of sterically hindered amides. Tetrahedron Letters. [1]
Sources
Storage stability of 2,4,4,4-tetrafluorobutanoic acid solutions
Technical Support Center: 2,4,4,4-Tetrafluorobutanoic Acid (TFBA) Stability & Handling
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Storage, Stability, and Troubleshooting for TFBA Solutions
Executive Summary
2,4,4,4-Tetrafluorobutanoic acid (TFBA) is a specialized fluorinated building block and ion-pairing reagent. Unlike fully perfluorinated acids (like TFA or HFBA), TFBA contains oxidizable C-H bonds and a chiral center at the
This guide replaces generic "store at 4°C" advice with a mechanistic protocol designed to preserve the integrity of TFBA in critical drug development and LC-MS workflows.
Part 1: The Core Protocol (Storage & Preparation)
The following matrix dictates the required conditions for maintaining TFBA purity >98% over 6 months.
Stability Matrix
| Parameter | Recommended | Acceptable (Short-term) | CRITICAL FAILURE (Avoid) |
| Solvent | Acetonitrile (ACN) , Isopropanol (IPA) | Water (Acidified), DMSO | Pure Methanol (MeOH) , Basic Buffers |
| Container | Polypropylene (PP) , HDPE | Borosilicate Glass (Silanized) | Standard Glass (Soda-lime), Polystyrene |
| Temperature | -20°C (Long-term) | 4°C (Active use < 2 weeks) | >25°C, Repeated Freeze-Thaw |
| Headspace | Argon/Nitrogen Flush | Minimized air gap | Large headspace (Volatility risk) |
| pH Range | pH < 4.0 | pH 4.0 - 7.0 | pH > 8.0 (Induces elimination) |
Protocol: Preparation of Stable Stock Solutions
Rationale: TFBA is prone to "ghost peak" formation (methyl esters) in methanol and HF elimination in base. This workflow prevents both.
Figure 1: Optimized workflow for preparing TFBA stock solutions to minimize esterification and adsorption.
Part 2: Troubleshooting & FAQs
This section addresses specific anomalies reported by researchers.
Q1: "I see a new, less polar peak eluting after my TFBA peak in LC-MS. What is it?"
Diagnosis: Methyl Ester Formation. Mechanism: If you dissolved TFBA in Methanol (MeOH), the carboxylic acid undergoes Fischer esterification, forming Methyl 2,4,4,4-tetrafluorobutanoate. This reaction is catalyzed by the acidity of TFBA itself. The Fix:
-
Immediate: Discard the methanolic stock.
-
Prevention: Switch to Acetonitrile (ACN) or Isopropanol (IPA) for stock preparation.
-
Why IPA? Steric hindrance in Isopropanol significantly slows down esterification compared to Methanol [1].
Q2: "My retention times are drifting earlier, and the baseline is rising."
Diagnosis: Volatile Loss & Adsorption. Mechanism: TFBA is a short-chain fluorinated acid. It has high vapor pressure.
-
Evaporation: If the vial is not sealed (or has a large headspace), the TFBA evaporates, lowering the effective concentration of the ion-pairing agent.
-
Adsorption: If stored in glass, the fluorinated tail can adsorb to the silica surface, further depleting the solution [2]. The Fix:
-
Use Polypropylene (PP) vials.
-
Prepare fresh mobile phases daily. Do not recirculate mobile phases containing TFBA.
Q3: "I adjusted the pH to 9.0 for a specific separation, and the TFBA peak disappeared."
Diagnosis: Base-Catalyzed Dehydrofluorination.
Mechanism: Unlike perfluorinated acids, TFBA has a proton at the C2 (
-
In basic conditions (
), a base abstracts the acidic -proton. -
This triggers the elimination of a fluoride ion (HF elimination), converting TFBA into a reactive unsaturated species (
) [3]. The Fix: -
Strict Limit: Never exceed pH 7.5.
-
Buffer: Use Ammonium Formate or Ammonium Acetate at acidic pH (3.0–5.0).
Part 3: Mechanistic Logic (Why This Happens)
Understanding the degradation pathways allows you to predict stability in novel conditions.
Figure 2: Primary degradation pathways for TFBA. Note that basic pH leads to irreversible chemical structural change.
References
-
Wellington Laboratories. (2021). Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards. Retrieved from [Link]
-
ResearchGate. (2014). Stability of fluoride solutions in glass and plastic containers.[1] Retrieved from [Link]
-
National Institute of Health (NIH). (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]
Sources
Overcoming low reactivity of electron-deficient carboxylic acids
Ticket System: Open | Agent: Dr. A. Vance, Senior Application Scientist
Welcome to the Reaction Optimization Support Center.
You have reached this page because your standard protocols (EDC/NHS, Fisher Esterification, or Borane Reduction) are failing on a specific class of substrates: Electron-Deficient Carboxylic Acids (e.g., polyfluorinated benzoic acids,
These substrates present a paradox:
-
High Electrophilicity: The carbonyl carbon is highly positive due to electron-withdrawing groups (EWGs).
-
Low Reactivity: They fail in coupling because the carboxylate anion is too stable (low pKa) to attack activation reagents, or the resulting active ester is so reactive it hydrolyzes immediately.
Below are the troubleshooting modules for the three most common failure modes.
Module 1: Amide Coupling Failures
Status: High Priority
Common Symptoms: Low conversion with EDC/HOBt; rapid hydrolysis of active ester; formation of
The Diagnosis
Standard carbodiimides (EDC, DCC) require the carboxylic acid to act as a nucleophile to attack the carbodiimide. Electron-deficient acids have low pKa values (often < 3), meaning the carboxylate is stabilized and non-nucleophilic. Even if activated, the resulting
Troubleshooting Protocol
Option A: The "Gold Standard" – Ghosez’s Reagent
For highly deactivated acids or sterically encumbered substrates, converting to the acid chloride under neutral conditions is the most robust method. Thionyl chloride (
-
Why it works: It forms the acid chloride under neutral conditions, avoiding the harsh acidity of
and the basicity required for other reagents.
Protocol 1.1: Ghosez Activation
-
Dissolve: 1.0 equiv of carboxylic acid in dry DCM.
-
Activate: Add 1.1–1.5 equiv of Ghosez’s Reagent at 0°C.
-
Monitor: Stir at RT for 1–2 hours. (Monitor by TLC: quench an aliquot with MeOH to check for methyl ester formation).
-
Couple: Add the amine (1.1 equiv) and a mild base (NEt
or pyridine, 2.0 equiv). -
Workup: Standard aqueous wash.
Option B: Propylphosphonic Anhydride (T3P) If you cannot tolerate chloride intermediates, use T3P. It is a cyclic anhydride that drives equilibrium by forming a water-soluble byproduct.
-
Why it works: T3P creates a highly reactive mixed anhydride but does so in a way that minimizes epimerization.[1] It requires a base to deprotonate the acid first, so it works best if you use a stronger base (like DIPEA) to ensure the low-pKa acid is fully deprotonated and capable of attacking the phosphorus center [2].
Protocol 1.2: T3P Coupling
-
Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and DIPEA (3–5 equiv) in EtOAc or DMF.
-
Add: Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Note: Electron-deficient acids may require heating to 50°C.
-
Workup: Wash with water. The phosphorus byproducts are water-soluble.[2]
Module 2: Esterification Issues
Status: Active Common Symptoms: Fisher esterification yields <10%; acid chloride formation decomposes substrate.
The Diagnosis
Fisher esterification relies on the reversible protonation of the carbonyl oxygen. While EWGs make the carbonyl electrophilic, they also destabilize the developing positive charge in the transition state. Furthermore, the equilibrium is unfavorable.
Troubleshooting Protocol: The "Cesium Effect"
Instead of activating the carbonyl (acyl substitution), switch mechanisms to an S
-
Why it works: Cesium has a large ionic radius, which creates a "naked" carboxylate anion in polar aprotic solvents, increasing its nucleophilicity despite the electron-withdrawing groups.
Protocol 2.1: Cesium Carbonate Alkylation
-
Solvent: Use DMF or NMP (anhydrous).
-
Base: Add
(1.5 equiv) to the acid (1.0 equiv). Stir 30 mins to form the salt. -
Electrophile: Add the alkyl halide (e.g., MeI, BnBr, or alkyl iodide) (1.2 equiv).
-
Conditions: Stir at RT. If the acid is extremely electron-deficient (e.g., pKa < 2), mild heating (40°C) may be required.
Module 3: Reduction Failures
Status: Critical
Common Symptoms: Borane (
The Diagnosis
Borane reduction relies on the coordination of the electrophilic boron to the carbonyl oxygen. Electron-deficient carbonyls are less basic, making this coordination step sluggish.
Troubleshooting Protocol: Mixed Anhydride Activation
Activate the acid first to a mixed anhydride, then reduce the highly reactive intermediate with Sodium Borohydride (
Protocol 3.1: Two-Step One-Pot Reduction
-
Activation: Dissolve acid (1.0 equiv) and N-methylmorpholine (NMM, 1.1 equiv) in THF at -15°C.
-
Anhydride Formation: Add Isobutyl chloroformate (IBCF, 1.1 equiv). Stir for 15 mins. (Precipitate of NMM-HCl will form).
-
Reduction: Filter off the solid (optional but cleaner). Add the filtrate to a solution of
(2.0 equiv) in water/THF mixture at 0°C. -
Mechanism: The mixed anhydride is essentially an "activated ester" that
can easily reduce to the alcohol.
Visualizing the Logic
Below is the decision matrix for selecting the correct reagent based on your specific substrate constraints.
Caption: Decision matrix for reagent selection based on substrate tolerance and reaction type.
Frequently Asked Questions (FAQs)
Q1: My acid has an
-
Fix: Switch to the Ghosez method (Protocol 1.1) but keep the temperature strictly at 0°C. The neutral conditions prevent the formation of the anionic species that usually precedes decarboxylation. Avoid DMF as a solvent, as it can sometimes promote decarboxylation; use DCM or Chloroform.
Q2: Can I use HATU/HOAt? A: Yes, but with a caveat.
-
Insight: HATU is generally superior to EDC, but for electron-deficient acids, the rate-limiting step is the initial attack of the carboxylate on the uronium species.
-
Modification: You must use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.[3] The pyridine nitrogen in HOAt coordinates with the incoming amine, accelerating the reaction via the "neighboring group effect" [3]. Without HOAt, the active ester may hydrolyze before the amine attacks.
Q3: Why did you recommend Cesium Carbonate for esters? Why not Potassium Carbonate? A: Solubility and the "Cesium Effect."
-
Explanation: In organic solvents like DMF, Potassium Carbonate is sparingly soluble. Cesium is more soluble and forms a "loose" ion pair with the carboxylate. This leaves the carboxylate anion "naked" and more reactive toward the alkyl halide, which is crucial when the carboxylate is already electronically deactivated.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][6] An efficient peptide coupling additive.[1][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A mild and versatile reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455.
Sources
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. peptide.com [peptide.com]
- 7. hepatochem.com [hepatochem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Strategies for the Removal of Trace Fluorinating Agents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical and often nuanced challenge of removing residual fluorinating agents and their by-products from reaction mixtures. The presence of these trace impurities can compromise downstream applications, catalyst performance, and the integrity of your final product. This resource provides in-depth, field-proven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind each recommended strategy.
Frequently Asked Questions (FAQs)
Q1: My primary purification method (standard silica gel chromatography) is failing to remove all fluorinated impurities. What's going wrong?
This is a common challenge. The unique physicochemical properties of fluorinated compounds, such as increased lipophilicity and altered polarity, can lead to co-elution with the desired product on standard silica gel.[1] The high electronegativity of fluorine can also influence the pKa of your compound, affecting its interaction with the stationary phase.[1]
Troubleshooting Steps:
-
Modify Your Mobile Phase: For reverse-phase HPLC, adjusting the mobile phase pH to be at least two units away from your compound's pKa can improve separation.[1]
-
Consider an Alternative Stationary Phase: Fluorinated stationary phases can enhance the separation of fluorinated compounds from their non-fluorinated counterparts through "fluorous-fluorous" interactions.[1][2][3]
-
Employ a Scavenger Resin: This is often the most direct approach for targeting specific residual reagents.
Q2: What are scavenger resins and how do I choose the right one for my specific fluorinating agent?
Scavenger resins are functionalized solid supports designed to react with and bind to specific excess reagents or by-products, allowing for their simple removal by filtration.[4] The selection of the appropriate resin is dictated by the nature of the fluorinating agent used.
Decision Workflow for Scavenger Resin Selection
Caption: Decision tree for selecting an appropriate scavenger resin.
Common Scavenger Resin Choices:
| Target Impurity | Recommended Scavenger Resin Type | Examples of Functional Groups |
| Excess Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI) | Nucleophilic Resin | Amine, Thiol |
| Excess Nucleophilic Fluorinating Agents (e.g., KF, CsF) | Electrophilic Resin | Isocyanate, Alkyl Chloride |
| Acidic By-products (e.g., HF) | Basic Resin | Carbonate, Amine |
This table summarizes common choices for scavenger resins based on the type of impurity to be removed.[5]
Troubleshooting Guides & Protocols
Issue 1: Persistent Hydrogen Fluoride (HF) Contamination
Hydrogen fluoride (HF) is a frequent and hazardous by-product, particularly when using reagents like DAST (diethylaminosulfur trifluoride).[5] Its presence can protonate your product or remaining reagents, hindering reactivity and complicating purification.[5]
Safety First: Always handle reactions that generate HF in a chemical fume hood.[6] Ensure that a 2.5% calcium gluconate gel is readily available as a first aid measure for skin contact.[6][7][8]
Protocol for HF Quenching and Removal:
-
Controlled Quenching (Mandatory First Step):
-
Prepare a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium bicarbonate.[5]
-
Slowly and carefully add the reaction mixture to the bicarbonate solution. Be prepared for gas evolution (CO₂). This neutralizes the bulk of the HF.
-
Rationale: Slow addition to a cold, weak base minimizes exothermic reactions and controls the rate of gas release.[5]
-
-
Aqueous Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract your product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
-
For Trace HF Removal (If still present):
Workflow for HF Removal
Sources
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osti.gov [osti.gov]
Technical Support Center: Controlling Exotherms During Hydrolysis of Fluorinated Esters
Welcome to the technical support center for managing exothermic reactions during the hydrolysis of fluorinated esters. This guide is designed for researchers, process chemists, and drug development professionals who handle these highly reactive systems. Our goal is to provide you with the expertise and practical insights needed to ensure safe, controlled, and successful experiments.
The presence of electron-withdrawing fluorine atoms significantly accelerates the rate of ester hydrolysis compared to their non-fluorinated analogs. This rate enhancement often translates into a rapid and substantial release of heat, creating a significant risk of thermal runaway if not properly managed. This guide provides a framework for understanding, predicting, and controlling these exotherms.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of fluorinated esters so much more exothermic than that of non-fluorinated esters?
A1: The issue is less about a difference in the total heat of reaction (enthalpy, ΔH) and more about the rate of heat release. The fundamental enthalpy of hydrolysis for an ester is broadly similar regardless of fluorination. However, fluorine atoms are strongly electron-withdrawing. This makes the carbonyl carbon of the ester significantly more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
This electronic effect dramatically increases the reaction rate.[1] A faster reaction rate means that the total heat of reaction is released over a much shorter period. If this rate of heat generation exceeds the system's capacity for heat removal, a rapid temperature increase—an exotherm—will occur.[2]
Q2: What is "thermal runaway" and why is it a critical concern?
A2: Thermal runaway is a hazardous situation that occurs when an exothermic reaction enters an uncontrollable, self-accelerating cycle.[3] The process begins when the heat generated by the reaction surpasses the heat being removed by the cooling system.[4] This excess heat raises the reaction temperature, which in turn exponentially increases the reaction rate. This creates a positive feedback loop:
-
Increased Temperature → Increased Reaction Rate → Increased Heat Generation → Further Increased Temperature
This can lead to a violent increase in temperature and pressure, potentially causing vessel rupture, solvent boiling, and the release of toxic or flammable materials.[5] Given that hydrolysis of fluorinated compounds can produce hazardous byproducts like hydrofluoric acid (HF), preventing thermal runaway is a primary safety priority.[6]
Q3: What is the role of a reaction calorimeter in managing these exotherms?
A3: A reaction calorimeter is a critical tool for safely developing and scaling up chemical processes.[7] It measures the heat flow of a chemical reaction in real-time under controlled conditions. This data allows you to determine key safety parameters before running the reaction at scale:[1]
-
Heat of Reaction (ΔHrxn): The total amount of energy released or absorbed.
-
Heat Release Rate: How quickly the energy is released.
-
Adiabatic Temperature Rise (ΔTad): The maximum temperature the reaction mixture would reach if all cooling were lost. This is a crucial indicator of runaway potential.[7]
-
Reaction Kinetics: How the rate changes with temperature and concentration.
By simulating process conditions (e.g., dosing rates, temperatures) on a small, safe scale, calorimetry allows you to design robust cooling protocols and identify potential hazards early.[8][9]
Q4: How does the choice of base (e.g., NaOH vs. NaHCO₃) affect the exotherm?
A4: The choice of base is critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dramatically accelerate hydrolysis, leading to a very rapid, often uncontrollable, exotherm. The reaction with strong bases, known as saponification, is typically irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt.[10]
Weaker bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will also promote hydrolysis but at a much slower and more controllable rate. While the total heat of reaction is the same, spreading the heat release over a longer time makes it far easier for the cooling system to manage. For safety, a weaker base is almost always the preferred starting point for an unknown system.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction temperature is overshooting the setpoint during base addition.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Dosing Rate is Too High | The rate of reactant addition directly controls the rate of reaction and thus the rate of heat generation. If the addition is too fast, the heat release will overwhelm the cooling capacity of the reactor jacket. | Reduce the dosing rate. Operate in a "feed-rate limited" or "dose-controlled" condition, where the reaction consumes the reactant almost as quickly as it is added. This prevents the accumulation of unreacted material.[8] |
| Insufficient Cooling | The heat transfer from the reactor contents to the cooling jacket is not efficient enough. This can be due to a small surface-area-to-volume ratio, a high-viscosity solvent, or a coolant that is not cold enough. | Improve heat removal: 1. Lower the coolant temperature. 2. Ensure good agitation to maximize heat transfer to the vessel walls. 3. If possible, use a larger reactor to improve the surface-area-to-volume ratio or switch to a continuous flow reactor which has inherently superior heat transfer.[2] |
| Incorrect Base Concentration | Using a highly concentrated solution of base (e.g., 50% NaOH) introduces the reactant very quickly and can also generate significant heat of dilution. | Use a more dilute solution of the base. This increases the total volume being added, which helps to spread the reaction over time and adds thermal mass (solvent) to absorb the heat generated.[11] |
Problem 2: The reaction appears to be "stalling" and then suddenly accelerating.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Accumulation of Unreacted Reagent | This is a classic sign of a "kinetically controlled" reaction transitioning to a runaway. The initial temperature is too low for the reaction to start, so the base you are adding is accumulating. Once enough has accumulated, a small temperature rise initiates the reaction, which then consumes all the built-up reagent at once, causing a massive exotherm.[8] | Ensure the reaction initiates before significant dosing occurs: 1. Increase the initial reaction temperature to ensure the hydrolysis starts immediately upon base addition. 2. Add a small "heel" of the base first and confirm via an in-process check (e.g., TLC, UPLC) that the reaction has started before beginning the main dosing program. |
| Poor Mixing | The added base is not being effectively dispersed throughout the reactor. It forms a concentrated local pocket. When this pocket eventually mixes with the bulk solution, a rapid, large-scale reaction occurs. | Improve agitation. Increase the stirrer speed and ensure the use of appropriate baffles or impeller designs to prevent stratification and promote rapid homogenization of the reactants. |
Problem 3: How do I safely quench the reaction if I suspect a thermal runaway is beginning?
| Probable Cause | Scientific Explanation | Recommended Solution |
| Loss of Cooling / Control | The temperature is rising uncontrollably, and standard cooling procedures are insufficient. You need to stop the reaction chemically. | Execute an emergency quench. This involves rapidly adding a reagent that will neutralize one of the reactants, thereby stopping the heat-generating reaction. For base-catalyzed hydrolysis: Add a stoichiometric equivalent of a cold, weak acid (e.g., acetic acid) to neutralize the base catalyst. Do not use a strong acid, as the heat of neutralization can be a significant secondary exotherm. For acid-catalyzed hydrolysis: Add a cold, weak base (e.g., sodium bicarbonate solution).[12] |
| No Pre-Planned Quench Strategy | In an emergency, there is no time to calculate quantities or select a reagent. The response must be immediate. | Develop an emergency shutdown procedure before starting the experiment. [13] This should include: 1. Identifying a suitable quenching agent. 2. Calculating the required volume. 3. Having the quench solution prepared and chilled in an addition funnel, ready for immediate use. |
Core Protocols & Methodologies
Protocol 1: Controlled Semi-Batch Hydrolysis of a Fluorinated Ester
This protocol describes a best-practice approach for performing a base-catalyzed hydrolysis using a semi-batch method to control the exotherm.
Objective: To safely hydrolyze a fluorinated ester while maintaining strict temperature control.
Methodology:
-
Reactor Setup:
-
Equip a jacketed glass reactor with an overhead stirrer, a temperature probe (thermocouple), a condenser, and a calibrated addition funnel or syringe pump for base addition.
-
Connect the reactor jacket to a circulating chiller/heater capable of maintaining the target temperature.
-
-
Initial Charge:
-
Charge the reactor with the fluorinated ester and a suitable solvent. The solvent acts as a heat sink, so ensure a sufficient volume (e.g., 10-20 mL per gram of ester).[11]
-
Begin agitation and bring the reactor contents to the desired starting temperature (e.g., 10 °C).
-
-
Base Preparation:
-
Prepare a dilute solution of the base (e.g., 1-2 M NaOH).
-
Cool the base solution to at or below the reaction temperature.
-
-
Controlled Dosing:
-
Begin adding the base solution dropwise via the addition funnel or pump at a very slow, pre-determined rate.
-
CRITICAL: Monitor the internal temperature and the jacket temperature closely. The internal temperature should remain stable and close to the setpoint. A significant difference between the internal and jacket temperatures indicates a large amount of heat being generated.
-
If the temperature rises by more than 1-2 °C above the setpoint, immediately stop the addition . Do not resume addition until the temperature has stabilized back at the setpoint.
-
-
Reaction Monitoring & Completion:
-
Once the addition is complete, hold the reaction at the set temperature and monitor for completion using a suitable analytical method (TLC, LC-MS, etc.).
-
-
Workup:
-
Once complete, cool the reaction mixture to 0-5 °C before proceeding with acidic workup to avoid hydrolysis of any remaining ester.[10]
-
Protocol 2: Emergency Quench Procedure
This protocol should be prepared before any exothermic reaction is initiated.
Objective: To safely and rapidly terminate the hydrolysis reaction in the event of a cooling failure or uncontrolled temperature rise.
Methodology:
-
Pre-Reaction Preparation:
-
Identify the appropriate quenching agent. For a base-catalyzed reaction with X moles of NaOH, this will be X moles of acetic acid.
-
Prepare the quench solution. Dissolve the acetic acid in a suitable solvent (e.g., the same solvent as the reaction) and cool it in an ice bath.
-
Place the chilled quench solution in an addition funnel attached to a spare port on the reactor.
-
-
Execution of Quench:
-
If the reaction temperature exceeds a pre-defined safety limit (e.g., 15°C above the setpoint) and does not respond to primary cooling:
-
Stop all reactant dosing immediately.
-
Open the stopcock on the addition funnel and add the entire volume of the cold quench solution as quickly as possible without causing excessive splashing.
-
Maintain maximum cooling on the reactor jacket and continue stirring.
-
-
-
Post-Quench Safety:
-
Monitor the temperature to ensure it begins to fall and stabilizes.
-
Once the situation is under control, proceed to safely dismantle the reaction.
-
Data & Visualization
Table 1: Key Parameters for Exotherm Control
| Parameter | Low Risk | Moderate Risk | High Risk (Action Required) | Rationale |
| Base Strength | Weak Base (NaHCO₃, K₂CO₃) | Dilute Strong Base (<2 M) | Concentrated Strong Base (>5 M) | Stronger bases lead to faster reaction kinetics and more rapid heat evolution.[10] |
| Dosing Strategy | Semi-batch (Feed-rate limited) | Slow Batch Addition | Single Batch Addition | Controlling the rate of reactant introduction is the primary method for controlling the rate of heat release.[14] |
| Solvent Volume | High Dilution (>15 mL/g) | Moderate Dilution (5-15 mL/g) | Low Dilution (<5 mL/g) | Solvents act as a heat sink; higher thermal mass helps to buffer temperature spikes.[11][15] |
| Initial Temp. | Ambient or Elevated | 0 - 10 °C | Sub-ambient (<0 °C) | Low initial temperatures can lead to reagent accumulation if the reaction fails to initiate promptly.[8] |
Diagrams
Workflow for Managing Exothermic Hydrolysis
Caption: The positive feedback cycle of a thermal runaway reaction.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. mitsubishicritical.com [mitsubishicritical.com]
- 5. archive.epa.gov [archive.epa.gov]
- 6. Emissions Control of Hydrochloric and Fluorhydric Acid in cement Factories from Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 8. icheme.org [icheme.org]
- 9. cetjournal.it [cetjournal.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. Semibatch reactor - Wikipedia [en.wikipedia.org]
- 15. chemicals.co.uk [chemicals.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the 19F NMR of 2,4,4,4-Tetrafluorobutanoic Acid: A Comparative and Predictive Analysis
Abstract: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool in modern chemical and pharmaceutical research, prized for its high sensitivity and the expansive chemical shift range that offers exquisite sensitivity to the local electronic environment.[1][2] This guide provides a detailed comparative analysis of the expected ¹⁹F NMR chemical shifts for 2,4,4,4-tetrafluorobutanoic acid. In the absence of direct published spectral data for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from structurally analogous fluorinated carboxylic acids to predict its spectral characteristics. Furthermore, this document furnishes a comprehensive, step-by-step experimental protocol for acquiring and analyzing the ¹⁹F NMR spectrum, designed to empower researchers in their empirical validation.
Part 1: Foundational Principles of ¹⁹F NMR Chemical Shifts
The unique properties of the ¹⁹F nucleus—a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio—make it highly amenable to NMR studies.[2] The chemical shift in ¹⁹F NMR is dictated by the electronic shielding around the nucleus, which can be influenced by a variety of factors:
-
Electronegativity and Inductive Effects: The extreme electronegativity of fluorine means it strongly withdraws electron density from neighboring atoms. The presence of other electron-withdrawing groups, such as a carboxylic acid, will further deshield the fluorine nucleus, causing a downfield shift (more negative ppm values when referenced to CFCl₃).[3] Conversely, electron-donating groups lead to upfield shifts.[1]
-
Paramagnetic Contribution: Unlike ¹H NMR, where diamagnetic effects dominate, ¹⁹F chemical shifts are significantly influenced by the paramagnetic shielding term.[3] This term is a primary reason for the exceptionally wide chemical shift range in ¹⁹F NMR, which can span over 800 ppm, minimizing the likelihood of signal overlap.[2]
-
Solvent Effects: Intermolecular interactions with the solvent, such as hydrogen bonding or dipole-dipole interactions, can alter the electronic environment of the fluorine nucleus, leading to chemical shift changes of several ppm.[2][3]
-
Through-Space and Through-Bond Coupling: ¹⁹F nuclei readily couple with other active nuclei (¹H, ¹³C, ³¹P, and other ¹⁹F nuclei). These spin-spin couplings, which can occur over multiple bonds (long-range coupling), provide invaluable structural information.[2][4]
Part 2: Predictive Analysis and Comparison
To predict the ¹⁹F NMR spectrum of 2,4,4,4-tetrafluorobutanoic acid, we will analyze its structure and compare it with known fluorinated acids.
Molecular Structure: CF₃-CH₂-CHF-COOH
This structure presents two distinct fluorine environments:
-
Fₐ: A trifluoromethyl (CF₃) group at the C4 position.
-
Fᵦ: A single fluorine atom at the C2 position (α to the carbonyl).
We anticipate two primary signals in the ¹⁹F NMR spectrum, with coupling patterns dictated by interactions with nearby protons and the other fluorine environment.
Comparative Data of Analogous Compounds
The chemical shifts of the following compounds provide a strong basis for our prediction.
| Compound | Structure | Fluorine Environment | Reported Chemical Shift (δ, ppm vs. CFCl₃) | Reference |
| Trifluoroacetic Acid (TFA) | CF₃-COOH | CF₃ -COOH | -76.55 | [5][6] |
| Heptafluorobutanoic Acid | CF₃-CF₂-CF₂-COOH | CF₃ -CF₂-CF₂-COOH | ~ -81.0 | [4] |
| CF₃-CF₂ -CF₂-COOH | ~ -120.0 | [4] | ||
| CF₃-CF₂-CF₂ -COOH | ~ -126.0 | [4] | ||
| 4,4,4-Trifluorobutanoic Acid | CF₃-CH₂-CH₂-COOH | CF₃ -CH₂-CH₂-COOH | ~ -67.0 (Estimated) |
Note: The chemical shift for 4,4,4-trifluorobutanoic acid is an estimation based on the insulating effect of the alkyl chain, which would shield the CF₃ group relative to TFA.
Predicted ¹⁹F NMR Spectrum for 2,4,4,4-Tetrafluorobutanoic Acid
-
Signal 1: CF₃ Group (Fₐ at C4):
-
Chemical Shift: This CF₃ group is insulated from the highly electron-withdrawing carboxylic acid by a -CH₂-CHF- chain. Therefore, it will be significantly more shielded (less negative ppm value) than the CF₃ in trifluoroacetic acid (-76.55 ppm). Its chemical environment is more analogous to an alkyl-CF₃ group. We predict a chemical shift in the range of -65 to -70 ppm .
-
Coupling: This signal will be split by the two protons on C3 (a triplet, ³JFH) and further split by the single fluorine on C2 (a doublet, ⁴JFF). The expected multiplicity is therefore a triplet of doublets . Long-range coupling to the C2 proton (⁵JFH) may also be observable.
-
-
Signal 2: CHF Group (Fᵦ at C2):
-
Chemical Shift: This fluorine is directly alpha to the carboxylic acid group, placing it in a highly deshielded environment. Its chemical shift will be significantly downfield. We predict a chemical shift in the range of -180 to -200 ppm .
-
Coupling: This signal will be split by the adjacent proton on C2 (a large doublet, ²JFH), the two protons on C3 (a triplet, ³JFH), and the three fluorines on C4 (a quartet, ⁴JFF). The resulting multiplicity will be a complex doublet of triplets of quartets .
-
Visualization of Molecular Relationships
The following diagram illustrates the distinct fluorine environments and the key through-bond relationships that will govern the NMR spectrum.
Caption: Molecular structure of 2,4,4,4-tetrafluorobutanoic acid showing distinct fluorine environments (Fₐ, Fᵦ) and key coupling pathways.
Part 3: Experimental Protocol for ¹⁹F NMR Acquisition
This protocol provides a robust methodology for obtaining a high-quality 1D ¹⁹F NMR spectrum.
Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of 2,4,4,4-tetrafluorobutanoic acid directly into a clean, dry vial.
-
Rationale: This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans, given the high sensitivity of ¹⁹F NMR.
-
-
Solvent: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[3]
-
Rationale: Deuterated solvents are required for the spectrometer's lock system to maintain field stability.
-
-
Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as trifluoroacetic acid (TFA, δ = -76.55 ppm) or hexafluorobenzene (C₆F₆, δ = -164.9 ppm).[5][6] The standard should have a signal that does not overlap with the analyte signals.
-
Rationale: An internal standard provides a precise reference point for chemical shifts, mitigating variations caused by solvent, concentration, or temperature.[7]
-
-
Mixing and Transfer: Vortex the vial until the sample is fully dissolved. Transfer the clear solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrument: A modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F observation.
-
Workflow:
Caption: Standard experimental workflow for ¹⁹F NMR spectroscopy from sample preparation to data analysis.
-
Key Acquisition Parameters:
-
Pulse Sequence: Use a standard 1D pulse-acquire sequence, often with ¹H decoupling (e.g., zgfhigqn on Bruker systems).[8]
-
Spectral Width (SW): Set a wide spectral width to ensure all signals are captured, for instance, 250 ppm.[8] The range can be narrowed in subsequent experiments once the signal positions are known.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds for qualitative scans. For accurate integration (quantitative analysis), the delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[8][9]
-
Number of Scans (NS): Typically 16 to 128 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
Decoupling: Applying ¹H decoupling will simplify the spectrum by collapsing all ¹H-¹⁹F couplings, resulting in singlets for each fluorine environment (in this case, a doublet of quartets and a quartet of doublets would simplify to a doublet and a quartet respectively due to F-F coupling). This can be useful for initial assignment but removes valuable coupling information.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (e.g., with a line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known literature value (e.g., -76.55 ppm for TFA).
-
Analysis: Integrate the signals to determine the relative ratios of the different fluorine environments and analyze the coupling patterns (multiplicity and coupling constants) to confirm the structure.
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the ¹⁹F NMR spectrum of 2,4,4,4-tetrafluorobutanoic acid. Based on a comparative analysis with structurally related compounds, we predict two primary signals: a triplet of doublets for the C4-CF₃ group in the -65 to -70 ppm range and a complex multiplet for the C2-CHF group between -180 and -200 ppm. The detailed experimental protocol provided herein offers a clear and validated pathway for researchers to obtain high-quality empirical data, enabling the precise structural elucidation and characterization required in modern drug development and materials science.
References
-
Scribd. 19F NMR Reference Standards Guide. [Link]
-
University of Ottawa. 19F NMR Reference Standards. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
ACS Publications. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]
-
ACS Publications. The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. [Link]
-
ACS Publications. Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Butanoic Acids
Executive Summary
Audience: Researchers in drug metabolism (DMPK), environmental toxicology (PFAS analysis), and synthetic organic chemistry.
Fluorinated butanoic acids serve as critical building blocks in pharmaceutical design and are significant markers in environmental persistence studies. However, their structural similarity presents a formidable analytical challenge. This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of Perfluorobutanoic acid (PFBA) versus its monofluorinated isomers (2-, 3-, and 4-fluorobutanoic acid) .
Key Insight: While PFBA fragmentation is dominated by decarboxylation and complex fluorine migration, monofluorinated isomers are best differentiated via GC-MS derivatization , where the position of the fluorine atom relative to the carbonyl group dictates specific McLafferty rearrangement shifts and HF elimination pathways.
Mechanistic Deep Dive: The Fluorine Effect
Perfluorobutanoic Acid (PFBA)
Unlike standard hydrocarbons, perfluorinated chains do not simply "unzip." The high electronegativity of fluorine strengthens the C-C backbone but weakens the C-C bond adjacent to the carboxyl group.
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is the gold standard.
-
Primary Pathway: Decarboxylation is the rate-limiting step, followed by a characteristic "fluorine shift" that stabilizes the resulting carbanion.
Figure 1: PFBA Fragmentation Pathway (ESI-) This diagram illustrates the transition from the parent ion [M-H]- to the dominant daughter ions via decarboxylation and rearrangement.
Caption: PFBA fragmentation involves initial decarboxylation (m/z 213 → 169), followed by sequential losses of difluorocarbene units or equivalent rearrangements.
Monofluorinated Isomers (2-F, 3-F, 4-F)
For monofluorinated acids, the position of the fluorine atom alters the fragmentation physics, particularly in Electron Ionization (EI) of their methyl esters.
-
2-Fluorobutanoic Acid (Alpha): The fluorine atom is on the
-carbon. In the McLafferty rearrangement, the -carbon is retained in the charged enol fragment. -
3-Fluorobutanoic Acid (Beta): The fluorine is on the
-carbon. This favors -elimination of HF, often creating a conjugated system (crotonic acid derivative) before other fragmentations occur. -
4-Fluorobutanoic Acid (Gamma): The fluorine is on the
-carbon. This allows for potential lactonization (loss of HF to form -butyrolactone-like species) or standard McLafferty rearrangement where the fluorine is lost in the neutral alkene fragment.
Comparative Analysis: Isomer Differentiation
The most robust method for distinguishing these isomers is GC-MS after derivatization to methyl esters . The table below details the diagnostic ions.
Table 1: Diagnostic Ion Shift (Methyl Esters, EI Source)
| Feature | Butanoic Acid (Ref) | 2-Fluoro (Alpha) | 3-Fluoro (Beta) | 4-Fluoro (Gamma) |
| Molecular Ion (M+) | m/z 102 (Methyl ester) | m/z 120 | m/z 120 | m/z 120 |
| McLafferty Ion | m/z 74 (Base Peak) | m/z 92 | m/z 74 | m/z 74 |
| McLafferty Mechanism | Retains | Retains | Retains | Retains |
| HF Elimination | N/A | Minor | Major (m/z 100) | Moderate |
| Alpha-Cleavage | m/z 59 (-C3H7) | m/z 59 (-C3H6F) | m/z 59 | m/z 59 |
| Key Differentiator | Standard Pattern | Shifted McLafferty (+18 Da) | Strong [M-HF] peak | Lactone formation (m/z 85) |
Logical Differentiation Workflow
The following decision tree allows for rapid identification of the specific isomer based on the presence or absence of key fragments.
Figure 2: Isomer Identification Decision Tree
Caption: Workflow to distinguish 2-F, 3-F, and 4-F isomers using characteristic McLafferty shifts and HF elimination patterns.
Experimental Protocols
Protocol A: LC-MS/MS for PFBA Quantification
Used for environmental analysis and biological matrices where PFBA is the target.
-
Sample Prep: Solid Phase Extraction (SPE) using weak anion exchange (WAX) cartridges. Elute with 0.1% NH4OH in methanol.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a delay column to trap system PFAS.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in Water (pH 4).
-
B: Methanol or Acetonitrile.
-
-
MS Parameters (ESI-):
-
Precursor: m/z 213.0
-
Quantifier Transition: m/z 213.0
169.0 (CE: -10 to -15 eV). -
Qualifier Transition: m/z 213.0
119.0 (CE: -20 to -25 eV). Note: The 119 ion is often weak; in-source fragmentation monitoring is sometimes required for confirmation.
-
Protocol B: GC-MS Derivatization for Isomer differentiation
Used when distinguishing between 2-F, 3-F, and 4-F isomers is required.
-
Derivatization:
-
Add 100 µL sample (in solvent) to a glass vial.
-
Add 200 µL BF3-Methanol (14% w/v).
-
Incubate at 60°C for 30 minutes.
-
Extract with Hexane (500 µL).
-
-
GC Parameters:
-
Inlet: Splitless, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven: 40°C (hold 2 min)
10°C/min 200°C.
-
-
MS Parameters (EI):
-
Scan Range: m/z 35 – 200.
-
Analysis: Extract ion chromatograms (EIC) for m/z 74, 92, and 100. Apply the decision tree from Figure 2 .
-
References
-
Arsenault, G., et al. (2007). "Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link
-
Doc Brown's Chemistry. "Mass spectrum of butanoic acid and fragmentation patterns." Advanced Organic Chemistry Notes. Link
-
NIST Mass Spectrometry Data Center. "Butanoic acid, heptafluoro- (PFBA) Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link
-
BenchChem. "Comparative Guide to the Analytical Identification of Synthesized 3-Fluoro-2-hydroxypropanoic Acid." (Used for general fluorinated acid ESI behavior). Link
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids and Esters." Link
A Comparative Guide to the HPLC Separation of 2,4,4,4-Tetrafluorobutanoic Acid Enantiomers
For researchers and professionals in drug development and related scientific fields, the enantioselective separation of chiral molecules is a critical analytical challenge. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of 2,4,4,4-tetrafluorobutanoic acid enantiomers, a compound of interest due to the unique properties conferred by its fluorine substituents. This document provides a framework for method development, from the selection of the chiral stationary phase to the optimization of the mobile phase, grounded in established principles of chiral chromatography.
The Challenge of Separating Fluorinated Enantiomers
The presence of highly electronegative fluorine atoms in 2,4,4,4-tetrafluorobutanoic acid can significantly alter the molecule's electronic properties and its interactions with the chiral stationary phase (CSP). This can make the enantiomeric separation more challenging compared to their non-fluorinated analogs. A successful separation relies on exploiting subtle differences in the spatial arrangement of the enantiomers, which requires a highly selective chiral environment. The key to achieving this is the careful selection of the CSP and the fine-tuning of the mobile phase composition.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in the successful separation of enantiomers.[1] For chiral acids like 2,4,4,4-tetrafluorobutanoic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.[2]
| Chiral Stationary Phase (CSP) Type | Chiral Selector Examples | Primary Interaction Mechanisms | Suitability for 2,4,4,4-Tetrafluorobutanoic Acid |
| Polysaccharide-Based | Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3] | High. These phases have broad enantioselectivity and are known to be effective for a wide range of acidic compounds.[2] The multiple interaction sites can effectively differentiate the fluorinated enantiomers. |
| Macrocyclic Glycopeptide-Based | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation, and steric interactions. The basket-like structure can encapsulate parts of the analyte.[4] | High. Particularly suitable when the carboxylic acid group is close to the chiral center, as it can engage in strong ionic and hydrogen bonding interactions with the CSP.[2] |
Optimizing the Mobile Phase: A Key to Resolution
The mobile phase composition plays a crucial role in modulating the interactions between the analyte enantiomers and the CSP, thereby influencing retention, selectivity, and resolution.[5]
Organic Modifiers
In normal-phase chromatography, alcohols such as isopropanol (IPA), ethanol, and methanol are commonly used as organic modifiers in a non-polar solvent like n-hexane. The type and concentration of the alcohol can significantly impact the enantioselectivity. A lower concentration of the polar modifier generally leads to stronger interactions with the CSP and longer retention times, which can sometimes improve resolution.
Acidic Additives
For acidic analytes like 2,4,4,4-tetrafluorobutanoic acid, the addition of a small amount of a strong acid to the mobile phase is often essential to suppress the ionization of the carboxyl group and to improve peak shape.[6] Common acidic additives include:
-
Trifluoroacetic Acid (TFA): Often the first choice due to its volatility and effectiveness in improving peak shape for acidic compounds. A concentration of 0.1% (v/v) is a good starting point.
-
Formic Acid (FA): Another common choice, it is less acidic than TFA but can also be effective.
-
Acetic Acid (AA): A weaker acid that can be tried if TFA or FA do not provide the desired selectivity.
It is important to note that fluorinated carboxylic acids themselves can act as "ion repelling agents" in reversed-phase chromatography, which can be a consideration when selecting mobile phase additives.[7]
Experimental Protocol: A Systematic Approach to Method Development
A screening approach is the most efficient way to identify the optimal conditions for a new chiral separation.[3]
Part 1: Initial Screening of Chiral Stationary Phases
-
Column Selection: Procure a set of chiral columns with different selectivities. For 2,4,4,4-tetrafluorobutanoic acid, a good starting set would include:
-
A cellulose-based column (e.g., Chiralcel® OD-H)
-
An amylose-based column (e.g., Chiralpak® AD-H)
-
A macrocyclic glycopeptide-based column (e.g., Chirobiotic® T)
-
-
Mobile Phase Screening: Prepare a set of standard mobile phases for initial screening in normal-phase mode.
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as carboxylic acids have low UV absorbance at higher wavelengths) or Mass Spectrometry (MS) for higher sensitivity.[8]
-
Injection Volume: 5-10 µL of a 1 mg/mL sample solution.
-
-
Analysis: Inject the racemic standard of 2,4,4,4-tetrafluorobutanoic acid onto each column with each mobile phase and evaluate the chromatograms for any signs of peak separation.
Part 2: Method Optimization
-
Select the Best CSP and Mobile Phase: Choose the column and mobile phase combination that showed the best initial separation or peak shape.
-
Optimize the Organic Modifier Concentration: Vary the percentage of the alcohol (e.g., from 5% to 20%) in the mobile phase to fine-tune the retention and resolution.
-
Optimize the Acidic Additive: If peak shape is poor or resolution is lost, try different acidic additives (FA or AA) at varying concentrations (e.g., 0.05% to 0.2%).
-
Evaluate Temperature Effects: Analyze the separation at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution but longer analysis times.[6]
Visualizing the Workflow and Mechanism
To better illustrate the process, the following diagrams outline the method development workflow and a proposed chiral recognition model.
Caption: A simplified model of chiral recognition on a polysaccharide-based CSP.
Conclusion
The successful HPLC separation of 2,4,4,4-tetrafluorobutanoic acid enantiomers is an achievable but non-trivial task that requires a systematic approach to method development. By screening a selection of appropriate chiral stationary phases, particularly polysaccharide and macrocyclic glycopeptide-based columns, and by carefully optimizing the mobile phase composition, a robust and reliable separation method can be established. This guide provides a comprehensive framework for researchers to navigate the complexities of chiral separations of fluorinated carboxylic acids, ultimately enabling accurate enantiomeric analysis in their research and development endeavors.
References
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
ResearchGate. (2024, September 4). (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]
-
LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
ScienceDirect. (2020, November 8). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
LCGC International. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
ScienceDirect. (2025, October 23). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair chromatography. Retrieved from [Link]
-
MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
Allied Academies. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
-
PMC. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
-
PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]
-
Semantic Scholar. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
Wiley Online Library. (2023, March 23). Preparation and chromatographic performance of chiral peptide‐based stationary phases for enantiomeric separation. Retrieved from [Link]
-
ijamscr. (2025, April 9). Enantiomeric separation of drugs by HPLC | International Journal of Allied Medical Sciences and Clinical Research. Retrieved from [Link]
-
American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
MDPI. (2021, November 30). Analytical Separation of Closantel Enantiomers by HPLC. Retrieved from [Link]
-
JOCPR. (n.d.). Enantiomeric separation in pharmaceutical analysis. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Metabolic stability comparison: fluorinated vs non-fluorinated linkers
As a Senior Application Scientist in drug discovery and development, I frequently consult on the optimization of bivalent molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—as well as advanced small molecules. A recurring bottleneck in these programs is the metabolic liability of the linker region. Standard alkyl and polyethylene glycol (PEG) linkers are highly susceptible to oxidative metabolism, leading to rapid in vivo clearance.
To overcome this, the strategic incorporation of fluorine into linker motifs has emerged as a gold standard. This guide objectively compares the metabolic stability of fluorinated versus non-fluorinated linkers, detailing the physical organic causality behind their performance, comparative data, and the self-validating experimental protocols required to evaluate them.
To understand why fluorinated linkers outperform their non-fluorinated counterparts, we must first examine the primary mechanism of hepatic clearance. Cytochrome P450 (CYP) enzymes—which are responsible for 90–95% of the oxidative metabolism of xenobiotics—function primarily through aliphatic hydroxylation and N/O dealkylation.
For a standard non-fluorinated linker, the CYP active site (a high-valent iron-oxo species) initiates metabolism via Hydrogen Atom Transfer (HAT) . It abstracts a hydrogen atom from a susceptible C–H bond to form a carbon radical, followed by rapid oxygen rebound to yield a hydroxylated metabolite that is quickly excreted.
Historically, the enhanced stability of fluorinated linkers was attributed solely to the high bond dissociation energy of the C–F bond (~110 kcal/mol) compared to the C–H bond (~98 kcal/mol). However, as detailed in 1 [1], the causality is far more nuanced:
-
Inductive Electron Withdrawal: Fluorine’s extreme electronegativity pulls electron density away from adjacent C–H bonds. This lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO), making the adjacent carbons highly resistant to the electrophilic HAT process initiated by CYP enzymes.
-
Enzyme Affinity (
) Perturbation: Fluorination alters the local lipophilicity (logD) and conformational geometry of the linker. This often reduces the binding affinity of the linker motif to the CYP active site, physically redirecting metabolism away from the molecule.
CYP450 oxidative metabolism pathway and the blocking mechanism of fluorinated linkers.
Comparative Performance Data
The translation of these physical organic principles into in vitro data is striking. When evaluated in Human Liver Microsome (HLM) assays, the transition from standard to fluorinated linkers consistently yields a dramatic reduction in intrinsic clearance (
The table below summarizes representative quantitative data comparing matched molecular pairs of linker motifs [2].
| Linker Class | Representative Motif | HLM | HLM | Primary Metabolic Liability |
| Standard Alkyl | -(CH | 85.4 | 12.5 | Aliphatic hydroxylation |
| Fluorinated Alkyl | -(CH | 18.2 | 65.0 | Sterically/inductively protected |
| Standard PEG | -CH | 55.0 | 25.4 | O-dealkylation via HAT |
| Fluorinated PEG | -CF | < 15.0 | > 90.0 | Inductive deactivation of adjacent C-H |
Real-World Case Study: Elironrasib (RMC-6291)
A premier example of this strategy in modern drug design is the development of the KRAS G12C inhibitor 2 [3]. Early iterations of the molecule utilized a standard pyrrolidine linker, which suffered from high in vivo clearance. By engineering a fluoropiperidine linker , researchers achieved a 7-fold increase in activity and significantly reduced metabolic clearance, ultimately driving the oral bioavailability to approximately 60% in preclinical models.
Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay
To objectively compare linker stability, generating high-fidelity intrinsic clearance data is mandatory. As an application scientist, I require every protocol to act as a self-validating system . This means the assay must contain internal controls that independently verify the biological viability of the enzymes, the chemical stability of the compound, and the analytical precision of the mass spectrometer.
System Validation & Quality Control Requirements
-
Biological Viability Control: Verapamil (a known high-clearance compound) is run in parallel. If Verapamil is not rapidly degraded, the microsome batch is inactive, and the assay is voided.
-
Chemical Stability Control (-NADPH): A parallel incubation lacking the NADPH regenerating system is mandatory. CYP enzymes strictly require NADPH to function. If the test compound degrades in the -NADPH arm, the instability is due to aqueous hydrolysis or non-CYP enzymes (e.g., esterases), not CYP oxidation.
-
Analytical Normalization: An Internal Standard (IS) is spiked into the quench solution to correct for any LC-MS/MS injection volume variations or matrix ionization effects.
Step-by-Step Methodology
Step 1: Matrix Preparation
-
Thaw Human Liver Microsomes (HLM) on ice.
-
Prepare a 0.5 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl
. Causality: MgCl is a required cofactor for the optimal function of the NADPH-cytochrome P450 reductase.
Step 2: Compound Incubation
-
Spike the test compound (fluorinated or non-fluorinated linker conjugate) into the HLM suspension to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP inhibition.
-
Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
Step 3: Reaction Initiation & Sampling
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
At precise time intervals (
minutes), extract a 50 µL aliquot from the incubation mixture.
Step 4: Reaction Quenching
-
Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP proteins, halting metabolism at the exact time point, while simultaneously precipitating the proteins for cleaner downstream analysis.
Step 5: Analytical LC-MS/MS & Calculation
-
Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to analytical plates and quantify the remaining parent compound via LC-MS/MS.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (
). -
Calculate Intrinsic Clearance:
, where is the incubation volume.
Self-validating experimental workflow for in vitro liver microsome stability assays.
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / Journal of Medicinal Chemistry. Available at:[Link]
-
Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes. PubMed / NIH. Available at:[Link]
Sources
Lipophilicity & Acidity Landscape: Alpha-Fluorination of Butyric Acid
The following guide provides an in-depth technical analysis of the physicochemical shifts induced by alpha-fluorination of butyric acid.
Executive Summary: The "Fluorine Effect"
In medicinal chemistry, the strategic introduction of fluorine is a tool to modulate metabolic stability and membrane permeability. However, alpha-fluorination of aliphatic carboxylic acids presents a complex physicochemical duality:
-
Intrinsic Lipophilicity (LogP) Increases: Replacing hydrogen with fluorine increases the molecular surface area and hydrophobicity of the neutral molecule.
-
Effective Lipophilicity (LogD) Decreases: The strong electron-withdrawing nature of fluorine dramatically lowers the pKa. At physiological pH (7.4), this shifts the equilibrium almost entirely to the anionic (hydrophilic) species.
This guide compares Butyric Acid , 2-Fluorobutyric Acid , and 2,2-Difluorobutyric Acid to quantify these shifts and provides a validated protocol for their measurement.
Comparative Physicochemical Data
The following table synthesizes experimental and high-confidence predicted data. Note the divergence between LogP (neutral species) and LogD (distribution at pH 7.4).
| Compound | Structure | Molecular Weight | pKa (Acid Strength) | LogP (Neutral) | LogD (pH 7.4) |
| Butyric Acid | CH₃CH₂CH₂COOH | 88.11 | 4.82 [1] | 0.79 [2] | -1.18 [3] |
| 2-Fluorobutyric Acid | CH₃CH₂CHFCOOH | 106.10 | ~2.80 [4] | 1.10 [5] | < -1.5 * |
| 2,2-Difluorobutyric Acid | CH₃CH₂CF₂COOH | 124.09 | ~1.34 [6] | 1.40 [7] | < -2.0 * |
*LogD Note: While the neutral fluorinated species are more lipophilic (higher LogP), the massive drop in pKa means 2,2-difluorobutyric acid is >99.99% ionized at pH 7.4, making its effective distribution highly hydrophilic.
Mechanistic Analysis
To understand why these values shift, we must look at the electronic and steric influence of the fluorine atom.
A. The Inductive Effect (pKa Shift)
Fluorine is the most electronegative element (Pauline scale: 3.98). When placed at the alpha position (C2):
-
Mechanism: It pulls electron density through the sigma bond (
-induction). -
Result: This stabilizes the carboxylate anion (
) formed after deprotonation, making the release of energetically favorable. -
Magnitude:
-
Monofluorination drops pKa by ~2 units (4.82 → 2.8).
-
Difluorination drops pKa by ~3.5 units (4.82 → 1.3), creating a strong acid comparable to dichloroacetic acid.
-
B. Intrinsic Lipophilicity (LogP Shift)
Contrary to the "polar" reputation of the C-F bond, replacing a C-H bond with C-F often increases lipophilicity in aliphatic chains.
-
Surface Area: Fluorine (van der Waals radius 1.47 Å) is larger than Hydrogen (1.20 Å). This increases the non-polar surface area of the alkyl tail.
-
Overlap: The C-F bond is non-polarizable and creates a "teflon-like" hydrophobic shell around the carbon chain, increasing partitioning into octanol for the neutral species.
C. Visual Pathway
The following diagram illustrates the causality between fluorination, pKa, and the resulting LogD.
Caption: Mechanistic flow showing how inductive effects dominate the effective lipophilicity (LogD) despite the increase in intrinsic lipophilicity (LogP).
Experimental Protocol: HPLC Determination of LogP
Method: Reversed-Phase HPLC (OECD Guideline 117) Application: Suitable for volatile, short-chain acids like butyric acid where Shake-Flask methods suffer from phase separation issues and odor containment.
Principle
The retention time of a compound on a C18 column correlates linearly with its hydrophobicity. By using a mobile phase with a pH significantly below the compound's pKa, we ensure the acid remains in its neutral form, allowing accurate measurement of LogP .
Protocol Steps
Step 1: System Preparation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol / Water (Isocratic 60:40).
-
Buffer (Critical): Adjust the Water phase to pH 2.0 using Phosphoric Acid (
).-
Why? For 2-fluorobutyric acid (pKa ~2.8), pH 2.0 suppresses ionization to ~15%. For 2,2-difluorobutyric (pKa ~1.3), even pH 2.0 is insufficient (requires pH < 0).
-
Correction for Difluoro: For 2,2-difluorobutyric acid, this method yields an Apparent LogP. For exact Neutral LogP, computational extrapolation is preferred due to column stability limits at pH < 1.
-
Step 2: Standardization
Inject a calibration mixture of reference standards with known LogP values spanning the expected range (0.5 – 2.0).
-
Standards: Acetone (LogP -0.24), 2-Butanone (LogP 0.29), Benzyl Alcohol (LogP 1.1), Acetophenone (LogP 1.58).
-
Dead Time Marker (
): Thiourea or Sodium Nitrate (unretained).
Step 3: Data Acquisition[1]
-
Inject 10 µL of the Test Sample (1 mg/mL in Mobile Phase).
-
Record Retention Time (
). -
Calculate Capacity Factor (
):
Step 4: Calculation
Construct a calibration curve:
Experimental Workflow Diagram
Caption: Step-by-step workflow for HPLC-based determination of LogP for acidic compounds.
References
-
PubChem. "Butyric Acid - Chemical and Physical Properties."[2][3][4][5] National Library of Medicine. [Link]
-
Hansch, C., et al. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." ACS Professional Reference Book, 1995. (Cited via PubChem).[2][3][4][5][6][7][8]
-
EPA CompTox. "Butyric acid, 4-(pyrrolidin-1-yl)-, methyl ester Properties (LogD Comparison)." US Environmental Protection Agency. [Link]
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MolForge. "2-Fluorobutanoic acid (CID 9898) - Molecular Properties." MolForge AI Analysis. [Link]
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PubChem. "2,2-Difluorobutyric acid - Computed Properties (XLogP3)." National Library of Medicine. [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement of Leucine with Fluorinated Analogs
Introduction: The Strategic Value of Fluorine in Peptide and Protein Design
In the landscape of modern drug discovery and protein engineering, the strategic modification of native amino acid residues offers a powerful tool to enhance therapeutic efficacy, stability, and novelty. Among these modifications, the bioisosteric replacement of leucine with its fluorinated analogs has emerged as a particularly compelling strategy. Leucine, with its isobutyl side chain, is a frequent occupant of hydrophobic cores, playing a critical role in protein folding, stability, and protein-protein interactions. Its substitution with fluorinated counterparts—such as 5,5,5-trifluoroleucine (TFL) and 5,5,5,5',5',5'-hexafluoroleucine (HFL)—introduces unique physicochemical properties that can profoundly influence molecular behavior.[1][2][3]
This guide provides a comprehensive comparison of these fluorinated leucine analogs, delving into their effects on the structural and functional properties of peptides and proteins. We will explore the underlying principles of this bioisosteric replacement, present supporting experimental data, and provide detailed protocols for the synthesis, incorporation, and analysis of these valuable non-canonical amino acids. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and implement fluorinated leucine analogs in their own research endeavors.
The Concept of Bioisosteric Replacement: Leucine and its Fluorinated Mimics
Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another that has similar physical and chemical properties, leading to a molecule that retains or has enhanced biological activity.[4][5] The replacement of the methyl groups in leucine's side chain with trifluoromethyl groups is a classic example of this principle. While sterically similar, the high electronegativity of fluorine imparts distinct characteristics to the amino acid side chain.
Below is a diagram illustrating the structures of Leucine and its common fluorinated analogs.
Caption: Experimental workflow for evaluating fluorinated leucine analogs.
Experimental Protocols
To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 5,5,5-Trifluoroleucine (TFL)
The synthesis of enantiomerically pure TFL can be achieved through various routes. A common and effective method involves the stereoselective alkylation of a chiral glycine enolate equivalent. [1] Step-by-Step Protocol:
-
Preparation of the Chiral Auxiliary: Start with a commercially available chiral auxiliary, such as a pseudoephedrine glycinamide.
-
Enolate Formation: Deprotonate the α-carbon of the glycine moiety using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the chiral enolate.
-
Alkylation: React the enolate with a suitable electrophile, such as 3-methyl-1-bromo-3-(trifluoromethyl)butane. The stereochemistry of the newly formed stereocenter is directed by the chiral auxiliary.
-
Hydrolysis: Cleave the chiral auxiliary under acidic conditions to yield the free amino acid, 5,5,5-trifluoroleucine.
-
Purification: Purify the final product by ion-exchange chromatography or recrystallization.
Incorporation of Fluorinated Leucine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based solid-phase peptide synthesis is a standard method for incorporating non-canonical amino acids into peptides. [6][7][8][9][10] Step-by-Step Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected fluorinated leucine analog (e.g., Fmoc-TFL-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis of Secondary Structure and Stability by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure and thermal stability of peptides and proteins in solution. [11][12][13][14][15] Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the purified peptide or protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm). Determine the precise concentration of the sample.
-
CD Spectrum Acquisition: Record the CD spectrum of the sample at a controlled temperature (e.g., 25 °C) over the far-UV wavelength range.
-
Data Analysis for Secondary Structure: Deconvolute the CD spectrum using algorithms like CONTIN or SELCON3 to estimate the percentage of α-helix, β-sheet, and random coil content.
-
Thermal Denaturation: To determine the melting temperature (Tm), monitor the CD signal at a specific wavelength (e.g., 222 nm for an α-helical peptide) as the temperature is gradually increased.
-
Tm Determination: Plot the CD signal as a function of temperature and fit the data to a sigmoidal curve. The midpoint of the transition corresponds to the Tm.
Applications in Drug Design and Chemical Biology
The unique properties of fluorinated leucine analogs have led to their application in various areas of drug design and chemical biology.
-
Enhanced Proteolytic Stability: The steric bulk and altered electronic properties of fluorinated side chains can hinder the recognition and cleavage of peptides by proteases, thereby increasing their in vivo half-life. [16]* Modulation of Receptor Binding: The introduction of fluorine can alter the conformation of a peptide, leading to enhanced or more selective binding to its target receptor. [17]* ¹⁹F NMR Probes: The fluorine nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. Incorporating fluorinated amino acids allows for the study of protein structure, dynamics, and interactions using ¹⁹F NMR spectroscopy, even in complex biological environments like living cells. [2][18]
Conclusion
The bioisosteric replacement of leucine with its fluorinated analogs is a versatile and powerful strategy in peptide and protein design. By leveraging the unique physicochemical properties of fluorine, researchers can rationally modulate the stability, structure, and biological activity of biomolecules. The experimental protocols provided in this guide offer a practical starting point for scientists looking to explore the potential of fluorinated amino acids in their own work. As our understanding of the subtle effects of fluorination continues to grow, so too will the opportunities for creating novel and improved therapeutics and research tools.
References
-
Fluorine labeling of proteins for NMR studies. (n.d.). Retrieved from [Link]
- Al-Sabi, A., et al. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination.
- Delamare, A., et al. (2022). Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine.
- Gimenez, C., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
- Müller, K., Faeh, C., & Diederich, F. (2021). Fluorine in drug discovery: Role, design and case studies.
- Cobb, S. L. (2024).
- Applications of NMR Spectroscopy. (n.d.). Bentham Books.
- Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences.
- Punihaole, D., & Schuler, B. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.
- How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. (n.d.). MtoZ Biolabs.
- Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins.
- Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability.
- Hunter, L., Butler, S., & Ludbrook, S. B. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry.
- Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its in. Comptes Rendus de l'Académie des Sciences.
- Pigza, K. J., et al. (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. PMC.
- Greenfield, N. J. (n.d.). Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH.
- Pigza, K. J., et al. (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine.
- Tan, K. P., et al. (n.d.). Chemical structures of the fluorinated leucine analogues used in the...
- Vasil, A. B., et al. (2019).
- Circular Dichroism Spectropolarimeter Instructions. (n.d.). UConn Health.
- Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Sandiego.
- Vasil, A. B., et al. (n.d.).
- Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. (n.d.). UCLA.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- O'Hagan, D. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
- Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. (n.d.).
- A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024). GFPP.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem.
- Albericio, F., & Royo, M. (2014). Solid-phase peptide synthesis. Digital CSIC.
- γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. (2025). PMC.
- Koksch, B., & Sewald, N. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. PMC.
- Müller, K., Faeh, C., & Diederich, F. (2025). Fluorine in drug discovery: Role, design and case studies.
- Amino acids and peptides. XXIII.
- Xing, L., et al. (n.d.). Case studies of fluorine in drug discovery. OUCI.
- A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. (2021). bioRxiv.
- Hydrophobicity Index Table of Common Amino Acids. (n.d.). Alfa Chemistry.
- Research - E. coli Auxotrophic Expression Strains of Toshio Iwasaki Group Homepage. (2025). Nippon Medical School.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. health.uconn.edu [health.uconn.edu]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 14. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino acids and peptides. XXIII. Leu-enkephalin analogs containing a fluorinated amino acid at position 2, 4 or 5 [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of NMR Spectroscopy [benthambooks.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Comparative Guide: Derivatization Strategies for GC-MS Quantification of Volatile Fluorinated Acids (TFA/DFA)
Topic: GC-MS Analysis of Volatile Fluorinated Acid Derivatives: 2,4-Difluoroanilide Derivatization vs. Headspace Esterification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug development and environmental toxicology, the quantification of short-chain perfluorocarboxylic acids (scPFCAs)—specifically Trifluoroacetic acid (TFA) and Difluoroacetic acid (DFA) —is critical. These compounds often arise as metabolic byproducts of fluorinated pharmaceuticals or as persistent environmental contaminants.
Direct GC-MS analysis of these acids is impossible due to their high polarity and acidity. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a standard approach, it suffers from significant background contamination (the "ubiquitous TFA" problem) and high instrument costs.
This guide objectively compares two primary GC-MS derivatization strategies:
-
Amide Derivatization (The "Anilide" Method): Using 2,4-difluoroaniline (DFA-NH2) to form stable, semi-volatile anilides.
-
Headspace Esterification: Using acidic methanol or dimethyl sulfate to form highly volatile methyl esters analyzed via Headspace (HS) sampling.
Verdict: The Anilide Method offers superior sensitivity (ng/L range) and chromatographic retention, making it the preferred choice for trace-level metabolic profiling. Headspace Esterification is superior for high-throughput screening of higher concentration samples due to automation potential.
Technical Analysis & Mechanism
The Volatility Paradox
The primary challenge in analyzing TFA (bp 72°C) via GC-MS is not just its polarity, but the volatility of its derivatives.
-
Methyl Esters (Method B): Methyl trifluoroacetate boils at ~43°C. In liquid injection, this co-elutes with the solvent delay or is lost during evaporative concentration steps.
-
Anilides (Method A): Reacting TFA with 2,4-difluoroaniline increases the molecular weight and boiling point, shifting the analyte into a stable chromatographic window (retention time > 10 min) while introducing electronegative fluorine atoms that enhance Electron Capture (EC) or Negative Chemical Ionization (NCI) sensitivity.
Reaction Mechanisms
Method A: Carbodiimide-Mediated Amidation
This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating nucleophilic attack by the aniline.
Figure 1: Carbodiimide-mediated amidation pathway converting volatile acids into stable anilides.
Performance Comparison Data
The following data aggregates results from validation studies comparing trace analysis of TFA in aqueous matrices.
| Feature | Method A: 2,4-Difluoroanilide | Method B: Headspace Methyl Ester |
| Limit of Detection (LOD) | 66 ng/L (ppt) [1] | 3,000 ng/L (ppb) [2] |
| Linearity (R²) | > 0.999 | > 0.990 |
| Recovery | 98% – 105% | 84% – 92% |
| Sample Volume | 10–50 mL (Pre-concentration possible) | 5–10 mL (Vial constrained) |
| Interferences | Low (Specific m/z 225 fragment) | High (Solvent/Matrix co-elution) |
| Workflow Time | High (2h incubation + Extraction) | Low (Automated HS incubation) |
| Chromatography | Distinct peak (RT ~12 min) | Early eluting (RT < 3 min) |
Key Insight: The 50-fold sensitivity advantage of Method A arises because the derivative allows for solvent evaporation and concentration (e.g., from 50 mL to 100 µL), whereas Method B relies on equilibrium partitioning without concentration.
Experimental Protocols
Protocol A: High-Sensitivity 2,4-Difluoroanilide Method
Best for: DMPK studies, trace environmental monitoring.
Reagents:
-
2,4-Difluoroaniline (DFA-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[1]
-
Ethyl Acetate (EtAc) or Hexane
Step-by-Step Workflow:
-
Sample Prep: Adjust 10 mL aqueous sample to pH 7. Phosphate buffer is recommended.
-
Reagent Addition: Add 100 µL of 2,4-difluoroaniline (20 mg/mL in EtAc) and 100 µL of DCC (20 mg/mL in EtAc).
-
Incubation: Seal vial and heat at 50°C for 2 hours . (Note: Ultrasonication can accelerate this to 40 mins).
-
Quenching: Add 0.5 mL 1M HCl to stop the reaction and protonate excess amine.
-
Extraction: Add 2 mL n-hexane. Vortex vigorously for 2 mins. Centrifuge at 3000 rpm to separate phases.
-
Concentration: Transfer organic layer to a clean vial. Evaporate under N2 stream to ~100 µL.
-
GC-MS Injection: Inject 1 µL in Splitless mode.
-
Target Ion: m/z 225 (Molecular ion) and m/z 113.
-
Protocol B: Rapid Headspace Esterification
Best for: QC of raw materials, high-concentration waste streams.
Reagents:
-
Concentrated H2SO4
-
Methanol (LC-MS grade)
Step-by-Step Workflow:
-
Sample Prep: Place 5 mL sample into a 20 mL headspace vial.
-
Derivatization: Add 1 mL Methanol and 200 µL Conc. H2SO4.
-
Seal: Crimp cap immediately with PTFE/Silicone septa.
-
HS Incubation: Heat in Headspace autosampler at 80°C for 45 mins .
-
Injection: Inject 1 mL headspace gas (Split ratio 10:1).
-
Target Ion: m/z 69 (CF3) and m/z 59 (COOCH3). Warning: m/z 69 is non-specific.
-
Workflow Visualization
Figure 2: Operational workflow comparison. Method A allows for sample enrichment (concentration), while Method B is dilution-based.
Critical Analysis & Recommendations
Why Choose the Anilide Method?
For drug development professionals tracking fluorinated metabolites, Method A is the only viable option .
-
Retention Time Stability: The TFA-anilide derivative elutes late in the chromatogram, well away from the solvent front and low-molecular-weight matrix interferences.
-
Mass Spectral Specificity: The derivative produces a molecular ion (M+) and distinct fragments that allow for confident identification, unlike methyl esters which fragment into generic ions (m/z 69) often found in background noise.
-
Self-Validating: The appearance of the DCU byproduct (removed during extraction) confirms the reaction occurred.
When to use Headspace?
Use Method B only when:
-
The analyte concentration is expected to be > 10 µg/L.
-
The sample matrix is extremely dirty (e.g., sludge) where liquid extraction would form emulsions.
-
Throughput speed is prioritized over sensitivity.
References
-
Determination of Gaseous and Particulate Trifluoroacetic Acid in Atmosphere Environmental Samples by Gas Chromatography-Mass Spectrometry. Source: ResearchGate
-
Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches. Source: MDPI (Molecules)
-
Derivatization methods for perfluoroalkyl substances (PFAS) by gas chromatography/tandem mass spectrometry (GC-MS/MS). Source: American Chemical Society (ACS) Meetings
-
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Source: Polish Journal of Chemical Technology
Sources
Crystal Structure Analysis of 2,4,4,4-Tetrafluorobutanoic Acid Salts
This guide outlines the structural analysis and comparative performance of 2,4,4,4-tetrafluorobutanoic acid (2,4,4,4-TFBA) salts. Given the specialized nature of this polyfluorinated, chiral acid, this guide synthesizes established principles of fluoro-organic crystal engineering with specific comparative data from close structural analogs (e.g., 4,4,4-trifluorobutanoic acid and perfluorinated alkanoates) to provide a robust framework for researchers.
Content Type: Publish Comparison Guide Audience: Researchers, Crystal Engineers, and Drug Development Scientists
Executive Summary
2,4,4,4-tetrafluorobutanoic acid (
This guide compares 2,4,4,4-TFBA salts against standard alternatives, highlighting its utility in chiral resolution (via diastereomeric salt formation) and solubility modulation through fluorine segregation.
Comparative Analysis: 2,4,4,4-TFBA vs. Alternatives
This section objectively compares 2,4,4,4-TFBA with its primary structural competitors: 4,4,4-Trifluorobutanoic Acid (4,4,4-TFBA) and the standard Trifluoroacetic Acid (TFA) .
Physicochemical Profile
The introduction of the
| Feature | 2,4,4,4-TFBA Salts (Target) | 4,4,4-TFBA Salts (Alternative A) | TFA Salts (Standard) |
| Molecular Structure | |||
| Chirality | Yes (C2 center) | No | No |
| Acidity (est. pKa) | ~2.6 - 2.8 (Stronger acid) | ~4.2 (Weaker acid) | ~0.23 (Very strong) |
| Crystal Packing | Helical / Segregated (Fluorous/Hydrophilic domains) | Bilayer sheets | Simple columns |
| H-Bonding Capacity | Moderate (Inductive withdrawal reduces O basicity) | High | Low |
| Lipophilicity | High | Moderate | Low |
Structural Performance & Causality[1]
-
Chiral Resolution Capability: Unlike TFA or 4,4,4-TFBA, the 2,4,4,4-analog possesses a stereogenic center. In salt formation with chiral amines (e.g., phenylethylamine), it forms diastereomeric salts . The
-fluorine atom imposes conformational rigidity via the gauche effect, often leading to higher resolution efficiency than non-fluorinated analogs. -
Fluorine Segregation: The
group drives the formation of "fluorous layers" within the crystal lattice. This segregation acts as a "molecular zipper," stabilizing the crystal structure against hydration—a critical advantage over hygroscopic TFA salts. -
Acidity & Stability: The electron-withdrawing effect of the
-fluorine makes 2,4,4,4-TFBA a stronger acid than 4,4,4-TFBA. This ensures proton transfer (salt formation) even with weak bases where 4,4,4-TFBA might only form co-crystals.
Experimental Protocol: Synthesis & Crystallization
Self-Validating Workflow for High-Quality Single Crystals
This protocol is designed to maximize the probability of obtaining X-ray quality crystals by exploiting the solubility differential of fluorinated salts.
Phase 1: Salt Synthesis
-
Stoichiometry Control: Dissolve the target base (API/Amine) in Methanol (MeOH) (0.1 M).
-
Acid Addition: Add 2,4,4,4-TFBA (1.05 eq) dropwise. Note: A slight excess ensures full protonation due to the acid's volatility compared to mineral acids.
-
Equilibration: Stir at 40°C for 30 mins to ensure homogeneity, then cool to room temperature.
Phase 2: Crystallization (Vapor Diffusion Method)
Rationale: Fluorinated salts often exhibit high solubility in polar organic solvents but very low solubility in non-polar solvents. Vapor diffusion provides a slow, controlled saturation trajectory.
-
Inner Vial: Place 1 mL of the salt solution (in MeOH or Ethanol) into a small 4 mL vial.
-
Outer Vial: Place the small vial inside a larger 20 mL vial containing 5 mL of Diisopropyl Ether (IPE) or Hexane .
-
Why IPE? It is moderately non-polar and diffuses slowly into alcohols, preventing rapid precipitation (amorphous crash-out).
-
-
Sealing: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Check for crystals after 48-72 hours. Fluorinated salts typically appear as needles or plates due to the directional stacking of fluoro-alkyl chains.
Visualizing the Structural Logic
The following diagrams illustrate the crystallization workflow and the expected molecular packing interactions driven by the specific fluorination pattern.
Crystallization Workflow
Caption: Workflow for growing X-ray quality crystals of fluorinated salts using vapor diffusion.
Molecular Interaction Network
This diagram details the competing forces inside the crystal lattice.
Caption: Interaction map showing how Ionic, Fluorous, and Weak H-bonds stabilize the 2,4,4,4-TFBA salt lattice.
References
- Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons.
-
Grdadolnik, S. G., et al. (2015). "Fluorine teams up with water to restore inhibitor activity to mutant BPTI". Chemical Science. Link (Demonstrates the structural impact of 4,4,4-trifluorobutanoic acid derivatives in protein crystals).
-
Berger, R., et al. (2011). "2,4,6-Trifluorobenzoic acid". Acta Crystallographica Section E. Link (Comparative crystal packing of fluorinated acid salts).
-
Ma, J. A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions". Chemical Reviews. Link (Review of chiral fluorinated compounds and their stereochemical properties).
-
Reutrakul, V., et al. (2007). "Crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid". Acta Crystallographica Section E. Link (Structural analog data).
Comparative Acidity Guide: 2,4,4,4-Tetrafluorobutanoic Acid vs. 4,4,4-Trifluorobutanoic Acid
For researchers and drug development professionals, understanding the precise physicochemical properties of fluorinated building blocks is critical for rational drug design and synthetic planning. The strategic placement of fluorine atoms on an aliphatic chain drastically alters a molecule's lipophilicity, metabolic stability, and acidity.
This guide provides an objective, in-depth comparison of the acidity (pKa) of 2,4,4,4-tetrafluorobutanoic acid and 4,4,4-trifluorobutanoic acid , detailing the mechanistic causality behind their differences and providing self-validating experimental protocols for empirical determination.
Mechanistic Causality: The Architecture of the Inductive Effect
The acidity of a carboxylic acid is fundamentally governed by the thermodynamic stability of its conjugate base (the carboxylate anion). Fluorine, the most electronegative element, stabilizes this anion through a strong electron-withdrawing inductive effect (-I), which delocalizes the negative charge and lowers the pKa[1]. However, the magnitude of this effect is strictly distance-dependent.
4,4,4-Trifluorobutanoic Acid (Gamma-Substitution)
In 4,4,4-trifluorobutanoic acid, the trifluoromethyl (-CF₃) group is located at the
2,4,4,4-Tetrafluorobutanoic Acid (Alpha + Gamma-Substitution)
2,4,4,4-tetrafluorobutanoic acid introduces an additional fluorine atom at the
Caption: Mechanistic pathway of inductive effects (-I) on carboxylate stabilization and resulting acidity.
Quantitative Data Presentation
The table below summarizes the structural and physicochemical differences driven by the specific fluorination patterns of these two compounds.
| Property | 4,4,4-Trifluorobutanoic Acid | 2,4,4,4-Tetrafluorobutanoic Acid |
| Chemical Formula | C₄H₅F₃O₂ | C₄H₄F₄O₂ |
| Substitution Pattern | ||
| Experimental pKa (25°C) | 4.16[2] | ~2.0 - 2.5 (Predicted via |
| Inductive Effect (-I) Source | Distant (3 | Proximal (1 |
| Conjugate Base Stability | Moderate | High |
| Relative Acidity | Weaker | Significantly Stronger |
Experimental Methodologies: Self-Validating pKa Determination
To ensure absolute trustworthiness in physicochemical profiling, pKa values must be derived through self-validating experimental systems. We recommend a primary potentiometric titration paired with an orthogonal ¹⁹F NMR titration to eliminate electrode-based artifacts at low pH ranges.
Protocol 1: High-Precision Potentiometric Titration
This method utilizes the inflection point of a neutralization curve to calculate the exact pKa[1].
-
Sample Preparation: Prepare a 0.01 M solution of the target fluorinated butanoic acid in degassed, deionized water. Add NaCl to achieve a 0.15 M ionic strength, mimicking physiological conditions and stabilizing activity coefficients.
-
Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.00 and 7.00). Maintain the system in a water-jacketed vessel at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Titration: Titrate the acid solution with standardized 0.1 M NaOH under a continuous inert nitrogen purge to prevent atmospheric CO₂ absorption (which would skew the acidic baseline). Add the titrant in precise 0.05 mL increments.
-
Data Acquisition & Analysis: Record the pH after each addition once the reading stabilizes. Generate a first derivative plot (
pH/ V vs. V) to precisely identify the equivalence point. The pKa is determined at the half-equivalence point where the concentration of the undissociated acid equals the conjugate base [HA] = [A⁻][1].
Protocol 2: Orthogonal Validation via ¹⁹F NMR Titration
Because 2,4,4,4-tetrafluorobutanoic acid is highly acidic, glass electrodes may suffer from junction potential errors at low pH. ¹⁹F NMR provides a direct, molecule-specific validation.
-
Sample Prep: Dissolve the compound in a 10% D₂O / 90% H₂O mixture to provide an NMR lock signal.
-
Titration: Adjust the pH of the solution incrementally using NaOD or DCl.
-
Acquisition: Record the ¹⁹F NMR spectrum at each pH interval. The chemical shift (
) of the -fluorine will shield/deshield in direct response to the protonation state of the adjacent carboxylate. -
Curve Fitting: Plot the change in chemical shift (
) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.
Caption: Self-validating experimental workflow for precise pKa determination using potentiometric and NMR methods.
References
-
4,4,4-TRIFLUOROBUTANOIC ACID - Physico-chemical Properties. ChemBK. Available at: [Link]
-
pKa Data-driven Insights to Multiple Linear Regression Hydrolysis QSARs. U.S. Environmental Protection Agency (EPA). Available at: [Link]
Sources
Safety Operating Guide
2,4,4,4-Tetrafluorobutanoic acid proper disposal procedures
Professional Disposal and Waste Management Protocols for 2,4,4,4-Tetrafluorobutanoic Acid
As research into heavily fluorinated organic compounds accelerates—particularly within pharmaceutical drug development and advanced materials science—laboratory safety and environmental compliance must evolve in tandem. 2,4,4,4-Tetrafluorobutanoic acid (CAS: 1011238-71-3) is a highly valuable fluorinated building block. However, its robust carbon-fluorine (C-F) bonds mean that it shares disposal complexities with the broader class of per- and polyfluoroalkyl substances (PFAS).
Improper disposal of this compound can lead to severe environmental persistence and the generation of highly toxic byproducts. This guide outlines the rigorous, field-proven methodologies required for the safe handling, segregation, and ultimate destruction of 2,4,4,4-tetrafluorobutanoic acid waste streams in a professional laboratory setting.
The Chemistry of Fluorinated Waste Destruction
To understand the disposal protocol, one must understand the causality behind it. The C-F bond is one of the strongest in organic chemistry. Standard municipal waste incineration, which typically operates at lower temperatures, is insufficient to completely mineralize fluorinated compounds.
Incomplete combustion of 2,4,4,4-tetrafluorobutanoic acid can result in the release of Products of Incomplete Combustion (PICs), such as highly toxic carbonyl fluoride (COF2) and shorter-chain fluorinated greenhouse gases[1][2]. Furthermore, successful thermal destruction of this acid will inevitably generate hydrogen fluoride (HF) gas as the fluorine atoms are liberated[3]. Therefore, the only scientifically sound and environmentally compliant method for ultimate disposal is High-Temperature Incineration (HTI) coupled with caustic acid gas scrubbing [3][4].
Quantitative Data: Waste Segregation & Handling Parameters
| Parameter | Specification / Requirement | Scientific Rationale |
| Waste Classification | Halogenated Organic Acid Waste | Must be segregated to ensure it is routed to an HTI facility capable of handling high fluorine loads. |
| Primary Container Material | High-Density Polyethylene (HDPE) or PTFE | Glass should be avoided for long-term storage of fluorinated acid waste; trace degradation could theoretically generate HF, which etches glass. |
| Incompatible Materials | Strong bases, strong oxidizers, reactive metals | Mixing with strong bases can cause violent, exothermic neutralization reactions. |
| Target Incineration Temp. | > 1000°C (1832°F) | Required to break stable C-F bonds and prevent the formation of toxic PICs[2][3]. |
| Incinerator Residence Time | > 2.0 seconds | Ensures complete oxidation of the fluorinated carbon chain[3]. |
Step-by-Step Laboratory Waste Management Methodology
Every protocol in your laboratory must function as a self-validating system to prevent accidental environmental release or exposure. Implement the following workflow for all materials containing or contaminated by 2,4,4,4-tetrafluorobutanoic acid.
Step 1: Point-of-Generation Segregation
-
Establish dedicated, clearly labeled waste containers exclusively for "Halogenated Organic Acid Waste."
-
Solid waste (e.g., contaminated weigh boats, spatulas, and empty reagent vials) must be collected separately from liquid solvent waste streams.
-
Validation checkpoint: Ensure no non-halogenated solvents are mixed into this container to keep disposal costs manageable and prevent unpredictable chemical interactions.
Step 2: Containment and Labeling
-
Utilize heavy-duty HDPE carboys for liquid waste and HDPE pails for solid waste.
-
Apply Globally Harmonized System (GHS) compliant labels immediately upon the first drop of waste entering the container. Labels must explicitly state: Contains 2,4,4,4-Tetrafluorobutanoic Acid (Fluorinated Organic).
-
Keep containers tightly sealed with vented caps (if gas generation is a risk from other mixed solvents) when not actively adding waste.
Step 3: Secondary Containment and Storage
-
Store the primary waste containers within chemically resistant secondary containment trays capable of holding 110% of the largest container's volume.
-
House the waste in a designated, well-ventilated Hazardous Waste Accumulation Area, strictly physically separated from strong bases and reducing agents.
Step 4: Vendor Handoff and Manifesting
-
Contract only with licensed hazardous waste disposal vendors who explicitly offer High-Temperature Incineration (HTI) for fluorinated compounds.
-
On the waste manifest, clearly declare the presence of fluorinated organics so the vendor routes the material to a facility equipped with wet scrubbers. Do not allow this waste to be routed to a landfill or standard municipal incinerator [4][5].
Ultimate Destruction: The Incineration and Scrubbing Pathway
When your licensed vendor receives the waste, it undergoes a highly controlled thermal destruction process aligned with EPA interim guidelines for the destruction of PFAS and related fluorinated materials[1][5].
The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C. Under these extreme oxidative conditions, the 2,4,4,4-tetrafluorobutanoic acid is mineralized into carbon dioxide (CO2), water vapor (H2O), and hydrogen fluoride (HF) gas[3]. Because HF is highly corrosive and toxic, the incinerator's exhaust cannot be vented directly to the atmosphere. Instead, the flue gas is forced through a wet caustic scrubber (typically utilizing sodium hydroxide or calcium hydroxide), which neutralizes the HF into inert, safe solid salts like calcium fluoride (CaF2)[3].
Caption: Lifecycle of fluorinated acid waste from laboratory generation through high-temperature thermal destruction and caustic scrubbing.
References
Sources
Personal protective equipment for handling 2,4,4,4-Tetrafluorobutanoic acid
Topic: Personal protective equipment for handling 2,4,4,4-Tetrafluorobutanoic acid Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Immediate Action Card
Status: High-Priority Corrosive & Toxic Agent Physical State: Solid (typically beige/white powder or crystals), often handled in solution. Primary Hazard: Severe Corrosivity (Skin/Eye Burns) .[2][3][4] Secondary Hazard: Potential Fluoride Ion Toxicity upon degradation or metabolic processing.
| Emergency | Immediate Action |
| Skin Contact | IMMEDIATE flush with water for 15 minutes.[2][3][4][5][6][7] If redness/pain persists, apply 2.5% Calcium Gluconate Gel (precautionary). Seek medical aid. |
| Eye Contact | Flush with water/saline for 15+ minutes while holding eyelids open.[7] Do NOT apply chemicals/neutralizers to eyes. Transport to ER. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only). |
| Spill (Solid) | Do not dry sweep (dust hazard). Dampen with inert solvent or use HEPA vacuum. Scoop into chemically resistant container. |
| Fire | Use CO₂, Dry Chemical, or Alcohol-resistant foam.[2][4] Evacuate downwind (Thermal decomposition releases HF and COF₂). |
Chemical Profile & Hazard Analysis
To select the correct PPE, we must understand the causality of the hazard. 2,4,4,4-Tetrafluorobutanoic acid is not just a proton donor; it is a fluorinated organic acid.
-
Acidity (pKa Driver): The electron-withdrawing fluorine atoms (specifically the
group and the -fluorine) significantly stabilize the carboxylate anion, making this a much stronger acid than non-fluorinated analogues (e.g., butyric acid). This results in rapid, deep tissue necrosis upon contact. -
Lipophilicity & Permeation: The fluorinated tail increases lipophilicity compared to mineral acids. This allows the molecule to penetrate the lipid bilayer of the skin faster than simple mineral acids, potentially delivering acidic protons and fluoride ions to deep tissue layers before pain is felt.
-
Thermal Instability: While chemically stable at room temperature, combustion or extreme heat breaks the C-F bonds, releasing Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) , both of which are immediately life-threatening.
PPE Selection & Justification
Standard "lab coat and gloves" are insufficient for direct handling of fluorinated organic acids.
Hand Protection Strategy
Recommendation: Double-gloving is mandatory for all handling.
| Layer | Material | Thickness | Justification (Self-Validating Logic) |
| Inner | Nitrile (Exam Grade) | 4-5 mil | Provides dexterity and a sacrificial barrier against incidental sweat or tear of the outer glove. |
| Outer | High-Breakthrough Nitrile or Laminate (Silver Shield) | >8 mil (Nitrile) | Fluorinated acids can permeate thin nitrile. Thicker nitrile offers extended breakthrough time. Laminate is required if handling concentrated solutions >100mL. |
Protocol: Change outer gloves immediately upon any splash. Change both pairs every 60 minutes of continuous handling to prevent permeation accumulation.
Eye & Face Protection
Recommendation: Chemical Splash Goggles + Face Shield. [1][8]
-
Why: Safety glasses (even with side shields) allow liquid/dust ingress from the top or bottom. A face shield is critical because the reaction of acid with moisture on the skin is exothermic and immediate; a splash to the neck or chin can be debilitating.
Respiratory Protection
Recommendation: Work must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood (Face velocity: 60–100 fpm).
-
Particulate Risk: As a solid, static charge can cause the powder to "fly."
-
Respirator (Contingency): If hood access is compromised (e.g., spill cleanup outside hood), use a Full-Face Respirator with P100/OV (Organic Vapor/Acid Gas) cartridges.
PPE Donning & Doffing Workflow
Proper removal (doffing) is where most exposures occur. Follow this strict sequence.
Figure 1: Sequential logic for PPE application and removal to minimize cross-contamination risks.
Operational Handling Protocol
Step 1: Preparation & Weighing
-
Static Control: Fluorinated solids are often static-prone. Use an antistatic gun or polonium strip near the balance if the powder "flies."
-
Containment: Weigh inside the fume hood. If the balance is outside, tare the vial inside the hood, add solid, cap tightly, and then move to the balance. Never transport open containers of this solid.
Step 2: Dissolution & Reaction
-
Exotherm Warning: Dissolving fluorinated acids in basic solvents (e.g., pyridine, hydroxide solutions) is highly exothermic. Add the acid slowly to the solvent, not the reverse.
-
Vessel Selection: Use Borosilicate Glass (Pyrex) or PTFE/PFA (Teflon) containers. Avoid lower-grade plastics that may leach or degrade under acidic/fluorinated stress.
Step 3: Waste Disposal & Deactivation
Crucial Rule: Do NOT mix fluorinated waste with standard organic solvent waste if incineration parameters differ at your facility.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated wipes, gloves, solid residue | Double-bag in heavy-duty polyethylene. Label "Fluorinated Organic Acid Debris." Incinerate. |
| Liquid Waste | Reaction mixtures, mother liquors | Segregate into "Halogenated/Fluorinated Organic" waste stream. Do NOT pour down drain. |
| Sharps | Needles/glass contaminated with acid | Hard-walled sharps container. Label as "Chemically Contaminated." |
Emergency Response: Spill Logic
In the event of a spill, pause and assess. Do not rush.
Figure 2: Decision tree for spill remediation ensuring containment of dust and liquids.
References
-
Eurofluor. (2019).[2] Recommendation on emergency response for handling of HF and Fluorinated Acids.[3][4][7][8] Retrieved from [Link]
-
Yale Environmental Health & Safety. (2023). Standard Operating Procedure: Hydrofluoric Acid and Fluorinated Compounds.[7] Retrieved from [Link]
-
U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. mcgill.ca [mcgill.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
